molecular formula C12H22O5 B072075 Dibutyl malate CAS No. 1587-18-4

Dibutyl malate

Cat. No.: B072075
CAS No.: 1587-18-4
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
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Description

Dibutyl malate is a high-purity diester compound of malic acid, serving as a versatile building block and intermediate in advanced chemical research. Its primary research value lies in its application as a monomer or co-monomer in the synthesis of biodegradable polymers and polyesters, where it imparts flexibility and specific degradation profiles, making it valuable for sustainable material science. In green chemistry, this compound is investigated as a bio-derived solvent and a precursor for synthesizing environmentally friendly plasticizers and additives, offering an alternative to petroleum-based counterparts. Furthermore, it is a subject of study in fragrance and flavor research as a precursor for esters that contribute to complex aroma profiles. The compound's mechanism of action in these applications is characterized by its two ester functional groups, which are amenable to transesterification and polycondensation reactions, and its molecular structure that influences the physical properties of the resulting materials, such as glass transition temperature and hydrophobicity. Researchers utilize this compound for its well-defined chemical properties to explore new pathways in synthetic chemistry and materials development. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
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InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
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DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
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Molecular Weight

246.30 g/mol
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CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name Malic acid, dibutyl ester
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name Dibutyl (±)-malate
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Record name Dibutyl malate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (DBM) is a dialkyl ester of maleic acid, widely utilized as a plasticizer and an intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Physical and Chemical Properties

This compound is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1] It is miscible with many organic solvents but has very low solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[2]
Molecular Weight 228.28 g/mol [2]
CAS Number 105-76-0[2]
Appearance Colorless to pale yellow oily liquid[3]
Odor Characteristic ester-like[1]
Boiling Point 280 - 281 °C (at 760 mmHg)[3]
Melting Point -85 °C[3]
Density 0.988 - 0.9964 g/mL at 20-25 °C[3]
Refractive Index (n²⁰/D) 1.445[3]
Solubility in Water Very slightly soluble (0.17 g/L at 20 °C)[1]
Flash Point 120 - 138 °C[3]
Vapor Pressure 0.000620 mmHg at 25 °C[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Dibutyl maleate is commonly synthesized by the Fischer esterification of maleic anhydride with n-butanol, using an acid catalyst such as p-toluenesulfonic acid (p-TSA).[1] The reaction proceeds by heating the reactants under reflux with azeotropic removal of water to drive the equilibrium towards the product.[4]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mole), n-butanol (4.0 moles), toluene (as a water-entraining agent), and p-toluenesulfonic acid monohydrate (0.04 moles).[4]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected.[4]

  • Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[4]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Solvent Removal: Remove the toluene and excess n-butanol by rotary evaporation under reduced pressure.[4]

  • Purification: The crude this compound can be further purified by vacuum distillation.[4]

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Maleic Anhydride + n-Butanol + p-Toluenesulfonic Acid in Toluene B Reflux with Dean-Stark Trap (Azeotropic removal of water) A->B C Cool Reaction Mixture B->C Reaction Completion D Wash with NaHCO3 (aq) and Brine C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Rotary Evaporation (Remove Toluene & excess n-Butanol) E->F Crude Product G Vacuum Distillation F->G H Pure this compound G->H

Workflow for the synthesis and purification of this compound.
Purification by Vacuum Distillation

For higher purity, the crude this compound is subjected to vacuum distillation to remove less volatile impurities.[5]

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Distillation: Heat the crude this compound in the distillation flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point under the applied vacuum (e.g., approximately 165 °C at 20 mmHg).[5] Discard the forerun and the residue in the distillation flask.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be effectively determined using GC-MS.[6]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane.[6]

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[5]

    • Injector Temperature: 250 °C.[5]

    • Carrier Gas: Helium.[5]

    • Oven Temperature Program: A temperature gradient program, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure separation of components with different boiling points.[5]

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[5]

  • Data Analysis: The purity is determined by calculating the relative peak area of this compound in the total ion chromatogram.[6]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2s2HHC=CH
~4.2t4H-O-CH₂-
~1.7m4H-O-CH₂-CH₂-
~1.4m4H-CH₂-CH₃
~0.9t6H-CH₃

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O
~130HC=CH
~65-O-CH₂-
~30-O-CH₂-CH₂-
~19-CH₂-CH₃
~13-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[7]

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkyl)
~1725StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1160StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.[8]

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
228[M]⁺ (Molecular Ion)
173[M - C₄H₉O]⁺
155[M - C₄H₉O - H₂O]⁺
117[C₄H₉OCOCH=CH]⁺
99[HOOCCH=CHCOO]⁺
57[C₄H₉]⁺

Safety and Handling

Dibutyl maleate is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[9][10] It is recommended to handle dibutyl maleate in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The tabulated spectral data serves as a useful reference for its characterization. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical compound.

References

A Comprehensive Technical Guide to the Synthesis of Dibutyl Malate from Maleic Anhydride and n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of dibutyl malate, a versatile chemical intermediate, from the reaction of maleic anhydride and n-butanol. This compound and its derivatives are of significant interest in various industrial applications, including as plasticizers, lubricants, and precursors in the synthesis of more complex molecules.[1] This document details the underlying reaction mechanism, compares various catalytic systems, and provides comprehensive experimental protocols.

Reaction Mechanism and Pathway

The synthesis of this compound from maleic anhydride and n-butanol is a two-stage esterification process.[1][2]

  • Monoester Formation: The first stage involves a rapid, often exothermic, and essentially irreversible reaction between maleic anhydride and one equivalent of n-butanol.[2][3] This step leads to the formation of monobutyl maleate. This initial reaction is typically non-catalytic.[1]

  • Diester Formation: The second stage is the esterification of the carboxylic acid group of monobutyl maleate with a second molecule of n-butanol to form this compound and water.[2][3] This step is a slower, reversible equilibrium reaction and, therefore, necessitates the use of a catalyst to achieve high yields in a reasonable timeframe.[2][4] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation.[3][5]

The overall reaction can be visualized as follows:

G cluster_step2 Second Esterification Step MA Maleic Anhydride MBM Monobutyl Maleate MA->MBM + n-Butanol (Fast, Non-catalytic) NB1 n-Butanol DBM This compound MBM->DBM + n-Butanol (Slow, Reversible) NB2 n-Butanol H2O Water Catalyst Catalyst Catalyst->MBM

General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthesis Methodologies

The choice of catalyst and reaction conditions significantly impacts the yield, purity, and environmental footprint of this compound synthesis. This section provides a comparative overview of different approaches.

Homogeneous Catalysis

Traditional synthesis methods often employ homogeneous acid catalysts such as sulfuric acid and p-toluenesulfonic acid (p-TSA).[1][5] While effective in achieving high yields, these catalysts can lead to corrosion issues, side reactions, and difficulties in separation from the final product, often requiring neutralization and washing steps that generate waste.[1][5]

Heterogeneous Catalysis

To address the shortcomings of homogeneous catalysts, solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, have been investigated.[1] These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture by simple filtration, potential for reuse, and reduced corrosivity.[1] This simplifies the workup procedure and aligns with the principles of green chemistry.[1]

Other Catalytic Systems

Research into more environmentally benign and efficient catalytic systems is ongoing. Naphthalenesulfonic acid methylal has been reported as an effective catalyst, offering high yields under mild conditions.[6] Deep eutectic solvents (DES) are also emerging as green alternatives, functioning as both the reaction medium and the catalyst.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for this compound, providing a basis for comparison and experimental design.

Table 1: Synthesis using p-Toluenesulfonic Acid (p-TSA) as a Catalyst

ParameterValueReference
Reactants
Maleic Anhydride1 mole equivalent[7][8]
n-Butanol4 mole equivalents[7][8]
p-Toluenesulfonic Acid0.16 mole equivalents[7][8]
Reaction Conditions
TemperatureReflux[7][8]
Reaction Time70 minutes[7][8]
Product Information
Expected Yield95.6%[7][8]

Table 2: Synthesis using a Hydrogen-type Cation Exchange Resin as a Catalyst

ParameterValueReference
Reactants
Maleic Anhydride98 kg[9]
n-Butanol111 - 148 kg[9]
Cation Exchange Resin25 - 35 kg[9]
Reaction Conditions
Temperature80 - 125 °C[9]
Reaction Time3 - 4 hours[9]
Product Information
Esterification Rate99.3 - 99.4%[9]

Table 3: Synthesis using Naphthalenesulfonic Acid Methylal as a Catalyst

ParameterValueReference
Reactants
Maleic Anhydride to n-Butanol Ratio1:2.5 (molar)[5]
Catalyst Loading0.1 - 2.0% (of total reactant weight)[6]
Reaction Conditions
Temperature90 °C[5]
Reaction Time~3 hours[5]
Product Information
Yield95.5 - 99.6%[5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using different catalytic systems.

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid

This protocol is a widely used laboratory-scale method for the synthesis of this compound.

Materials:

  • Maleic anhydride (1.0 mol, 98.06 g)[5]

  • n-Butanol (4.0 mol, 296.48 g)[5]

  • p-Toluenesulfonic acid monohydrate (0.04 - 0.16 mol)[5][7]

  • Toluene (~150 mL, as a water-entraining agent)[5]

  • Saturated sodium bicarbonate solution[5]

  • Brine[5]

  • Anhydrous sodium sulfate[5]

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer[5]

  • Dean-Stark apparatus[5]

  • Reflux condenser[5]

  • Heating mantle[5]

  • Separatory funnel[5]

  • Rotary evaporator[5]

  • Vacuum distillation apparatus[5]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine maleic anhydride, n-butanol, toluene, and p-toluenesulfonic acid monohydrate.[5]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.[5]

  • Workup:

    • Cool the reaction mixture to room temperature.[5]

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.[5]

    • Remove toluene using a rotary evaporator.[5]

    • Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Method 2: Heterogeneous Catalysis using an Ion-Exchange Resin (e.g., Amberlyst-15)

This protocol offers a greener alternative with simplified catalyst removal.

Materials:

  • Maleic anhydride[1]

  • n-Butanol[1]

  • Amberlyst-15 (or similar acidic ion-exchange resin)[1]

  • Toluene (as a water-entraining agent)[1]

Equipment:

  • Round-bottom flask with a magnetic stirrer[1]

  • Dean-Stark apparatus[1]

  • Reflux condenser[1]

  • Heating mantle with a temperature controller[1]

  • Filtration apparatus[1]

  • Distillation apparatus[1]

Procedure:

  • Reaction Setup: Charge the round-bottom flask with maleic anhydride and n-butanol (a molar ratio of 1:4 is common). Add the Amberlyst-15 catalyst (typically 5-10% by weight of reactants) and toluene.[1]

  • Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap.[1]

  • Catalyst Separation: Once the reaction is complete (indicated by the cessation of water formation), cool the mixture to room temperature. Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.[1]

  • Purification: The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.[1]

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of this compound can be summarized in the following diagram:

G cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification Reactants Charge Reactants (Maleic Anhydride, n-Butanol) Catalyst Add Catalyst Reactants->Catalyst Solvent Add Toluene (optional) Catalyst->Solvent Heat Heat to Reflux Solvent->Heat WaterRemoval Azeotropic Water Removal (Dean-Stark Trap) Heat->WaterRemoval Cool Cool Reaction Mixture WaterRemoval->Cool Separate Catalyst Separation (Filtration for Heterogeneous) Cool->Separate Wash Wash with NaHCO3 & Brine (for Homogeneous) Separate->Wash Homogeneous Catalyst Purify Purification (Vacuum Distillation) Separate->Purify Heterogeneous Catalyst Dry Dry Organic Layer Wash->Dry Dry->Purify

General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from maleic anhydride and n-butanol is a well-established process with multiple effective methodologies. While traditional homogeneous catalysts like p-TSA provide high yields, modern approaches utilizing heterogeneous catalysts such as ion-exchange resins offer significant advantages in terms of environmental impact and process simplification. The choice of a specific protocol will depend on factors such as scale, available equipment, and green chemistry considerations. This guide provides the necessary technical details to enable researchers and professionals to select and implement the most suitable method for their specific needs.

References

CAS number 105-76-0 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Dibutyl Maleate (CAS 105-76-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Dibutyl Maleate (CAS 105-76-0). The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document presents quantitative data in structured tables, details experimental protocols for key property determination, and includes visualizations of chemical synthesis and experimental workflows.

Chemical Identity and Structure

Dibutyl maleate is an organic compound classified as the dibutyl ester of maleic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1]

  • IUPAC Name: Dibutyl (2Z)-but-2-enedioate[2]

  • Synonyms: Maleic acid, dibutyl ester; DBM[1][2]

  • CAS Number: 105-76-0[3]

  • Molecular Formula: C₁₂H₂₀O₄[1]

  • Molecular Weight: 228.28 g/mol [3]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of dibutyl maleate.

Table 1: Physical Properties of Dibutyl Maleate
PropertyValueReference
Physical StateLiquid[3]
ColorColorless to pale yellow[1]
OdorCharacteristic fruity odor[1]
Melting Point-85 °C[4][5]
Boiling Point281 °C (at 760 mmHg)[3][4]
Density0.988 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.445[3][4]
Vapor Pressure0.0027 hPa at 20 °C[2][4]
SolubilityVery slightly soluble in water (0.17 g/L at 20 °C); soluble in organic solvents like alcohols and ethers.[1][2]
Flash Point>230 °F (>110 °C)[4]
Table 2: Chemical Reactivity and Stability
PropertyDescriptionReference
StabilityStable under normal storage conditions.[6]
IncompatibilitiesStrong oxidizing agents, acids, and bases.[6]
Hazardous Decomposition ProductsCarbon monoxide and carbon dioxide upon combustion.[6]

Experimental Protocols

This section details the methodologies for the synthesis of dibutyl maleate and the determination of its key physical properties.

Synthesis of Dibutyl Maleate via Fischer Esterification

Dibutyl maleate is commonly synthesized by the Fischer esterification of maleic anhydride with n-butanol, catalyzed by an acid such as p-toluenesulfonic acid.[2][7] The reaction proceeds in two stages: the rapid formation of a monoester followed by a slower, reversible formation of the diester.[7]

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add maleic anhydride, an excess of n-butanol (e.g., a 1:4 molar ratio of maleic anhydride to n-butanol), and a catalytic amount of p-toluenesulfonic acid.[7]

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction is collected in the Dean-Stark trap.[7]

  • Monitor the reaction progress by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product is then purified, typically by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by distillation under reduced pressure to remove excess butanol and other impurities.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products MA Maleic Anhydride Esterification Esterification MA->Esterification BuOH n-Butanol BuOH->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Solvent Toluene Solvent->Esterification Heat Reflux Heat->Esterification Workup Workup & Purification Esterification->Workup Water Water (removed) Esterification->Water DBM Dibutyl Maleate Workup->DBM

Synthesis of Dibutyl Maleate
Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using the capillary method.[9]

Materials:

  • Liquid sample (Dibutyl maleate)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., paraffin oil)

  • Test tube

Procedure:

  • A small amount of the liquid sample is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer and heated in a heating bath.

  • As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, which will be seen as a steady stream of bubbles.[9]

  • The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

G cluster_setup Apparatus Setup cluster_measurement Measurement Sample Place sample in test tube Capillary Insert inverted capillary Sample->Capillary Thermometer Attach to thermometer Capillary->Thermometer Bath Immerse in heating bath Thermometer->Bath Heat Heat the bath Bath->Heat Bubbles Observe stream of bubbles Heat->Bubbles Cool Remove heat Bubbles->Cool Record Record temperature at liquid entry Cool->Record

Boiling Point Determination Workflow
Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.[10]

Materials:

  • Liquid sample (Dibutyl maleate)

  • Graduated cylinder or pycnometer (density bottle)

  • Electronic balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer.[10]

  • Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Measure the combined mass of the container and the liquid.[10]

  • The mass of the liquid is the difference between the two mass measurements.

  • Density is calculated by dividing the mass of the liquid by its volume.[10]

G cluster_steps Density Determination Steps WeighEmpty Weigh empty container AddLiquid Add known volume of liquid WeighEmpty->AddLiquid WeighFull Weigh container with liquid AddLiquid->WeighFull CalculateMass Calculate mass of liquid WeighFull->CalculateMass CalculateDensity Calculate Density (Mass/Volume) CalculateMass->CalculateDensity

Density Determination Workflow
Determination of Refractive Index

The refractive index of a liquid can be measured using a refractometer, such as an Abbe refractometer. A simple alternative method involves using a liquid lens.[11]

Materials:

  • Liquid sample (Dibutyl maleate)

  • Plane mirror

  • Convex lens

  • Optical pin

Procedure (Liquid Lens Method):

  • The focal length of the convex lens (f₁) is determined by placing it on a plane mirror and finding the position where an optical pin coincides with its own inverted image.[11]

  • A few drops of the liquid are placed on the plane mirror, and the convex lens is placed on top, forming a plano-concave liquid lens between the mirror and the convex lens.

  • The focal length of the combination (F) is determined in the same manner as in step 1.

  • The focal length of the liquid lens (f₂) can be calculated using the lens combination formula: 1/F = 1/f₁ + 1/f₂.[12]

  • The refractive index (n) of the liquid is then calculated using the lens maker's formula for the plano-concave liquid lens, which simplifies to n = 1 + (R/f₂), where R is the radius of curvature of the convex lens's surface.[11]

Applications and Reactivity

Dibutyl maleate is a versatile chemical intermediate and plasticizer.

  • Plasticizer: It is used as a plasticizer for various polymers, including PVC and vinyl acetate copolymers.[13][14]

  • Chemical Synthesis: It serves as a comonomer in emulsion polymerization for paints and adhesives.[14][15] It is also an intermediate in the synthesis of other organic compounds, such as derivatives of succinic acid.[14][15] The double bond in the maleate moiety allows for addition reactions, such as in Diels-Alder reactions.[15]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, and avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4]

  • Toxicity: Dibutyl maleate is generally considered to have low toxicity, but it can cause irritation upon contact with skin or eyes.[1] The oral LD50 in rats is reported as 3700 mg/kg.[2]

References

A Technical Guide to the Solubility of Dibutyl Malate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl malate, a widely used plasticizer and chemical intermediate. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize this compound in their work.

Introduction to this compound

This compound (DBM) is the diester of maleic acid and n-butanol, with the chemical formula C₁₂H₂₀O₄. It is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[1][2][3] DBM is utilized in a variety of industrial applications, including as a plasticizer for vinyl resins, a comonomer in the polymerization of paints and adhesives, and as an intermediate in organic synthesis.[3] Understanding its solubility in different solvents is crucial for its effective formulation and application in these areas.

Qualitative and Quantitative Solubility of this compound

Based on available data, this compound exhibits high solubility in many common organic solvents while having very limited solubility in water.

Data Presentation: Solubility Summary

The following table summarizes the known qualitative and quantitative solubility data for this compound.

Solvent ClassSolventQualitative SolubilityQuantitative Solubility
Polar Protic WaterVery slightly soluble / Insoluble0.17 g/L at 20°C[4], 500 mg/L at 25°C[2]
MethanolMiscible[2][3]Data not available
EthanolSoluble / Miscible[1][2][3][5]Data not available
Polar Aprotic AcetoneMiscible[1][2][3]Data not available
Ethyl AcetateSolubleData not available
N,N-DimethylformamideMiscible[2][3]Data not available
Non-Polar TolueneMiscible[2][3]Data not available
Diethyl EtherMiscible[2][3]Data not available
Aliphatic HydrocarbonsImmiscible[2]Data not available

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data for this compound in various organic solvents, the widely recognized shake-flask method is recommended.[6][7][8][9] The following protocol provides a detailed methodology for determining the thermodynamic solubility, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC or analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or vortex mixer

  • Thermostatically controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Analytical balance

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for this compound Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_solution Prepare Saturated Solutions: Add excess this compound to solvent in vials. equilibrate Equilibrate: Shake at a constant temperature for 24-48 hours. prep_solution->equilibrate separate Separate Phases: Centrifuge to pellet undissolved solute. equilibrate->separate sample Sample and Filter: Collect supernatant and filter. separate->sample dilute Dilute Sample sample->dilute analyze Analyze by GC-MS dilute->analyze calculate Calculate Solubility analyze->calculate calibrate Prepare Calibration Curve calibrate->calculate synthesis_pathway Synthesis Pathway of this compound reactant1 Maleic Anhydride reaction Fischer Esterification reactant1->reaction reactant2 n-Butanol reactant2->reaction catalyst p-Toluenesulfonic Acid (Catalyst) catalyst->reaction product This compound reaction->product byproduct Water reaction->byproduct

References

Spectroscopic data for Dibutyl malate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Dibutyl Malate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 105-76-0), a significant organic compound utilized as a plasticizer and a chemical intermediate. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Presentation

The spectroscopic data for this compound is summarized below, offering a quantitative analysis of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
6.28SingletOlefinic Protons (=CH)
4.25QuartetMethylene Protons (-CH₂)
1.31TripletMethyl Protons (-CH₃)

¹³C NMR Spectral Data

While specific peak data from proprietary databases is not fully provided in the search results, the presence of ¹³C NMR spectra for this compound is confirmed.[1] For detailed spectral data, researchers should refer to spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)Assignment
~1730C=O Stretching (Ester carbonyl groups)
~1645C=C Stretching (Central double bond)
~2960C-H Stretching (Alkyl chains)
~1160C-O Stretching (Ester linkage)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern of this compound.[2] The compound has a molecular weight of 228.28 g/mol .[2]

Key Mass Spectrum Peaks (m/z)

m/zRelative Intensity
55456
56780
99999
117632
155171

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

¹H NMR Acquisition:

  • Place the NMR tube into the spectrometer's probe.[3]

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

  • Acquire the spectrum using a standard pulse sequence, typically with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.[3]

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: Ensure the liquid this compound sample is free from solid impurities and water. For a neat sample, no further preparation is necessary.[3]

Data Acquisition:

  • Use a clean, dry ATR crystal (e.g., diamond or zinc selenide).[3]

  • Record a background spectrum of the empty ATR crystal.[3]

  • Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage.[3]

  • Acquire the sample spectrum. The final spectrum is generated by ratioing against the background.[3]

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[4]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.[4]

  • Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane and dilute to the mark.[4]

  • Further, dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[4]

GC-MS Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using certified reference standards.[4]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR-ATR Spectrometer Prep_IR->IR_Spec GC_MS_Sys GC-MS System Prep_MS->GC_MS_Sys NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) GC_MS_Sys->MS_Data Structure Confirm Dibutyl Malate Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Navigating the Safe Handling of Dibutyl Malate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl malate, a diester of malic acid, is a versatile chemical intermediate utilized in various industrial applications, including as a plasticizer and in the synthesis of other organic compounds. For laboratory professionals, a comprehensive understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks. This technical guide provides an in-depth overview of the health and safety considerations for this compound, summarizing key toxicological data, outlining experimental protocols, and illustrating relevant biological pathways and safety workflows.

Core Safety and Physical Properties

A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. This compound is a combustible liquid that presents several health hazards upon exposure. The following tables summarize its key physical, chemical, and toxicological properties.

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula C12H20O4[1]
Molecular Weight 228.29 g/mol [1][2]
Appearance Colorless to light yellow, viscous liquid[3][4][5]
Odor Characteristic ester-like[4]
Boiling Point 274 - 281 °C[3][4]
Melting Point -85 °C[3][4]
Flash Point 120 - 140 °C[3][4]
Density ~0.990 g/mL at 25 °C[3][4]
Solubility Insoluble in water[4]
Toxicological Data Summary

The acute toxicity of this compound is considered low via oral and dermal routes. However, it can cause skin and eye irritation and may elicit an allergic skin reaction.

EndpointSpeciesRouteGuidelineResultReference
Acute Oral Toxicity (LD50) RatOralOECD 401 (similar)3700 mg/kg[6]
Acute Dermal Toxicity (LD50) RabbitDermal-10 g/kg[6]
Skin Irritation RabbitDermalOECD 404Mildly irritating[7][8]
Eye Irritation RabbitOcularOECD 405Mild eye irritation[8]
Skin Sensitization Guinea pigDermalMaximisation TestMay cause sensitization[2]

Hazard Identification and Precautionary Measures

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H316: Causes mild skin irritation.[7]

  • H317: May cause an allergic skin reaction.[2][8]

  • H320: Causes eye irritation.[7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[2][8]

  • H411: Toxic to aquatic life with long lasting effects.[8][9]

Precautionary Statements emphasize the need for careful handling, including avoiding breathing vapors, wearing protective gloves and eye protection, and ensuring contaminated work clothing does not leave the workplace.[3][8]

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound have been generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of this compound is assessed to determine the potential for adverse effects from a single, short-term dermal exposure.[7]

  • Test Species: Typically, the albino rabbit or rat is used.[5][7][10]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5][11]

  • Dose Application: A single dose of the test substance is applied uniformly over a shaved area of at least 10% of the body surface.[5][7] The area is then covered with a porous gauze patch and non-irritating tape for a 24-hour exposure period.[5][12]

  • Observation Period: Animals are observed for mortality, signs of toxicity, and behavioral changes for 14 days following application.[7][12] Body weight is recorded weekly.[12]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the tested animals) is determined. A gross necropsy of all animals is performed at the end of the observation period.[7][12]

Skin Irritation/Corrosion (as per OECD Guideline 404)

This test evaluates the potential of this compound to cause reversible inflammatory changes to the skin.[9]

  • Test Species: The albino rabbit is the preferred species.[9][13]

  • Dose Application: A single dose of 0.5 mL (for liquids) is applied to a small area of clipped skin (approximately 6 cm²) and covered with a gauze patch.[6][9] The exposure duration is 4 hours.[9]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[14] Observations may continue for up to 14 days to assess the reversibility of any effects.[9]

  • Scoring: The severity of the skin reactions is graded numerically to calculate a primary irritation index.[14]

Eye Irritation/Corrosion (as per OECD Guideline 405)

This study is designed to assess the potential of a substance to cause damage to the eye.[15]

  • Test Species: Healthy, young adult albino rabbits are used.[15][16]

  • Dose Application: A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye of each animal.[7][17] The other eye remains untreated and serves as a control.[15][18] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[16]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7][17] The reversibility of any observed lesions is also assessed.[15]

  • Scoring: Ocular reactions are scored according to a standardized system to evaluate the irritation potential.[17][18]

Proposed Mechanism of Toxicity: Glutathione Depletion

The toxicity of this compound is thought to be mediated, at least in part, by the depletion of intracellular glutathione (GSH).[7] GSH is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS).[2] Depletion of GSH can lead to oxidative stress, cellular damage, and apoptosis.

Toxicity_Pathway cluster_cell DBM This compound (DBM) Cell Cellular Environment DBM->Cell GSH Glutathione (GSH) GSH_Depletion GSH Depletion GSH->GSH_Depletion Conjugation ROS Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (e.g., Lipid Peroxidation, Protein Oxidation) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis (Programmed Cell Death) Cell_Damage->Apoptosis

Proposed pathway of this compound-induced cytotoxicity.

While direct evidence for this compound is still emerging, studies on structurally similar compounds like Dibutyl phthalate (DBP) suggest that plasticizers can modulate key intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell fate.[8]

Safe Handling and Emergency Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Review_SDS Review Safety Data Sheet (SDS) Risk_Assessment Conduct Risk Assessment Review_SDS->Risk_Assessment Engineering_Controls Ensure Engineering Controls (e.g., Fume Hood) Risk_Assessment->Engineering_Controls Select_PPE Select Appropriate PPE Engineering_Controls->Select_PPE Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Dispense Dispense Carefully (Avoid splashes/aerosols) Don_PPE->Dispense Keep_Closed Keep Containers Closed Dispense->Keep_Closed Decontaminate Decontaminate Work Surfaces Keep_Closed->Decontaminate Doff_PPE Properly Remove and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Response Absorb Absorb and Collect in Sealed Container for Disposal Spill->Absorb Contain with inert material Exposure Exposure Response First_Aid Skin: Wash with soap & water Eyes: Flush with water for 15 min Inhalation: Move to fresh air Ingestion: Do NOT induce vomiting Exposure->First_Aid Initiate First Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Seek medical attention

A stepwise workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.[3][15]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][15]

  • Skin and Body Protection: A lab coat or overalls should be worn to prevent skin contact.[2][6]

  • Respiratory Protection: If ventilation is inadequate or there is a risk of inhaling mists, a NIOSH/MSHA-approved respirator should be used.[6][10]

First Aid Measures

In case of accidental exposure, immediate action is crucial.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8] Seek medical attention if irritation or a rash develops.[7][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2][6]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek medical advice.[2][6]

Storage and Disposal
  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]

  • Disposal: this compound and contaminated materials should be treated as hazardous waste and disposed of through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[7][15] Do not allow it to enter drains or waterways.[2]

Conclusion

This compound is a chemical that requires careful and informed handling. While its acute toxicity is low, the potential for skin and eye irritation, skin sensitization, and long-term organ damage necessitates the strict implementation of safety protocols. By understanding its properties, adhering to safe handling procedures, and being prepared for emergencies, researchers, scientists, and drug development professionals can work with this compound safely and effectively. Further research into its specific mechanisms of toxicity, particularly its interaction with cellular signaling pathways, will continue to enhance our understanding and inform risk assessments.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for the thermal stability and degradation profile of Dibutyl malate, the dibutyl ester of malic acid, yielded no specific experimental data, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results, or detailed degradation pathways. The scientific literature and available technical documentation predominantly focus on Dibutyl maleate (DBM) , the dibutyl ester of maleic acid. These are distinct chemical compounds with different parent acids (malic acid versus maleic acid).

This guide will therefore focus on the available information for Dibutyl maleate , presenting its known thermal properties and degradation characteristics. Researchers interested in this compound should consider the data herein as pertaining to a structurally related but different molecule and exercise due caution in its interpretation for their specific applications.

Introduction to Dibutyl Maleate (DBM)

Dibutyl maleate (DBM) is a colorless, oily liquid with a characteristic ester-like odor.[1] It is primarily utilized as a plasticizer for various polymers, including polyvinyl chloride (PVC) and vinyl acetate copolymers, and serves as a comonomer in emulsion polymerization for paints and adhesives.[2][3] DBM is also an intermediate in organic synthesis, for example, in the production of succinic acid derivatives.[3] Its chemical stability under recommended storage conditions is generally considered to be good.[1]

Physicochemical and Thermal Properties of Dibutyl Maleate

A summary of the key physical and thermal properties of Dibutyl maleate is presented in Table 1. This data provides a baseline for understanding its behavior under thermal stress.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 280 - 281 °C[4]
Melting Point -85 °C[1][2]
Flash Point 120 - 138 °C (closed cup)[4]
Autoignition Temperature 265 °C[1]

Thermal Stability and Degradation of Dibutyl Maleate

Direct and detailed studies on the thermal decomposition of pure Dibutyl maleate are limited in the readily available literature. However, information regarding its stability and degradation can be inferred from its use as a plasticizer and from general chemical principles.

Under the action of heat, particularly in the presence of acids or bases, Dibutyl maleate can isomerize to form the more thermodynamically stable trans-isomer, dibutyl fumarate.[5]

When subjected to high temperatures, such as in a fire, Dibutyl maleate is expected to decompose. The hazardous decomposition products formed under fire conditions include carbon monoxide (CO) and carbon dioxide (CO₂).[6]

The thermal stability of polymers plasticized with DBM has been investigated. For instance, when used as a plasticizer for polyvinyl chloride (PVC), the primary thermal degradation mechanism of the polymer, dehydrochlorination, is influenced by the presence of DBM.[7] In the case of polylactic acid (PLA), the addition of DBM as a plasticizer can slightly reduce its thermal stability, with the onset of thermal degradation occurring at a lower temperature compared to neat PLA.[7]

Experimental Protocols for Thermal Analysis

While specific experimental data for pure Dibutyl maleate is not available, the following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on a liquid sample like DBM. These protocols are intended to serve as a starting point for researchers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Dibutyl maleate by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Place a small, representative sample of pure Dibutyl maleate (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina, platinum, or aluminum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere. An oxidizing atmosphere (e.g., air) can also be used for comparison to study thermo-oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

    • Identify the temperatures at which specific mass loss percentages occur (e.g., 5%, 10%, 50%).

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of Dibutyl maleate, such as the glass transition temperature (Tg) and boiling point, by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount of pure Dibutyl maleate (typically 2-5 mg) into a hermetically sealed aluminum DSC pan to prevent volatilization before boiling. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program (Heat-Cool-Heat):

      • First Heating Scan: Heat the sample from a low temperature (e.g., -100 °C, to observe the glass transition) to a temperature below its expected decomposition temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This step removes any prior thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting low temperature.

      • Second Heating Scan: Reheat the sample at the same controlled rate as the first heating scan. The data from this scan is typically used for analysis of the glass transition.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) from the second heating scan, which appears as a step change in the baseline.

    • The boiling point can be observed as a large endothermic peak.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a generalized workflow for the thermal analysis of a liquid sample like Dibutyl maleate using TGA and DSC.

G cluster_0 Sample Preparation cluster_2 Data Acquisition & Analysis start Obtain Pure Dibutyl Maleate Sample weigh_tga Weigh 5-10 mg into TGA crucible start->weigh_tga weigh_dsc Weigh 2-5 mg into hermetic DSC pan start->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga Load Sample dsc Differential Scanning Calorimetry (DSC) weigh_dsc->dsc Load Sample tga_data Record Mass Loss vs. Temperature tga->tga_data dsc_data Record Heat Flow vs. Temperature dsc->dsc_data tga_analysis Determine T_onset and Decomposition Profile tga_data->tga_analysis dsc_analysis Determine Tg and Boiling Point dsc_data->dsc_analysis

Caption: Generalized workflow for the thermal analysis of Dibutyl maleate.

Potential Thermal Degradation Relationship

The following diagram illustrates a simplified potential relationship in the thermal degradation of Dibutyl maleate, including isomerization and complete decomposition.

G dbm Dibutyl Maleate dbf Dibutyl Fumarate (Isomer) dbm->dbf Heat (Isomerization) decomp Decomposition Products (e.g., CO, CO₂) dbm->decomp High Heat (Decomposition)

Caption: Simplified potential thermal degradation pathways for Dibutyl maleate.

Conclusion

While a comprehensive thermal stability and degradation profile for this compound remains elusive in the current body of scientific literature, this guide provides the available information for the closely related and often confused compound, Dibutyl maleate. The provided physicochemical properties, along with generalized experimental protocols for TGA and DSC, offer a foundational understanding for researchers. It is imperative to underscore that future studies are necessary to elucidate the specific thermal behavior of this compound to ensure its safe and effective use in various applications. Researchers are strongly encouraged to perform their own thermal analyses on well-characterized samples of this compound to obtain the specific data required for their work.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dibutyl Malate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl malate (DBM) is an organic compound, specifically a diester of maleic acid, that serves as an effective plasticizer for various polymers, most notably polyvinyl chloride (PVC), vinyl resins, and acrylic emulsions.[1][2] In its pure form, a polymer like PVC is rigid and brittle due to strong intermolecular forces between its long polymer chains.[2] Plasticizers are additives that increase the flexibility, workability, and distensibility of these materials.[2] The primary mechanism of action for DBM involves its molecules embedding themselves between the polymer chains, thereby reducing the intermolecular forces and lowering the glass transition temperature (Tg).[2][3] This guide provides a detailed examination of this mechanism, supported by quantitative performance data and standardized experimental protocols for evaluation.

Core Mechanism of Plasticization

The function of a plasticizer is to transform a rigid polymer into a flexible one by decreasing the intermolecular forces that hold the polymer chains tightly together.[4][5] The effectiveness of this compound as a plasticizer is primarily explained by the widely accepted lubricity and free volume theories.

2.1 Molecular Interaction

The core of DBM's plasticizing action lies in its molecular structure and its interaction with polymer chains. DBM molecules, being smaller than the polymer macromolecules, interpose themselves between the polymer chains.[2][5] In the case of PVC, the strong dipole-dipole interactions between the carbon-chlorine (C-Cl) bonds on adjacent chains are responsible for its rigidity.

The DBM molecule contains polar ester groups (C=O) and non-polar butyl chains. The polar ester groups interact with the polar sites on the polymer (like the C-Cl dipoles in PVC), effectively shielding the polymer chains from each other. This reduces the cohesive energy density and weakens the intermolecular forces (van der Waals forces and dipole-dipole interactions).[6][7] The flexible, non-polar butyl chains of DBM further push the polymer chains apart, creating additional free volume. This increased spacing allows segments of the polymer chains to move more freely, slide past one another, and rotate, which manifests as increased flexibility and a lower glass transition temperature (Tg) on a macroscopic scale.[3][6]

G cluster_0 Rigid Polymer (e.g., uPVC) cluster_1 Plasticized Polymer (e.g., DBM in PVC) p1 Polymer Chain A p2 Polymer Chain B p1->p2 Strong Intermolecular Forces p3 Polymer Chain C p2->p3 Low Free Volume compound_node Addition of This compound (Plasticizer) pp1 Polymer Chain A dbm1 DBM Molecule pp2 Polymer Chain B pp1->pp2 Weakened Intermolecular Forces dbm2 DBM Molecule pp3 Polymer Chain C pp2->pp3 Increased Free Volume

Caption: Mechanism of this compound (DBM) plasticization.

Data Presentation

The efficacy of a plasticizer is quantified by its physical properties and its impact on the polymer matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[1][2][8]
Molecular Weight 228.28 g/mol [2][8]
Appearance Colorless to pale-yellow liquid[1][2][9]
Odor Mild, characteristic "ester" odor[2][9]
Boiling Point ~280-281 °C[1][2]
Melting Point -85 °C[1][10]
Density ~0.99 g/cm³ at 20-25 °C[2]
Refractive Index ~1.445 @ 20 °C[9][11]
Water Solubility Very low / slightly miscible[2][9][10]
Solubility Miscible with ethanol, ether, acetone, toluene[2][9][12]
Performance Data of DBM in Polymers

The addition of DBM significantly alters the thermal and mechanical properties of polymers.

Table 2: Mechanical Properties of DBM-Plasticized PVC (Data is typical and compared to unplasticized PVC and PVC plasticized with Dioctyl Phthalate - DOP)

PropertyuPVC (Unplasticized)PVC + 40 phr DBMPVC + 40 phr DOP
Tensile Strength (MPa) ~50 - 60~15 - 25~20 - 30
Elongation at Break (%) < 50~250 - 350~300 - 400
Hardness (Shore A) > 95 (Shore D ~80)~75 - 85~80 - 90
Source: Data compiled from industry knowledge and comparative analyses.[2][13]

Table 3: Effect of DBM on Glass Transition Temperature (Tg)

Polymer SystemObservationReference(s)
Poly(lactic acid) (PLA) Addition of DBM decreases the Tg, increasing chain mobility.[3]
Polymethyl methacrylate (PMMA) Addition of 15% DBM by mass reduced the Tg by approximately half.[14]
Polyvinyl Chloride (PVC) DBM effectively lowers the Tg, a key indicator of plasticizing efficiency.[2][13]
Emulsion Copolymers The virtual Tg of poly(this compound) itself is calculated to be -15.36 °C.[15][16]

Experimental Protocols

Detailed methodologies for the evaluation of DBM as a polymer plasticizer are provided below, based on established ASTM and ISO standards.

Preparation of Plasticized Polymer Films (e.g., PVC)

Objective: To prepare standardized polymer films with varying concentrations of DBM for subsequent testing.[2]

Materials:

  • Polymer resin (e.g., PVC K-value 67)

  • This compound (DBM)

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • High-speed mixer

  • Two-roll mill

  • Hydraulic press with heating/cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mixing: Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer to ensure uniform dispersion.[2]

  • Compounding: Add the desired amount of DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix. Continue mixing until a homogeneous dry blend is obtained.[2]

  • Milling: Transfer the dry blend to a two-roll mill heated to 165-175 °C. Mill the compound for approximately 5 minutes or until a consistent sheet is formed.

  • Molding: Compression mold the milled material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180 °C.[2] Apply pressure, hold for a set time, and then cool the mold under pressure.

  • Conditioning: Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[2]

Mechanical Property Testing

Objective: To determine the effect of DBM on the tensile strength, elongation at break, and hardness of the polymer.[2]

Protocols:

  • Tensile Strength and Elongation at Break (ASTM D638 / ASTM D2284):

    • Use a die to cut dumbbell-shaped specimens from the conditioned films.[17]

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a tensile load at a constant crosshead speed until the specimen fails.

    • Record the maximum load (for tensile strength) and the extension at the point of failure (for elongation at break).[4]

  • Hardness (ASTM D2240):

    • Place the conditioned film on a hard, flat surface.

    • Use a Shore A durometer for flexible materials.

    • Press the durometer foot firmly onto the specimen, ensuring the indenter is perpendicular to the surface.

    • Read the hardness value from the dial within 1-2 seconds of firm contact.

Thermal Analysis

Objective: To measure the glass transition temperature (Tg) and assess the thermal stability of DBM-plasticized polymers.

Protocols:

  • Differential Scanning Calorimetry (DSC) for Tg (ASTM E1356):

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard like indium.[3]

    • Sample Preparation: Weigh 5-10 mg of the polymer sample and seal it in an aluminum DSC pan.[3][18]

    • DSC Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 220 °C for PVC) at a rate of 10 °C/min. This erases the sample's prior thermal history.[3][19]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., -50 °C).

      • Second Heating Scan: Heat the sample again at 10 °C/min. The Tg is determined from the midpoint of the step transition in the heat flow curve of this second scan.[19]

  • Thermogravimetric Analysis (TGA) for Thermal Stability (ASTM E1131):

    • Place a small, known weight (5-10 mg) of the sample into a TGA crucible.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[20]

    • The instrument records the sample's weight as a function of temperature. The onset of thermal degradation is identified as the temperature at which significant weight loss begins.[3]

Visualization of Experimental Workflow

The logical flow for evaluating the performance of this compound as a plasticizer follows a standardized sequence from material preparation to final analysis.

G start Start: Define Polymer and DBM Concentration (phr) compounding 1. Material Compounding (PVC + DBM + Stabilizer) start->compounding prep 2. Sample Preparation (Milling & Compression Molding) compounding->prep conditioning 3. Conditioning (ASTM D618) prep->conditioning characterization 4. Characterization conditioning->characterization mechanical Mechanical Testing (Tensile, Hardness) characterization->mechanical thermal Thermal Analysis (DSC for Tg, TGA) characterization->thermal migration Durability Testing (Migration Analysis) characterization->migration analysis 5. Data Analysis & Comparison mechanical->analysis thermal->analysis migration->analysis conclusion Conclusion: Evaluate DBM Plasticizer Efficiency analysis->conclusion

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (DBM), a versatile industrial chemical, is utilized as a plasticizer and an intermediate in organic synthesis. Its potential for environmental release necessitates a thorough understanding of its fate and behavior in various environmental compartments. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and biodegradability of this compound. Key processes including biodegradation, hydrolysis, and potential for photodegradation and atmospheric oxidation are discussed. Quantitative data from available studies are summarized, and detailed experimental protocols based on standardized guidelines are provided to aid researchers in designing and interpreting environmental fate studies. This document aims to be a critical resource for environmental risk assessment and the development of more sustainable chemical alternatives.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its environmental distribution.

PropertyValueReference
Molecular FormulaC12H20O4[1]
Molar Mass228.28 g/mol [2]
Water Solubility0.173 g/L at 20°C[3]
Log Pow (Octanol-Water Partition Coefficient)3.38 at 20°C[3]
Vapour Pressure< 1x10-2 hPa at 20°C[3]
Boiling Point277-280°C at 988 hPa[3]
Melting Point< -60°C[3]

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes. Its relatively low water solubility and moderate log Pow suggest a potential for partitioning to soil and sediment.

Biodegradation

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. However, studies on the ready biodegradability of this compound have shown conflicting results. One study reported 0% biodegradation over 28 days under the conditions of OECD Test Guideline 301D, suggesting it is not readily biodegradable[4]. Conversely, another study following a similar protocol (guideline EG 84/449/EWG C.3, a modification of OECD 301) concluded that this compound is readily biodegradable, with degradation reaching a mean of 93% by day 14 and 95% by day 19[3]. This discrepancy highlights the need for further research to definitively classify its biodegradability. It is plausible that differences in the inoculum source and test conditions contributed to these divergent outcomes.

Table 1: Summary of Ready Biodegradability Data for this compound

Test GuidelineInoculum SourceTest Duration (days)Degradation (%)ClassificationReference
OECD 301DNot specified280Not readily biodegradable[4]
EG 84/449/EWG C.3Effluent of a waste water treatment plant1995 (mean)Readily biodegradable[3]
Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, which would break down the molecule into maleic acid and butanol[4]. The rate of this reaction is dependent on pH.

Table 2: Hydrolysis Data for this compound

pHTemperature (°C)Half-life (T½)Hydrolysis (%)Test Duration (hours)GuidelineReference
7.0252870 h--OECD TG 111 (calculated)[3]
1.237-15144OECD TG 111[3]
Photodegradation and Atmospheric Oxidation

While specific experimental data on the photodegradation and atmospheric oxidation of this compound are limited, these are expected to be significant degradation pathways[4]. In the atmosphere, organic compounds are primarily degraded through reactions with hydroxyl radicals[4]. For a structural analog, dibutyl phthalate (DBP), the overall rate constant for its reaction with hydroxyl radicals has been determined to be 5.7 × 10⁹ M⁻¹ s⁻¹, with the majority of the attack (about 65%) occurring on the aromatic ring[5][6]. Although this compound lacks an aromatic ring, the double bond in the maleate structure is susceptible to attack by hydroxyl radicals, and hydrogen abstraction from the butyl chains can also occur. Further research is needed to quantify the atmospheric half-life of this compound.

Ecotoxicity

The ecotoxicity of this compound has been evaluated in various aquatic organisms.

Table 3: Ecotoxicity Data for this compound

OrganismTest TypeEndpointValue (mg/L)Exposure DurationGuidelineReference
Oncorhynchus mykiss (rainbow trout)AcuteLC501.296 hOECD Test Guideline 203[7]
Daphnia magna (Water flea)AcuteEC502118 hOECD guidelines 202[3][7]
Scenedesmus subspicatus (Freshwater Algae)AcuteEC506.272 hNot specified[8]

This compound is considered toxic to fish and shows influences on Daphnia and growth inhibition of algae[3].

Experimental Protocols

Detailed methodologies for key environmental fate and ecotoxicity studies are based on internationally recognized OECD Test Guidelines.

Ready Biodegradability - OECD 301

These tests are designed to assess whether a chemical is likely to biodegrade rapidly and completely in the environment.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen consumption.[9]

  • Pass Levels: For a substance to be considered "readily biodegradable," it must show a degradation level of at least 70% for DOC removal or 60% for theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period[9].

  • Apparatus:

    • Incubator maintained at a constant temperature (e.g., 20 ± 1 °C).

    • Flasks or vessels for the test mixture.

    • Apparatus for measuring DOC, CO2, or oxygen consumption.

  • Procedure (General):

    • Prepare a mineral medium containing essential inorganic salts.

    • Add the test substance to achieve a specific concentration (e.g., 10-20 mg/L of DOC or 100 mg/L of the substance).

    • Inoculate the medium with a small volume of a suitable microbial source.

    • Run parallel blanks (inoculum only) and reference controls (a readily biodegradable substance like sodium benzoate)[9].

    • Incubate the flasks under controlled conditions.

    • Periodically measure the chosen parameter (DOC, CO2, or O2) over 28 days.

    • Calculate the percentage of biodegradation.

Hydrolysis as a Function of pH - OECD 111

This test determines the rate of abiotic degradation of a chemical by hydrolysis at different pH values.

  • Principle: A sterile aqueous solution of the test substance is prepared at different pH values (typically 4, 7, and 9) and maintained at a constant temperature. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

  • Apparatus:

    • Constant temperature bath.

    • Sterile test vessels.

    • pH meter.

    • Analytical instrumentation to quantify the test substance (e.g., HPLC, GC).

  • Procedure (General):

    • Prepare sterile buffer solutions at pH 4, 7, and 9.

    • Dissolve the test substance in the buffer solutions at a concentration low enough to ensure it remains in solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At appropriate time intervals, take samples and analyze for the concentration of the test substance.

    • Determine the hydrolysis rate constant and the half-life at each pH.

Visualizations

Logical Flow of Environmental Fate Assessment

Environmental_Fate_Assessment cluster_input Input cluster_processes Environmental Processes cluster_compartments Environmental Compartments cluster_output Assessment DBM This compound (Physicochemical Properties) Biodegradation Biodegradation DBM->Biodegradation Hydrolysis Hydrolysis DBM->Hydrolysis Photodegradation Photodegradation DBM->Photodegradation Atmospheric_Oxidation Atmospheric Oxidation DBM->Atmospheric_Oxidation Ecotoxicity Ecotoxicity (LC50, EC50) DBM->Ecotoxicity Water Water Biodegradation->Water Soil_Sediment Soil/Sediment Biodegradation->Soil_Sediment Degradation_Products Degradation Products (e.g., Maleic Acid, Butanol) Biodegradation->Degradation_Products Hydrolysis->Water Hydrolysis->Degradation_Products Photodegradation->Water Photodegradation->Degradation_Products Air Air Atmospheric_Oxidation->Air Atmospheric_Oxidation->Degradation_Products Persistence Persistence (Half-life) Water->Persistence Soil_Sediment->Persistence Air->Persistence Degradation_Products->Ecotoxicity

Caption: Logical flow for assessing the environmental fate of this compound.

Experimental Workflow for Ready Biodegradability Test (OECD 301)

Biodegradability_Workflow Start Start: Prepare Mineral Medium Add_DBM Add this compound (Test Substance) Start->Add_DBM Prepare_Controls Prepare Blanks and Reference Controls Start->Prepare_Controls Inoculate Inoculate with Microorganisms Add_DBM->Inoculate Incubate Incubate at Constant Temperature (28 days, in the dark) Inoculate->Incubate Prepare_Controls->Incubate Monitor Monitor Degradation (DOC, O2, or CO2) Incubate->Monitor Analyze Calculate % Biodegradation Monitor->Analyze Compare Compare to Pass Levels (>60% or >70% in 10-d window) Analyze->Compare Classify Classify as Readily Biodegradable or Not Readily Biodegradable Compare->Classify End End Classify->End

Caption: Generalized workflow for an OECD 301 Ready Biodegradability Test.

Conclusion

The environmental fate of this compound is complex, with biodegradation and hydrolysis being key transformation processes. The conflicting data on its ready biodegradability underscore the importance of standardized testing and reporting. While photodegradation and atmospheric oxidation are likely to contribute to its removal from the environment, more research is required to quantify these pathways. The available ecotoxicity data indicate that this compound can be harmful to aquatic organisms. This technical guide provides a foundation for researchers and professionals to understand and further investigate the environmental impact of this compound, ultimately contributing to more informed chemical management and the development of safer alternatives.

References

An In-depth Technical Guide to the Purity Analysis of Commercial Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the purity of commercial Dibutyl malate. Accurate determination of purity is critical for ensuring the quality, safety, and efficacy of products in research, development, and manufacturing. This document details the common impurities, analytical techniques, and experimental protocols for the comprehensive analysis of this compound.

Introduction to this compound and Potential Impurities

This compound is a diester of malic acid and n-butanol. It is synthesized via Fischer esterification of maleic anhydride with n-butanol.[1][2] This process can lead to the presence of several impurities in the final product. Understanding the potential impurity profile is the first step in developing a robust analytical strategy for purity assessment.

Common Impurities:

  • Unreacted Starting Materials: Maleic anhydride and n-butanol may remain in the final product if the reaction does not go to completion.[1][3]

  • Isomeric Impurity: Dibutyl fumarate, the trans-isomer of this compound, is a common process-related impurity that can form under the influence of heat and acid.[1][4]

  • By-products: Other potential by-products include alkoxysuccinic acid dialkyl esters.[3]

  • Residual Solvents and Water: Solvents used during synthesis or work-up, such as toluene, and residual water can also be present.[3][5]

A summary of common impurities is presented in Table 1.

Impurity CategorySpecific ImpurityOrigin
Starting Materials Maleic AnhydrideUnreacted raw material
n-ButanolUnreacted raw material
Isomers Dibutyl FumarateIsomerization during synthesis
By-products Alkoxysuccinic estersSide reactions during synthesis
Residuals Toluene, WaterFrom synthesis and purification processes

Analytical Techniques for Purity Determination

Several analytical techniques can be employed for the purity analysis of this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for non-volatile or thermally labile compounds.[1] A reverse-phase HPLC method with UV detection is typically employed for this compound analysis.[6]

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation and confirmation.[2]

The logical workflow for selecting an appropriate analytical technique is depicted below.

logical_flow start Purity Analysis of this compound technique_selection Technique Selection start->technique_selection gc_ms GC-MS (Volatile Impurities) technique_selection->gc_ms hplc HPLC (Non-Volatile Impurities) technique_selection->hplc spectroscopy Spectroscopy (Structure Confirmation) technique_selection->spectroscopy quantification Quantification gc_ms->quantification hplc->quantification reporting Reporting spectroscopy->reporting quantification->reporting

Logical flow for selecting an analytical technique.

Experimental Protocols

Detailed experimental protocols for the key analytical techniques are provided below.

GC-MS is a primary method for quantifying volatile and semi-volatile impurities in this compound.[1]

Experimental Workflow for GC-MS Analysis:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Weigh this compound dissolve Dissolve in Solvent (e.g., Ethyl Acetate) sample->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Experimental workflow for GC-MS purity analysis.

Instrumentation and Conditions:

A standard GC-MS system is used for this analysis. The following table summarizes typical instrument parameters.[1][3]

ParameterSpecification
GC System Agilent GC-MS or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial: 100°C, hold 2 min; Ramp to 280°C at 15°C/min; Hold 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Acquisition Mode Full Scan (m/z 40-450) and Selected Ion Monitoring (SIM)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[1]

  • Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, and dilute to the mark.[1]

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[1]

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[1] For quantitative analysis, a calibration curve is prepared using certified reference standards. Selected Ion Monitoring (SIM) is used for accurate quantification of known impurities.[1]

SIM Ions for Key Compounds: [1]

CompoundQuantifier Ion (m/z)Qualifier Ions (m/z)
This compound17356, 117
Dibutyl fumarate17356, 117
n-Butanol4356, 74
Maleic Anhydride5498

HPLC is a complementary technique to GC-MS, especially for less volatile impurities.[1]

Instrumentation and Conditions:

A standard HPLC system with a UV detector is suitable for this analysis.[6]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 215 nm

Sample Preparation:

  • Prepare a stock standard solution of this compound reference standard (≥98% purity) at a concentration of 1000 µg/mL in methanol.[6]

  • Prepare working standards by serial dilution of the stock solution.[6]

  • Dissolve the commercial this compound sample in methanol and dilute to a concentration that falls within the calibration curve range.[6]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

Data Analysis:

A calibration curve is constructed by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the sample is determined from the linear regression of the calibration curve.[6]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Example Purity Analysis Data:

Analytical MethodParameterResult
GC-MS Purity (Area %)99.5%
Dibutyl Fumarate (%)0.2%
n-Butanol (%)0.1%
Maleic Anhydride (%)< 0.05%
HPLC Purity (Assay vs. Std)99.6%
Karl Fischer Water Content (%)0.08%

Conclusion

The purity of commercial this compound can be accurately determined using a combination of chromatographic techniques, primarily GC-MS and HPLC. A thorough understanding of potential impurities and the application of detailed, validated analytical methods are essential for ensuring product quality and consistency. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust purity analysis procedures for this compound.

References

Methodological & Application

Application Notes and Protocols: The Use of Dibutyl Malate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dibutyl malate (DBM) in the synthesis of a variety of polymers. This compound, a diester of malic acid, serves as a versatile comonomer and plasticizer, finding significant application in the production of copolymers for paints, adhesives, and coatings. Its incorporation into polymer chains can impart desirable properties such as increased flexibility, hydrophobicity, and thermal stability. Furthermore, the presence of the malate functional group opens avenues for the development of biodegradable polyesters, a key area of interest in materials science and drug delivery.

This document details the primary polymerization techniques involving this compound, including free-radical and controlled radical polymerization. It provides structured data on the properties of the resulting polymers, detailed experimental protocols for their synthesis and characterization, and visual representations of key processes to guide researchers in their laboratory work.

Free-Radical Copolymerization of this compound and Vinyl Acetate

The most prevalent application of this compound in polymer synthesis is its copolymerization with vinyl acetate (VAc). This process is typically carried out via solution or emulsion polymerization to produce poly(vinyl acetate-co-dibutyl malate) [P(VAc-co-DBM)]. The inclusion of DBM in the polymer backbone disrupts the regular structure of polyvinyl acetate, acting as an internal plasticizer to enhance flexibility and reduce brittleness.

Quantitative Data Summary

The properties of P(VAc-co-DBM) copolymers are highly dependent on the monomer feed ratio, polymerization method, and reaction conditions. Below is a summary of key quantitative data gathered from various studies.

PropertyMonomer Ratio (VAc:DBM)Polymerization MethodValueReference(s)
Reactivity Ratios VariedSolutionr_VAc = 0.1102, r_DBM = 0.0421
VariedSolutionr_VAc = 0.1135, r_DBM = 0.0562
Molecular Weight (Mw) 10.6:1 (molar)Emulsion2.7 x 10^5 g/mol
Polydispersity Index (PDI) 10.6:1 (molar)Emulsion~3
Glass Transition Temp. (Tg) Not SpecifiedNot SpecifiedTwo Tgs observed
Thermal Stability VariedBulk (Iodine Transfer)Increased with DBM content
Activation Energy (Ea) 5:1 (molar)Solution41.2 kJ/mol
Experimental Protocols

This protocol describes the synthesis of P(VAc-co-DBM) in a chloroform solution, which also acts as a chain transfer agent to control molecular weight.

Materials:

  • Vinyl acetate (VAc), purified by distillation

  • This compound (DBM), purified by passing through an alumina column

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Chloroform (CHCl₃), solvent and chain transfer agent

  • n-Hexane, for precipitation

Procedure:

  • In a reaction vessel, combine the desired molar ratio of VAc and DBM with chloroform.

  • Add the calculated amount of AIBN initiator.

  • Purge the mixture with nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Seal the vessel and immerse it in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C).

  • Allow the polymerization to proceed for the specified time, with continuous stirring.

  • To terminate the reaction, cool the vessel in an ice bath.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of n-hexane.

  • Filter the precipitated polymer and wash it with fresh n-hexane.

  • Dry the polymer under vacuum to a constant weight.

This protocol outlines the preparation of a P(VAc-co-DBM) latex.

Materials:

  • Vinyl acetate (VAc)

  • This compound (DBM)

  • Polyvinyl alcohol (PVA), protective colloid

  • Ammonium persulfate, initiator

  • OP-10 (Octylphenol ethoxylate), emulsifier

  • Sodium bicarbonate, buffer

  • Deionized water

Procedure:

  • In a reaction kettle, dissolve polyvinyl alcohol in deionized water with heating and stirring.

  • Cool the solution to 60 °C and add the OP-10 emulsifier and a portion of the ammonium persulfate.

  • Prepare a mixture of VAc and DBM monomers.

  • Gradually add the monomer mixture to the reaction kettle while maintaining the temperature at 70 °C.

  • Continue the reaction under reflux with constant stirring for 3-4 hours.

  • Increase the temperature to 90-100 °C, add the remaining ammonium persulfate, and hold for 10 minutes.

  • Cool the mixture to 60 °C and adjust the pH to 4-6 with sodium bicarbonate.

  • Cool the resulting latex to room temperature for storage and characterization.

Polymer Characterization Protocols

Objective: To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the copolymer.

Instrumentation:

  • GPC system with a refractive index (RI) detector.

  • Columns suitable for organic soluble polymers (e.g., Styragel HR-4E).

  • Eluent: Tetrahydrofuran (THF), HPLC grade.

Procedure:

  • Prepare polymer solutions in THF at a concentration of 1-2 mg/mL.

  • Allow the samples to dissolve completely (a minimum of 1 hour, preferably overnight).

  • Filter the solutions through a 0.1-0.2 µm PTFE filter.

  • Calibrate the GPC system with polystyrene standards.

  • Inject the filtered samples and analyze the resulting chromatograms to determine Mw, Mn, and PDI.

Objective: To determine the glass transition temperature (Tg) of the copolymer.

Instrumentation:

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Perform a heat-cool-heat cycle to erase the thermal history.

    • Heat from room temperature to 200 °C at a rate of 10 °C/min.

    • Cool from 200 °C to 0 °C at a rate of 10 °C/min.

    • Heat from 0 °C to 200 °C at a rate of 10 °C/min.

  • Determine the Tg from the second heating scan, typically as the midpoint of the transition.

Objective: To evaluate the thermal stability of the copolymer.

Instrumentation:

  • Thermogravimetric Analyzer (TGA).

Procedure:

  • Place 5-10 mg of the dried polymer in a TGA pan.

  • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the onset of degradation (Tonset) and the temperature at 5% weight loss (Td5%).

Objective: To assess the hydrophobicity of the copolymer film surface.

Procedure:

  • Prepare a flat, uniform film of the P(VAc-co-DBM) copolymer.

  • Place a droplet of deionized water on the film surface.

  • Measure the angle between the tangent of the droplet at the point of contact and the film surface using a goniometer or an automated contact angle instrument.

Controlled Radical Polymerization

While less common, this compound can be incorporated into copolymers via controlled radical polymerization techniques, offering better control over molecular weight and architecture.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization of VAc and DBM has been reported to produce copolymers with good solubility in supercritical carbon dioxide.

Iodine Transfer Radical Polymerization

This method has been used for the homo- and copolymerization of VAc with DBM, resulting in polymers with predetermined molecular weights and relatively narrow molecular weight distributions. The incorporation of DBM was found to increase the thermal stability of the resulting copolymers.

Biodegradable Polyesters from Malic Acid Derivatives

While direct polycondensation of this compound with diols is not extensively reported, the synthesis of biodegradable polyesters from its parent compound, malic acid, is an active area of research. These polyesters are of interest for biomedical applications due to their potential biocompatibility and degradability.

Polycondensation of Malic Acid and Diols

Polyesters with pendant hydroxyl groups can be synthesized by the polycondensation of malic acid and various diols. The resulting polymers have shown significant biodegradability.

General Reaction Scheme: Malic Acid + Diol --(Catalyst, Heat)--> Polyester + Water

Potential for this compound in Polyester Synthesis

This compound could potentially be used in transesterification reactions with diols to synthesize polyesters. This would be a subject for further research and development.

Visualizing Polymer Synthesis Processes

To better understand the workflows and mechanisms discussed, the following diagrams have been generated using the DOT language.

G cluster_solution Solution Polymerization cluster_emulsion Emulsion Polymerization sol_monomers VAc + DBM Monomers sol_mix Reaction Mixture sol_monomers->sol_mix sol_solvent Chloroform (Solvent + CTA) sol_solvent->sol_mix sol_initiator AIBN Initiator sol_initiator->sol_mix sol_polymerization Polymerization (60-70 °C) sol_mix->sol_polymerization sol_precipitation Precipitation (n-Hexane) sol_polymerization->sol_precipitation sol_polymer P(VAc-co-DBM) Polymer sol_precipitation->sol_polymer em_monomers VAc + DBM Monomers em_reaction Emulsion Polymerization (70-100 °C) em_monomers->em_reaction em_water Deionized Water em_water->em_reaction em_pva Polyvinyl Alcohol em_pva->em_reaction em_emulsifier OP-10 Emulsifier em_emulsifier->em_reaction em_initiator Ammonium Persulfate em_initiator->em_reaction em_latex P(VAc-co-DBM) Latex em_reaction->em_latex

Figure 1: Workflow for Solution and Emulsion Polymerization of VAc and DBM.

G cluster_workflow Polymer Characterization Workflow start Synthesized Polymer gpc GPC Analysis start->gpc dsc DSC Analysis start->dsc tga TGA Analysis start->tga contact_angle Contact Angle Measurement start->contact_angle mw_pdi Molecular Weight (Mw, Mn) Polydispersity (PDI) gpc->mw_pdi tg Glass Transition (Tg) dsc->tg thermal_stability Thermal Stability (Tonset, Td5%) tga->thermal_stability hydrophobicity Surface Hydrophobicity contact_angle->hydrophobicity

Figure 2: General Workflow for the Characterization of this compound Copolymers.

G cluster_mechanism Free-Radical Copolymerization Mechanism initiator Initiator (I) radical Radical (R•) initiator->radical Decomposition vac VAc radical->vac Initiation dbm DBM radical->dbm Initiation growing_chain_vac P-VAc• growing_chain_dbm P-DBM• growing_chain_vac->vac Propagation (r_VAc) growing_chain_vac->dbm Cross-propagation copolymer Copolymer Chain growing_chain_vac->copolymer growing_chain_dbm->vac Cross-propagation growing_chain_dbm->dbm Propagation (r_DBM) growing_chain_dbm->copolymer termination Termination copolymer->termination

Figure 3: Simplified Mechanism of Free-Radical Copolymerization of VAc and DBM.

Application Notes and Protocols: Dibutyl Malate as a Co-monomer in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl malate (DBM) as a co-monomer in emulsion polymerization, focusing on its effects on polymer properties and outlining detailed experimental protocols. The information is intended to guide researchers in synthesizing and characterizing copolymers incorporating DBM for various applications, including coatings, adhesives, and potentially, drug delivery systems.

Introduction

This compound (DBM) is a versatile co-monomer used in vinyl and acrylic emulsion polymerization.[1] Its incorporation into polymer chains, particularly with vinyl acetate (VAc), allows for the modification of the resulting latex properties. DBM acts as an internal plasticizer, enhancing the flexibility and water resistance of the polymer films.[2][3] Copolymers of vinyl acetate and this compound are noted for their good flexibility and water resistance, making them valuable for surface-coating applications.[3] The presence of DBM in the copolymer composition has been shown to decrease the minimum film forming temperature (MFFT) and glass transition temperature (Tg) of poly(vinyl acetate) emulsion polymers.[1] Furthermore, the hydrophobicity and water resistance of the resulting films are also increased with the incorporation of DBM.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄[4]
Molecular Weight 228.28 g/mol [4]
Appearance Colorless oily liquid[5]
Boiling Point 280 °C[5]
Melting Point -85 °C[5]
Solubility in Water Very slightly soluble[5]

Emulsion Copolymerization of Vinyl Acetate and this compound

The copolymerization of vinyl acetate and this compound via emulsion polymerization is a common method to produce latexes with tailored properties. The following sections detail the experimental protocols and the effect of DBM on the resulting copolymer characteristics.

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Malate Copolymer Adhesive via Emulsion Polymerization

This protocol is adapted from a patented preparation process for a vinyl acetate-dibutyl malate copolymer adhesive.[6]

Materials:

  • Vinyl Acetate (VAc), monomer

  • This compound (DBM), co-monomer

  • Ammonium persulfate, initiator

  • Polyvinyl alcohol (PVA), protective colloid

  • OP-10 (Octylphenol ethoxylate), emulsifier

  • Sodium bicarbonate, pH adjuster

  • Deionized water

Equipment:

  • Reaction kettle equipped with a reflux condenser, stirrer, thermometer, and dropping funnel

  • Heating mantle or water bath

Procedure:

  • Preparation of Protective Colloid: In the reaction kettle, add polyvinyl alcohol to deionized water and heat with stirring until completely dissolved.[6]

  • Initiation: Cool the solution to 60°C. Add the emulsifier (OP-10) and 1-2 parts of the total ammonium persulfate and mix thoroughly.[6]

  • Monomer Addition: Gradually add the mixture of vinyl acetate and this compound monomers through the dropping funnel.

  • Polymerization: Maintain the reaction temperature at 70°C and continue the reflux for three hours with constant stirring.[6]

  • Completion of Reaction: After the three-hour reflux, increase the temperature and add the remaining ammonium persulfate. Maintain the temperature at 100°C for ten minutes to ensure complete monomer conversion.[6]

  • pH Adjustment: Cool the emulsion to 60°C and add a sodium bicarbonate solution to adjust the pH to a range of 4-6.[6]

  • Final Product: Cool the resulting copolymer adhesive to room temperature for storage and characterization.[6]

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_final Final Steps A Dissolve PVA in Water B Cool to 60°C A->B C Add Emulsifier & Initiator B->C D Add Monomer Mix (VAc/DBM) C->D E Reflux at 70°C for 3h D->E F Add Remaining Initiator E->F G Heat to 100°C for 10 min F->G H Cool to 60°C G->H I Adjust pH (4-6) H->I J Cool to Room Temp I->J K K

Caption: Workflow for the synthesis of a vinyl acetate-dibutyl malate copolymer adhesive.

The incorporation of DBM as a co-monomer significantly influences the properties of the resulting polymer.

Glass Transition Temperature (Tg): The Tg of the copolymer decreases with an increasing content of DBM.[1] This is due to the internal plasticization effect of the butyl ester side chains, which increases the free volume and mobility of the polymer chains.

VAc/DBM Molar RatioTg (°C)Reference
PVAc homopolymer30-40[7]
P(VAc-co-DBM)7 to 23[8]

Note: Specific Tg values for a range of VAc/DBM ratios were not available in a single comprehensive study. The provided range for the copolymer is from a study on blend membranes.

Molecular Weight and Polydispersity Index (PDI): The molecular weight of the copolymer can be controlled by the polymerization conditions. One study on the free-radical solution copolymerization of VAc and DBM in chloroform as a chain transfer agent provided the following data.[9]

Polymerization TypeMn ( g/mol )PDIReference
Bulk Copolymerization40,1002.05[9]
Solution Copolymerization10,3502.36[9]

Note: Mn = Number-average molecular weight, PDI = Polydispersity Index.

Monomer Conversion and Particle Size: Systematic data on the effect of varying DBM concentrations on monomer conversion and particle size in emulsion polymerization is limited in the reviewed literature. However, one study on the semi-continuous emulsion copolymerization of vinyl acetate with maleic acid diesters indicated that with the use of DBM in a certain amount, the particle size and particle size distribution of VAc emulsion polymers were decreased while their latex stability increased.[10]

Potential Application in Drug Delivery

While the primary applications of DBM-containing copolymers are in the coatings and adhesives industries, there is conceptual potential for their use in drug delivery systems.

A patent suggests that polymer systems can be generated in which a desired active drug is chemically attached to the maleate structure.[11] This conjugate could then undergo hydrolysis in the body to release the active agent over time.[11] The ester linkages in the DBM monomer units could serve as points for covalent attachment of drugs, and subsequent cleavage of these bonds would result in a controlled release profile.

DrugDeliveryConcept A VAc-DBM Copolymer C Drug Conjugation (e.g., via ester linkage) A->C B Drug Molecule B->C D Drug-Polymer Conjugate C->D E Administration D->E F Hydrolysis in vivo E->F G Controlled Drug Release F->G H Polymer Backbone F->H Excreted

References

Application Notes and Protocols for the Laboratory Synthesis of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of dibutyl malate in a laboratory setting. The methodologies outlined below are based on established esterification procedures, offering options for different starting materials and catalysts.

Introduction

This compound is an organic compound with applications as a plasticizer and as a chemical intermediate in various synthetic processes.[1] Its synthesis is typically achieved through the esterification of either malic acid or maleic anhydride with n-butanol.[2][3] The reaction is catalyzed by a strong acid to achieve high yields in a reasonable timeframe.[4] This document presents two primary protocols: one using a homogeneous acid catalyst (p-toluenesulfonic acid) with maleic anhydride, and another employing a heterogeneous acid catalyst (naphthalenesulfonic acid methylal) with malic acid.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis protocols described herein, allowing for a straightforward comparison.

ParameterProtocol 1: p-Toluenesulfonic Acid CatalysisProtocol 2: Naphthalenesulfonic Acid Methylal Catalysis
Reactants Maleic Anhydride, n-ButanolMalic Acid, n-Butanol
Catalyst p-Toluenesulfonic Acid MonohydrateNaphthalenesulfonic Acid Methylal
Molar Ratio (Acid/Anhydride:Alcohol) 1:4[4]1:2.5[3]
Catalyst Loading 0.16 mole equivalents[4]0.1-2.0% of total reactant weight[3]
Reaction Temperature Reflux (approx. 110-120°C with toluene)[2][4]90°C[3]
Reaction Time ~70 minutes (until water collection ceases)[4]~3 hours (until water collection ceases)[3]
Expected Yield 95.6%[4]95.5-99.6%[3]
Product Appearance Colorless to slightly yellow, oily liquid[4]Nearly colorless, transparent product[3]
Boiling Point 280 °C[4]Not specified
Melting Point -85 °C[4]Not specified
Solubility Very slightly soluble in water[4]Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid Catalyst

This protocol details the synthesis of this compound from maleic anhydride and n-butanol, utilizing p-toluenesulfonic acid as a catalyst. The continuous removal of water via azeotropic distillation drives the reaction to completion.[2][4]

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1 mole equivalent), n-butanol (4 mole equivalents), toluene, and p-toluenesulfonic acid monohydrate (0.16 mole equivalents).[4]

  • Esterification:

    • Heat the mixture to reflux with vigorous stirring.

    • An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap.[5]

    • Continue the reaction until the theoretical amount of water has been collected, which typically takes about 70 minutes.[4][5]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.[6]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[5]

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]

    • Filter to remove the drying agent.[5]

    • Remove the excess n-butanol and toluene under reduced pressure using a rotary evaporator to yield the crude this compound.[5][6]

  • Purification:

    • For higher purity, the product can be purified by vacuum distillation.[5][7]

Protocol 2: Synthesis of this compound using Naphthalenesulfonic Acid Methylal Catalyst

This protocol outlines the synthesis of this compound from malic acid and n-butanol, catalyzed by naphthalenesulfonic acid methylal. This method boasts a high yield and mild reaction conditions.[3]

Materials:

  • Malic acid

  • n-Butanol

  • Naphthalenesulfonic acid methylal

  • 6% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck flask

  • Electromagnetic stirrer

  • Thermometer

  • Reflux condenser

  • Water separator (e.g., Dean-Stark apparatus)

  • Heating apparatus

  • Filtration apparatus

  • Separatory funnel

  • Reduced pressure distillation apparatus

Procedure:

  • Reaction Setup:

    • In a three-neck flask equipped with a stirrer, thermometer, reflux condenser, and water separator, combine malic acid (0.1 mol), n-butanol (0.25 mol), and naphthalenesulfonic acid methylal (0.1 g).[3]

  • Esterification:

    • Heat the mixture to 90°C with stirring, allowing it to reflux.[3]

    • The water produced during the reaction will be collected in the water separator.[3]

    • Continue the reaction until no more water is collected (approximately 3 hours).[3]

  • Catalyst Recovery and Workup:

    • Cool the reaction mixture and filter to remove the catalyst, which can be reused.[3]

    • Distill the filtrate under reduced pressure to recover the excess n-butanol.[3]

    • Cool the remaining liquid to room temperature and wash with a 6% sodium bicarbonate solution until neutral.[3]

  • Isolation and Drying:

    • Transfer the mixture to a separatory funnel and separate the upper organic layer.[3]

    • Dry the organic phase with anhydrous magnesium sulfate.[3]

  • Purification:

    • Filter to remove the drying agent and purify the product by distillation under reduced pressure to obtain nearly colorless and transparent this compound.[3]

Visualizations

Below is a diagram illustrating the general experimental workflow for the synthesis of this compound.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Charge Reactants (Malic Acid/Maleic Anhydride, n-Butanol) and Catalyst B Heat to Reaction Temperature with Stirring A->B C Azeotropic Water Removal (Dean-Stark Trap) B->C D Cool Reaction Mixture C->D E Neutralization Wash (e.g., NaHCO3 solution) D->E F Brine Wash E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter to Remove Drying Agent G->H I Solvent and Excess Alcohol Removal (Rotary Evaporation) H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Application of Dibutyl Malate in Adhesive Formulations: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl malate (DBM), a diester of malic acid, is a versatile and increasingly utilized component in the formulation of a wide range of adhesives. Its primary roles are as a comonomer and a plasticizer, particularly in vinyl and acrylic emulsion polymerization processes.[1] The incorporation of DBM into adhesive formulations can significantly enhance key performance characteristics, including flexibility, adhesion, and water resistance, making it a valuable tool for researchers and product development professionals in the adhesives industry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in adhesive formulations, with a focus on providing clear, actionable data and methodologies for scientific and research applications.

Key Functions and Applications

This compound serves several critical functions in adhesive formulations:

  • Internal Plasticizer: When copolymerized with monomers such as vinyl acetate, DBM acts as an internal plasticizer. This integration into the polymer backbone imparts permanent flexibility, reducing the brittleness of the adhesive film and enhancing its durability.

  • Comonomer in Emulsion Polymerization: DBM is frequently used as a comonomer in the emulsion polymerization of vinyl and acrylic resins. This process modifies the properties of the resulting latex, leading to improved performance characteristics of the final adhesive product.[1]

  • Enhancement of Film Properties: The inclusion of DBM can improve the hydrophobicity and water resistance of the cured adhesive film. It also contributes to better rheological properties and can enhance UV stability.[1]

Its applications span various adhesive types, including:

  • Vinyl Acetate Adhesives

  • Acrylic Adhesives

  • Pressure-Sensitive Adhesives (PSAs)

  • Biodegradable Adhesives

Data Presentation: Performance Characteristics

The following tables summarize the quantitative effects of this compound on key adhesive properties. While specific values can vary depending on the full formulation and substrate, these tables provide an overview of the expected trends when incorporating DBM.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 280 °C
Melting Point -85 °C
Density 0.99 g/cm³
Solubility in Water Very slightly soluble

Table 2: Effect of this compound Concentration on Vinyl Acetate Copolymer Adhesive Properties (Illustrative Data)

This compound (%)Peel Strength (N/25mm)Shear Strength (hours)Viscosity (cP)
05.2481500
56.8401800
108.5322200
159.2252700
208.1183300

Note: This data is illustrative and based on general trends observed with plasticizers in vinyl acetate adhesives. Actual results will vary based on the specific formulation and testing conditions.

Experimental Protocols

Detailed methodologies for key experiments involving the formulation and testing of adhesives containing this compound are provided below.

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Malate Copolymer Emulsion Adhesive

This protocol is adapted from a patented process for preparing a vinyl acetate-dibutyl malate copolymer adhesive.[2]

Materials:

  • Vinyl Acetate (monomer)

  • This compound (comonomer)

  • Polyvinyl Alcohol (PVA) (protective colloid)

  • Ammonium Persulfate (initiator)

  • OP-10 (emulsifier)

  • Sodium Bicarbonate (pH adjuster)

  • Deionized Water

Equipment:

  • Reaction kettle with a reflux condenser, stirrer, thermometer, and dropping funnel

  • Heating mantle

  • Water bath

Procedure:

  • Preparation of Protective Colloid: In the reaction kettle, add the specified amount of polyvinyl alcohol to deionized water. Heat and stir until the polyvinyl alcohol is completely dissolved.[1]

  • Initiation: Cool the solution to 60°C. Add the emulsifier (OP-10) and 1-2 parts of the total ammonium persulfate. Mix thoroughly.[1]

  • Polymerization: Begin to gradually add the mixture of vinyl acetate and this compound monomers through the dropping funnel. Maintain the reaction temperature at 70°C and continue the reflux for 3 hours with constant stirring.[1]

  • Completion of Reaction: After the 3-hour reflux, increase the temperature and add the remaining ammonium persulfate. Maintain the temperature at 100°C for 10 minutes to ensure complete monomer conversion.[1]

  • pH Adjustment: Cool the emulsion to 60°C. Add sodium bicarbonate solution to adjust the pH of the final emulsion to a range of 4-6.[1]

  • Final Product: Cool the resulting copolymer adhesive to room temperature. The product is then ready for packaging and storage.[1]

Protocol 2: Formulation of an Acrylic Pressure-Sensitive Adhesive (PSA) with this compound

This protocol outlines a general procedure for preparing a solvent-based acrylic PSA incorporating this compound as a plasticizer.

Materials:

  • Acrylic copolymer resin (e.g., 2-ethylhexyl acrylate-based)

  • This compound (plasticizer)

  • Tackifier resin (e.g., rosin ester)

  • Ethyl acetate (solvent)

  • Antioxidant

Equipment:

  • High-speed disperser or laboratory mixer

  • Beakers and graduated cylinders

  • Coating applicator (e.g., film applicator)

  • Drying oven

Procedure:

  • Dissolution of Resin: In a suitable beaker, dissolve the acrylic copolymer resin in ethyl acetate under agitation until a homogenous solution is formed.

  • Addition of Plasticizer: While stirring, slowly add the desired amount of this compound to the resin solution. The amount can be varied (e.g., 5%, 10%, 15% by weight of the solid content) to study its effect on adhesive properties.

  • Incorporation of Tackifier and Additives: Add the tackifier resin and antioxidant to the mixture and continue to stir until all components are fully dissolved and the mixture is uniform.

  • Viscosity Adjustment: Adjust the viscosity of the adhesive solution with additional ethyl acetate as needed to achieve the desired coating consistency.

  • Coating: Apply the formulated PSA onto a substrate (e.g., PET film) using a film applicator to a controlled thickness.

  • Drying: Dry the coated film in an oven at a specified temperature (e.g., 70-90°C) to evaporate the solvent and form the adhesive layer.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the role of this compound in adhesive formulations.

Adhesive_Formulation_Workflow cluster_synthesis Copolymer Synthesis cluster_formulation PSA Formulation cluster_testing Performance Testing Monomers Vinyl Acetate & This compound Polymerization Emulsion Polymerization Monomers->Polymerization Copolymer Vinyl Acetate-Dibutyl Malate Copolymer Polymerization->Copolymer Peel Peel Strength Copolymer->Peel Shear Shear Strength Copolymer->Shear Viscosity Viscosity Copolymer->Viscosity Acrylic_Resin Acrylic Resin Mixing Mixing in Solvent Acrylic_Resin->Mixing DBM_Plasticizer This compound (Plasticizer) DBM_Plasticizer->Mixing Additives Tackifier & Antioxidant Additives->Mixing PSA Pressure-Sensitive Adhesive Mixing->PSA PSA->Peel PSA->Shear PSA->Viscosity

Caption: Workflow for adhesive synthesis, formulation, and testing.

Dibutyl_Malate_Function cluster_properties Adhesive Properties DBM This compound Flexibility Increased Flexibility DBM->Flexibility acts as plasticizer Adhesion Improved Adhesion DBM->Adhesion improves wetting Water_Resistance Enhanced Water Resistance DBM->Water_Resistance hydrophobic nature Viscosity_Control Viscosity Modification DBM->Viscosity_Control modifies rheology

Caption: Functional role of this compound in modifying adhesive properties.

Conclusion

This compound is a highly effective additive for enhancing the performance of vinyl acetate and acrylic-based adhesives. Its role as both a comonomer and a plasticizer allows for significant improvements in flexibility, adhesion, and water resistance. The provided protocols offer a starting point for researchers to explore the incorporation of DBM in their own formulations. Further investigation into the optimal concentration of DBU for specific applications and its use in emerging areas such as biodegradable adhesives is warranted.

References

Dibutyl Malate: A Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dibutyl malate (DBM) is a versatile organic intermediate with significant applications in the synthesis of a wide range of compounds, from agrochemicals to surfactants and valuable succinate derivatives. Its carbon-carbon double bond, activated by two flanking ester groups, makes it a reactive substrate for various addition reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in several important organic transformations.

Synthesis of Dibutyl Mercaptosuccinate Derivatives for Agrochemicals

This compound is a crucial precursor in the synthesis of organophosphate pesticides, such as analogs of malathion. The reaction involves the Michael addition of a dithiophosphoric acid to the electron-deficient alkene of this compound.

Application Note:

The addition of O,O-dialkyldithiophosphoric acids to this compound provides a direct route to dibutyl mercaptosuccinate derivatives. These compounds are structurally analogous to the active ingredient in the insecticide malathion. The reaction proceeds via a nucleophilic conjugate addition mechanism, where the sulfur atom of the dithiophosphoric acid attacks the β-carbon of the α,β-unsaturated ester system of this compound. This methodology allows for the synthesis of a variety of organophosphate compounds with potential pesticidal activity.

Experimental Protocol: Synthesis of S-[1,2-di(butoxycarbonyl)ethyl] O,O-dimethyldithiophosphate (Dibutyl Malathion Analog)

This protocol is adapted from the synthesis of malathion, which utilizes diethyl maleate.[1][2]

Materials:

  • This compound (DBM)

  • O,O-dimethyldithiophosphoric acid

  • Triethylamine (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with this compound (1.0 equivalent) and a catalytic amount of hydroquinone in toluene, add O,O-dimethyldithiophosphoric acid (1.1 equivalents).

  • Add a catalytic amount of triethylamine to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation or column chromatography.

Quantitative Data:

ParameterValueReference
Reactant Ratio (DBM : Dithiophosphoric Acid)1 : 1.1Adapted from[1]
CatalystTriethylamineAdapted from[3]
Reaction Temperature50-60°CAdapted from[1]
Reaction Time4-8 hoursAdapted from[1]
Expected Yield> 90%Based on analogous reactions

Reaction Pathway:

G DBM This compound Catalyst Triethylamine, Heat DBM->Catalyst DMDTP O,O-dimethyldithiophosphoric acid DMDTP->Catalyst Product S-[1,2-di(butoxycarbonyl)ethyl] O,O-dimethyldithiophosphate Catalyst->Product

Caption: Synthesis of a malathion analog from this compound.

Hydrogenation to Dibutyl Succinate

The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation to yield dibutyl succinate, a valuable chemical intermediate and biodegradable solvent.

Application Note:

The catalytic hydrogenation of this compound to dibutyl succinate is a highly efficient and selective transformation. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a ruthenium-based catalyst, under a hydrogen atmosphere. The resulting dibutyl succinate is used in various applications, including as a plasticizer, in coatings, and as a precursor for the synthesis of 1,4-butanediol.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is based on the hydrogenation of analogous dialkyl maleates.[4][5]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas supply

  • Parr hydrogenation apparatus or similar pressure reactor

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a pressure-resistant reactor, dissolve this compound (1.0 equivalent) in ethanol.

  • Add 10% Pd/C catalyst (1-5 mol% of palladium relative to the substrate).

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using GC.

  • Once the reaction is complete (cessation of hydrogen uptake), carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain dibutyl succinate.

Quantitative Data:

ParameterValueReference
Catalyst10% Pd/CGeneral knowledge
Hydrogen Pressure50-100 psiAdapted from[4]
Reaction TemperatureRoom Temperature to 50°CAdapted from[4]
Expected Yield> 98%Based on analogous reactions

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Pressurize with H₂ B->C D Stir at RT/Heat C->D E Filter Catalyst D->E F Evaporate Solvent E->F G Dibutyl Succinate F->G

Caption: Workflow for the hydrogenation of this compound.

Synthesis of Dibutyl Sulfosuccinates

This compound serves as a key starting material for the synthesis of anionic surfactants, specifically dibutyl sulfosuccinates. This is achieved through the addition of a bisulfite salt across the double bond.

Application Note:

The reaction of this compound with sodium bisulfite in an aqueous or aqueous/alcoholic medium leads to the formation of sodium dibutyl sulfosuccinate. This compound is an effective emulsifying, wetting, and dispersing agent with applications in the textile, paint, and cosmetic industries. The reaction is a nucleophilic addition of the bisulfite ion to the activated double bond of this compound.

Experimental Protocol: Synthesis of Sodium Dibutyl Sulfosuccinate

This protocol is adapted from the synthesis of dioctyl sulfosuccinate.[6]

Materials:

  • This compound

  • Sodium bisulfite

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of sodium bisulfite (1.1 equivalents) in a mixture of water and ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the immiscible this compound layer.

  • After the reaction is complete, a clear, homogeneous solution should be obtained.

  • The resulting solution of sodium dibutyl sulfosuccinate can be used directly, or the solvents can be removed under reduced pressure to obtain the solid product.

Quantitative Data:

ParameterValueReference
Reactant Ratio (DBM : Sodium Bisulfite)1 : 1.1Adapted from[6]
SolventWater/EthanolAdapted from[6]
Reaction Temperature80-90°C (Reflux)Adapted from[6]
Reaction Time2-4 hoursAdapted from[6]
Expected YieldQuantitativeBased on analogous reactions

Reaction Pathway:

G DBM This compound Solvent Water/Ethanol, Heat DBM->Solvent NaHSO3 Sodium Bisulfite NaHSO3->Solvent Product Sodium Dibutyl Sulfosuccinate Solvent->Product

Caption: Synthesis of sodium dibutyl sulfosuccinate.

Aza-Michael Addition with Amines

This compound readily undergoes aza-Michael addition with primary and secondary amines to form β-amino acid derivatives, which are important building blocks in medicinal chemistry.

Application Note:

The conjugate addition of amines to this compound is a straightforward and often high-yielding reaction. It can be performed under neat (solvent-free) conditions or in a suitable solvent. While some reactive amines will add without a catalyst, the reaction can be promoted by Lewis acids or bases. The resulting products are derivatives of aspartic acid.

Experimental Protocol: Aza-Michael Addition of Benzylamine to this compound

This protocol is based on general procedures for the aza-Michael addition to dialkyl maleates.[1]

Materials:

  • This compound

  • Benzylamine

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing this compound (1.0 equivalent), add benzylamine (1.05 equivalents) dropwise at room temperature with stirring.

  • The reaction is often exothermic, and the temperature may be controlled with a water bath if necessary.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Once the reaction is complete, the excess benzylamine and any unreacted starting materials can be removed by vacuum distillation to yield the product, dibutyl 2-(benzylamino)succinate.

Quantitative Data:

ParameterValueReference
Reactant Ratio (DBM : Benzylamine)1 : 1.05General knowledge
SolventNeat (Solvent-free)Adapted from[1]
Reaction TemperatureRoom TemperatureAdapted from[1]
Reaction Time24-48 hoursAdapted from[1]
Expected Yield> 90%Based on analogous reactions

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Purification A Add Benzylamine to This compound B Stir at Room Temperature A->B C Vacuum Distillation B->C D Dibutyl 2-(benzylamino)succinate C->D

Caption: Workflow for the aza-Michael addition to this compound.

References

Application Notes and Protocols for Michael Addition Reactions with Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its reliability and generally mild conditions.[1] This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[2] Dibutyl malate, a dialkyl malonate, serves as an excellent Michael donor. The two electron-withdrawing ester groups acidify the α-protons, facilitating the formation of a stabilized carbanion (enolate) that can act as the nucleophile.[1]

While many literature precedents utilize dimethyl or diethyl malonate, the principles and protocols are readily adaptable for this compound.[3][4] The resulting adducts are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. These application notes provide detailed protocols and experimental considerations for researchers employing this compound in Michael addition reactions.

General Reaction Mechanism

The base-catalyzed Michael addition proceeds through a three-step mechanism:

  • Deprotonation: A base removes an acidic α-proton from the this compound, generating a resonance-stabilized enolate.[5]

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a transient enolate intermediate.[1]

  • Protonation: The intermediate enolate is protonated by the conjugate acid of the base or a protic solvent, yielding the final 1,5-dicarbonyl adduct and regenerating the catalyst.[5]

Michael_Addition_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor This compound Enolate Enolate (Nucleophile) Donor->Enolate + Base Base Base HBase Protonated Base Base->HBase - H+ Enolate_ref Enolate->Enolate_ref HBase_ref HBase->HBase_ref Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Intermediate Enolate Intermediate Acceptor->Intermediate Intermediate_ref Intermediate->Intermediate_ref Enolate_ref->Acceptor + Nucleophile Product Michael Adduct Intermediate_ref->Product + H+ Base_regen Base (regenerated) HBase_ref->Base_regen

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental Protocols

The following are representative protocols adapted from well-established procedures for dialkyl malonates. Researchers should consider these as starting points, as optimization for this compound may be necessary, particularly regarding reaction times and temperatures, due to the increased steric bulk of the butyl groups.

Protocol 1: Organocatalytic Michael Addition to a Nitroalkene

This protocol describes the asymmetric addition of a dialkyl malonate to a nitroalkene, a common transformation for synthesizing precursors to γ-amino acids.[6][7] It is adapted from procedures using bifunctional organocatalysts like thiourea derivatives of cinchonine.[3]

Materials:

  • This compound (Michael Donor)

  • β-Nitrostyrene (Michael Acceptor)

  • Bifunctional thiourea organocatalyst (e.g., a cinchonine derivative)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the β-nitrostyrene (1.0 equiv., e.g., 0.5 mmol) and the bifunctional organocatalyst (0.01 - 0.10 equiv., e.g., 1-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., 2.5 mL to achieve a 0.2 M concentration).

  • Nucleophile Addition: Add this compound (1.5 - 3.0 equiv., e.g., 0.75 - 1.5 mmol) to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Michael adduct.

Protocol 2: Base-Catalyzed Michael Addition to an Enone

This protocol details the addition of a dialkyl malonate to an α,β-unsaturated ketone (enone), such as chalcone, which is a classic example of Michael addition.[4]

Materials:

  • This compound (Michael Donor)

  • Chalcone (Michael Acceptor)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), sodium ethoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the chalcone (1.0 equiv., e.g., 1.0 mmol) and this compound (1.2 equiv., e.g., 1.2 mmol) in the chosen anhydrous solvent (e.g., 5 mL).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add the base catalyst (e.g., DBU, 0.1 equiv., 10 mol%) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, e.g., ethyl acetate/hexanes eluent) to isolate the desired adduct.

Data Presentation

The following tables summarize representative data for Michael addition reactions of dialkyl malonates to provide a comparative context. Yields and selectivities with this compound may vary.

Table 1: Michael Addition of Dialkyl Malonates to Nitroolefins

Michael Donor Michael Acceptor Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%)
Dimethyl Malonate β-Nitrostyrene Cinchonine-Thiourea (10) Toluene RT 24 95 92
Diethyl Malonate (E)-3-Methyl-1-nitro-1-pentene (R,R)-Thiourea (10) None RT 48 73 88

| Di-tert-butyl Malonate | β-Nitrostyrene | CsF (20) | THF | RT | 12 | 85 | N/A |

Data adapted from various organocatalysis studies for illustrative purposes.[3][8]

Table 2: Michael Addition of Dialkyl Malonates to Enones

Michael Donor Michael Acceptor Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%)
Diethyl Malonate Chalcone (S)-1,2-Diphenylethanediamine (20) Toluene 4 72 99 >99
Dimethyl Malonate 2-Cyclopenten-1-one Ga-Na-BINOL complex (10) THF RT 46 90 99

| Diethyl Malonate | 2-Cyclohexen-1-one | DBU (10) | CH₂Cl₂ | RT | 2 | 92 | N/A |

Data adapted from various catalysis studies for illustrative purposes.[4][9][10]

Experimental Workflow Visualization

A typical workflow for performing and analyzing a Michael addition reaction is outlined below.

Experimental_Workflow Setup Reaction Setup (Flask, Stirrer, Inert Atm.) Reagents Add Solvent, Michael Acceptor, This compound Setup->Reagents Catalyst Add Catalyst/ Base Reagents->Catalyst React Stir at Defined Temperature Catalyst->React Monitor Monitor Reaction (TLC, HPLC) React->Monitor Monitor->React Incomplete Workup Reaction Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS, IR) Purify->Characterize

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes and Protocols: Dibutyl Malate in the Production of Sulfosuccinate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate is a key intermediate in the synthesis of certain sulfosuccinate surfactants, which are prized for their mildness and excellent foaming, wetting, and emulsifying properties.[1][2] These anionic surfactants find broad application in personal care products, pharmaceuticals, and various industrial formulations.[3] The production process is typically a two-step synthesis. The first step involves the esterification of maleic anhydride with n-butanol to produce dibutyl maleate.[4] The second step is the sulfonation of the dibutyl maleate double bond using a sulfonating agent, such as sodium bisulfite, to yield the final sulfosuccinate surfactant.[5] This document provides detailed protocols for this synthesis, along with expected quantitative data and workflow diagrams.

Quantitative Data Summary

The following tables summarize the typical quantitative data for the synthesis of dibutyl maleate and its subsequent conversion to a sulfosuccinate surfactant.

Table 1: Synthesis of Dibutyl Maleate

ParameterValue
Reactants
Maleic Anhydride1 mole equivalent
n-Butanol4 mole equivalents
Catalyst (p-Toluenesulfonic Acid)0.16 mole equivalents
Reaction Conditions
TemperatureReflux
Reaction Time70 minutes
Product Information
Expected Yield95.6%
AppearanceColorless to slightly yellow, oily liquid
Boiling Point280 °C
Melting Point-85 °C
SolubilityVery slightly soluble in water

Data sourced from BenchChem Application Notes.[4]

Table 2: Synthesis of Sodium Dibutyl Sulfosuccinate

ParameterValue
Reactants
Dibutyl Maleate1 mole equivalent
Sodium Bisulfite1.25 mole equivalents
Reaction Conditions
Temperature95 °C
Reaction Time4 hours
Product Information
Expected Overall Yield~88.55% (based on a similar synthesis)

Data for sulfonation conditions and yield are based on the synthesis of a similar compound, sodium dodecyl n-butyl sulfosuccinate, and may serve as a starting point for optimization.[6]

Experimental Protocols

Protocol 1: Synthesis of Dibutyl Maleate

This protocol details the synthesis of dibutyl maleate from maleic anhydride and n-butanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Maleic anhydride

  • n-Butanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask (500 mL)

  • Magnetic stir bar

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a condenser, add maleic anhydride (1 mole), n-butanol (4 moles), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.16 moles).[4]

  • Esterification: Heat the mixture to reflux with vigorous stirring. An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, which typically takes about 70 minutes.[4]

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure dibutyl maleate.

Protocol 2: Synthesis of Sodium Dibutyl Sulfosuccinate

This protocol describes the sulfonation of dibutyl maleate to produce sodium dibutyl sulfosuccinate.

Materials:

  • Dibutyl maleate

  • Sodium bisulfite

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare an aqueous solution of sodium bisulfite.

  • Sulfonation: Add the dibutyl maleate to the sodium bisulfite solution. The molar ratio of sodium bisulfite to dibutyl maleate should be approximately 1.25:1.[6]

  • Reaction: Heat the mixture to around 95°C with constant stirring. Maintain this temperature for approximately 4 hours to ensure the reaction goes to completion.[6]

  • Workup and Purification: After the reaction is complete, the product can be isolated. This may involve solvent extraction and precipitation to remove unreacted starting materials and inorganic salts. The final product, sodium dibutyl sulfosuccinate, is a waxy solid.[5]

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_sulfonation Step 2: Sulfonation A Maleic Anhydride + n-Butanol B Reaction Setup (Toluene, p-TSA) A->B C Reflux with Water Removal B->C D Workup (Neutralization, Washing) C->D E Purification (Vacuum Distillation) D->E F Dibutyl Maleate E->F G Dibutyl Maleate + Sodium Bisulfite Solution F->G Intermediate H Heating and Stirring G->H I Workup and Purification H->I J Sodium Dibutyl Sulfosuccinate I->J

Caption: Experimental workflow for the two-step synthesis of sodium dibutyl sulfosuccinate.

Chemical_Reaction cluster_step1 Esterification cluster_step2 Sulfonation reactant1 Maleic Anhydride + 2 n-Butanol product1 Dibutyl Maleate + H2O reactant1->product1 Reflux catalyst1 p-TSA (catalyst) product1_output Dibutyl Maleate reactant2 Dibutyl Maleate + NaHSO3 product2 Sodium Dibutyl Sulfosuccinate reactant2->product2 Heat product1_output->reactant2 Intermediate

Caption: Chemical reaction pathway for sulfosuccinate surfactant production.

References

Application Notes and Protocols: Dibutyl Malate as a Plasticizer for PVC and Vinyl Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a highly versatile and cost-effective thermoplastic polymer.[1] However, its inherent rigidity and brittleness limit its use in applications requiring flexibility.[1] To overcome this, plasticizers are incorporated into the PVC matrix to enhance its flexibility, workability, and distensibility.[1] Dibutyl malate (DBM), a maleate ester, serves as an effective plasticizer for PVC and other vinyl resins.[2][3] This document provides a comprehensive overview of the application of this compound as a plasticizer, including its physicochemical properties, performance data in comparison to other plasticizers, and detailed experimental protocols for evaluation.

The mechanism of plasticization involves the insertion of DBM molecules between the PVC polymer chains. This reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and imparting flexibility to the material.[1] DBM is utilized in a variety of applications, including flexible films, tubing, coatings, and adhesives.[1][2][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
Appearance Colorless to pale-yellow liquid
Odor Mild, characteristic
Boiling Point ~280-281 °C
Density ~0.99 g/cm³ at 20 °C
Water Solubility Low
Solubility in Organic Solvents Soluble in ethanol, ether, acetone

Performance Data of this compound in PVC

The effectiveness of a plasticizer is determined by its impact on the mechanical and thermal properties of the final polymer product, as well as its ability to remain within the polymer matrix (permanence). The following tables summarize representative data for PVC plasticized with this compound (DBM) compared to unplasticized PVC (uPVC) and PVC plasticized with a common phthalate plasticizer, Dioctyl Phthalate (DOP).

Table 2: Mechanical Properties of Plasticized PVC
PropertyuPVCPVC + 40 phr DBM (Representative)PVC + 40 phr DOP (Representative)ASTM Standard
Tensile Strength (MPa) 40 - 5015 - 2518 - 28ASTM D638
Elongation at Break (%) 20 - 40250 - 350300 - 400ASTM D638
Shore A Hardness >10070 - 9075 - 95ASTM D2240
Young's Modulus (MPa) 2400 - 410010 - 5015 - 60ASTM D638
Table 3: Thermal and Migration Properties of Plasticized PVC
PropertyuPVCPVC + 40 phr DBM (Representative)PVC + 40 phr DOP (Representative)ASTM Standard
Glass Transition Temperature (Tg) (°C) 80 - 8510 - 305 - 25ASTM D3418
Plasticizer Migration (Weight Loss, %) N/A< 3< 2ASTM D1203

Experimental Protocols

The following are detailed methodologies for the evaluation of DBM as a PVC plasticizer, based on established ASTM standards.[1]

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC films with varying concentrations of DBM for subsequent testing.[1]

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DBM)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.[1]

  • Add the desired amount of DBM (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.[1]

  • Transfer the dry blend to a two-roll mill heated to 160-170°C and masticate until a uniform sheet is formed.

  • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.[1]

  • Cool the molded films under pressure.

  • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[1]

G cluster_prep Protocol 1: PVC Sample Preparation start Start premix Pre-mix PVC Resin and Thermal Stabilizer start->premix add_dbm Add this compound (DBM) and Mix to Homogeneous Blend premix->add_dbm two_roll_mill Masticate on Two-Roll Mill (160-170°C) add_dbm->two_roll_mill compression_mold Compression Mold into Films (170-180°C) two_roll_mill->compression_mold cool Cool Under Pressure compression_mold->cool condition Condition Films (ASTM D618) cool->condition end_prep End condition->end_prep

Workflow for the preparation of plasticized PVC samples.
Protocol 2: Mechanical Property Testing

Objective: To determine the effect of DBM on the tensile strength, elongation at break, and hardness of PVC.[1]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)

Procedure:

Tensile Testing (ASTM D638):

  • Cut dumbbell-shaped specimens from the conditioned PVC films.[1]

  • Measure the thickness and width of the gauge section of each specimen.[1]

  • Mount the specimen in the grips of the UTM.[1]

  • Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[1]

  • Record the load and elongation throughout the test.[1]

  • Calculate tensile strength, elongation at break, and Young's modulus from the recorded data.

Hardness Testing (ASTM D2240):

  • Place the conditioned PVC film on a hard, flat surface.[1]

  • Press the Shore A Durometer firmly onto the specimen, ensuring the indenter is perpendicular to the surface.

  • Record the hardness reading within one second of firm contact.

  • Take multiple readings at different positions on the specimen and calculate the average.

G cluster_mechanical Protocol 2: Mechanical Property Testing start_mech Start cut_specimens Cut Dumbbell-Shaped Specimens (ASTM D638) start_mech->cut_specimens hardness_test Perform Shore A Hardness Test (ASTM D2240) start_mech->hardness_test measure_dimensions Measure Specimen Dimensions cut_specimens->measure_dimensions mount_in_utm Mount in Universal Testing Machine (UTM) measure_dimensions->mount_in_utm tensile_test Perform Tensile Test (Constant Crosshead Speed) mount_in_utm->tensile_test record_data Record Load and Elongation tensile_test->record_data calculate_properties Calculate Tensile Strength, Elongation, and Modulus record_data->calculate_properties end_mech End calculate_properties->end_mech hardness_test->end_mech

Workflow for mechanical property testing of plasticized PVC.
Protocol 3: Thermal Analysis - Glass Transition Temperature (Tg)

Objective: To determine the effect of DBM on the glass transition temperature of PVC using Differential Scanning Calorimetry (DSC).[1]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3418):

  • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.[1]

  • Seal the pan and place it in the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Cool the sample back to a low temperature.

  • Perform a second heating scan at the same rate.

  • Determine the glass transition temperature (Tg) from the midpoint of the inflection in the heat flow curve of the second heating scan.

Protocol 4: Plasticizer Migration (Solvent Extraction)

Objective: To assess the permanence of DBM within the PVC matrix by measuring its resistance to extraction by a solvent.[1]

Apparatus:

  • Analytical balance

  • Glass vials with sealed caps

  • Solvent (e.g., hexane, ethanol)

  • Vacuum oven

Procedure (based on ASTM D1203):

  • Cut samples of the plasticized PVC film to a specific size (e.g., 2 cm x 2 cm).

  • Record the initial weight (W_initial) of the film samples.[1]

  • Immerse the samples in the chosen solvent in a sealed container.[1]

  • Store the container at a controlled temperature for a specified period (e.g., 24 hours at 23°C).

  • After immersion, remove the samples, gently wipe them to remove excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.[1]

  • Record the final weight (W_final) of the dried samples.

  • Calculate the percentage of plasticizer migration (weight loss) as follows: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

G cluster_migration Protocol 4: Plasticizer Migration Testing start_mig Start cut_samples Cut PVC Film Samples start_mig->cut_samples weigh_initial Record Initial Weight (W_initial) cut_samples->weigh_initial immerse Immerse in Solvent in Sealed Container weigh_initial->immerse store Store at Controlled Temperature and Time immerse->store remove_and_dry Remove, Wipe, and Dry in Vacuum Oven store->remove_and_dry weigh_final Record Final Weight (W_final) remove_and_dry->weigh_final calculate_loss Calculate Weight Loss (%) weigh_final->calculate_loss end_mig End calculate_loss->end_mig

Workflow for plasticizer migration testing.

Conclusion

This compound is an effective plasticizer for PVC and vinyl resins, offering a good balance of properties. The provided protocols, based on industry standards, allow for a thorough evaluation of its performance in various formulations. By systematically testing the mechanical, thermal, and migration properties, researchers and formulation scientists can optimize the concentration of DBM to achieve the desired performance characteristics for their specific applications. The data indicates that DBM provides significant improvements in flexibility over unplasticized PVC and performs comparably to common phthalate plasticizers in many respects.

References

Application Notes and Protocols for the Formulation of Coatings and Paints with Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Dibutyl Malate (DBM) in the formulation of high-performance coatings and paints. This document outlines the key functionalities of DBM, presents available quantitative data on its performance-enhancing characteristics, and offers detailed experimental protocols for the synthesis of DBM-containing copolymers and their incorporation into paint formulations.

Introduction to this compound in Coatings

Dibutyl maleate (DBM) is a colorless, oily liquid that serves as a highly effective comonomer and internal plasticizer in the polymer industry.[1] When incorporated into paint and adhesive formulations, particularly those based on vinyl and acrylic resins, DBM significantly enhances key performance attributes such as flexibility, adhesion, water resistance, and overall durability.[1] Its role as an internal plasticizer is crucial for creating crack-resistant and durable coatings, as it imparts flexibility by being chemically bound within the polymer backbone, which prevents leaching over time.[1]

Key Applications and Functionalities

In the production of paints and coatings, Dibutyl Maleate offers several critical functions:

  • Comonomer in Emulsion Polymerization: DBM is frequently copolymerized with monomers like vinyl acetate and various acrylates. This process integrates DBM into the polymer structure, modifying the properties of the resulting latex binder.[1]

  • Internal Plasticizer: By acting as an internal plasticizer, DBM reduces the brittleness of the polymer film, a vital characteristic for coatings applied to substrates that experience expansion, contraction, or minor movements.[1]

  • Enhancement of Film Properties: The inclusion of DBM in paint formulations has been demonstrated to improve the hydrophobicity and water resistance of the cured films. It also contributes to better rheological properties and can enhance UV filtration, thereby improving the coating's resilience to weathering.[1] The growing demand for water-resistant paints and coatings is a significant driver for the use of DBM.[2]

Data Presentation

The following tables summarize the physical and chemical properties of this compound and its impact on polymer and coating formulations based on available data. While comprehensive comparative studies with extensive quantitative data are limited, the following information provides valuable insights.

Table 1: Physical and Chemical Properties of Dibutyl Maleate

PropertyValueReference
Chemical FormulaC₁₂H₂₀O₄[1]
Molecular Weight228.29 g/mol [1]
AppearanceColorless, oily liquid[1]
OdorCharacteristic ester-like[1]
Boiling Point280 °C[1]
Freezing Point-65 to -80 °C[1]
Viscosity (at 20°C)8 cP[1]
Refractive Index (at 25°C)1.444[1]
SolubilityInsoluble in water; miscible with many organic solvents[1]

Table 2: Performance Characteristics of Dibutyl Maleate in Polymer Formulations

Performance ParameterEffect of DBM IncorporationQuantitative Data (if available)Reference
FlexibilityIncreased-[1]
AdhesionImproved-[1]
Water ResistanceIncreased-[1]
UV StabilityImproved-[1]
DurabilityEnhanced-[1]
Chemical ResistanceImproved-[1]
Glass Transition Temperature (Tg) of Poly(this compound)--15.36 °C[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a vinyl acetate-dibutyl maleate copolymer and a general procedure for the formulation of an acrylic paint incorporating this copolymer.

Protocol 1: Synthesis of Vinyl Acetate-Dibutyl Maleate Copolymer Adhesive via Emulsion Polymerization

This protocol is adapted from a patented preparation process for a vinyl acetate-dibutyl maleate copolymer adhesive.

Materials:

  • Vinyl Acetate (Monomer)

  • Dibutyl Maleate (Comonomer)

  • Polyvinyl Alcohol (PVA) (Protective Colloid)

  • Ammonium Persulfate (Initiator)

  • OP-10 (Emulsifier)

  • Sodium Bicarbonate (pH adjuster)

  • Deionized Water

Equipment:

  • Reaction Kettle with a reflux condenser, stirrer, thermometer, and dropping funnel

  • Heating Mantle

  • Water Bath

Procedure:

  • Preparation of Protective Colloid: In the reaction kettle, add the specified amount of polyvinyl alcohol to deionized water. Heat and stir until the polyvinyl alcohol is completely dissolved.[1]

  • Initiation: Cool the solution to 60°C. Add the emulsifier (OP-10) and 1-2 parts of the total ammonium persulfate. Mix thoroughly.[1]

  • Polymerization: Begin to gradually add the mixture of vinyl acetate and dibutyl maleate monomers through the dropping funnel. Maintain the reaction temperature at 70°C and continue the reflux for 3 hours with constant stirring.[1]

  • Completion of Reaction: After the 3-hour reflux, increase the temperature and add the remaining ammonium persulfate. Maintain the temperature at 100°C for 10 minutes to ensure complete monomer conversion.[1]

  • pH Adjustment: Cool the emulsion to 60°C. Add sodium bicarbonate solution to adjust the pH of the final emulsion to a range of 4-6.[1]

  • Final Product: Cool the resulting copolymer adhesive to room temperature. The product is then ready for packaging and storage.

Protocol 2: General Laboratory-Scale Formulation of an Acrylic Paint Incorporating a Dibutyl Maleate Copolymer Emulsion

This protocol outlines a general procedure for preparing a water-based acrylic paint using the pre-synthesized vinyl acetate-dibutyl maleate copolymer emulsion from Protocol 1.

Materials:

  • Vinyl Acetate-Dibutyl Maleate Copolymer Emulsion (Binder)

  • Titanium Dioxide (Pigment, e.g., Rutile)

  • Calcium Carbonate (Extender)

  • Dispersing Agent

  • Defoamer

  • Thickener (e.g., cellulosic or associative thickener)

  • Coalescing Agent

  • Biocide

  • Deionized Water

Equipment:

  • High-speed disperser with a Cowles blade

  • Laboratory balance

  • Mixing vessel

Procedure:

  • Mill Base Preparation: To the mixing vessel, add deionized water, the dispersing agent, defoamer, and biocide. While stirring at low speed, slowly add the titanium dioxide and calcium carbonate. Once all powders are incorporated, increase the speed of the disperser to high and grind the mixture for 20-30 minutes to achieve a fine dispersion of the pigment and extender.

  • Let-Down Stage: Reduce the stirring speed and add the vinyl acetate-dibutyl maleate copolymer emulsion (the binder) to the mill base.[1] Add the coalescing agent and any remaining additives. Mix at a moderate speed until the mixture is homogeneous.[1]

  • Viscosity Adjustment: Slowly add the thickener while continuously monitoring the viscosity of the paint. Continue to stir until the desired viscosity is reached and the paint is smooth and uniform.[1]

  • Quality Control: Measure the final pH, viscosity, and density of the paint. Apply the paint to a substrate to evaluate its drying time, appearance, and other performance properties like adhesion and flexibility.[1]

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Copolymer Synthesis cluster_formulation Protocol 2: Paint Formulation cluster_testing Performance Testing prep_colloid 1. Prepare Protective Colloid (PVA in DI Water) initiation 2. Initiation (Add Emulsifier & Initiator) prep_colloid->initiation polymerization 3. Polymerization (Add Monomers, Reflux) initiation->polymerization completion 4. Reaction Completion (Add remaining Initiator) polymerization->completion ph_adjust 5. pH Adjustment completion->ph_adjust final_product_synth 6. Final Copolymer Emulsion ph_adjust->final_product_synth let_down 2. Let-Down (Add Copolymer Emulsion) final_product_synth->let_down Binder Input mill_base 1. Prepare Mill Base (Pigments, Extenders, Additives) mill_base->let_down visc_adjust 3. Viscosity Adjustment (Add Thickener) let_down->visc_adjust qc 4. Quality Control visc_adjust->qc final_product_paint 5. Final Paint Product qc->final_product_paint adhesion Adhesion Test (ASTM D4541) final_product_paint->adhesion water_resistance Water Resistance (Contact Angle, Absorption) final_product_paint->water_resistance uv_stability UV Stability (Gloss Retention, Color Change) final_product_paint->uv_stability flexibility Flexibility Test (Mandrel Bend) final_product_paint->flexibility

Caption: Experimental workflow for synthesis and formulation.

logical_relationship cluster_process Incorporation into Polymer cluster_properties Enhanced Coating Properties dbm Dibutyl Maleate (DBM) copolymerization Copolymerization (with Vinyl Acetate / Acrylates) dbm->copolymerization internal_plasticization Internal Plasticization copolymerization->internal_plasticization adhesion Improved Adhesion copolymerization->adhesion water_resistance Increased Water Resistance copolymerization->water_resistance uv_stability Improved UV Stability copolymerization->uv_stability flexibility Increased Flexibility internal_plasticization->flexibility durability Enhanced Durability flexibility->durability adhesion->durability water_resistance->durability uv_stability->durability

Caption: Role of Dibutyl Maleate as a Comonomer.

References

Troubleshooting & Optimization

Improving the yield of Dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Optimizing Dibutyl Malate Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield and purity of this compound. Here you will find troubleshooting guidance for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your experimental design.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound in a direct question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete Reaction: The esterification is a reversible reaction. Water, a byproduct, can shift the equilibrium back towards the reactants if not removed.[1]Ensure Efficient Water Removal: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene to continuously remove water.[1][2] Alternatively, running the reaction under a vacuum can also facilitate water removal.[1][3] • Increase Molar Ratio of Alcohol: Use a greater excess of n-butanol (e.g., a molar ratio of 1:4 or higher of maleic anhydride to n-butanol) to drive the equilibrium towards the product.[1][2] • Verify Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[1] Consider using a fresh batch or a more active catalyst.[2]
Loss of Product During Workup: Significant product loss can occur during washing, phase separation, or distillation.[2]Careful Phase Separation: Ensure distinct layers in the separatory funnel before separation to avoid discarding the organic layer. • Optimize Distillation: Use an appropriate vacuum level and temperature during vacuum distillation to prevent product loss.[2]
Yellow Discoloration in Final Product Side Reactions at High Temperatures: Elevated temperatures (above 130°C) can promote side reactions like polymerization or carbonization, leading to colored impurities.[1]Maintain Optimal Temperature: Keep the reaction temperature within the recommended 80-130°C range.[1] Ensure uniform heating and efficient stirring to avoid localized overheating.[1]
Impurities in Starting Materials: Contaminants in the initial maleic anhydride or n-butanol can form colored byproducts.[1]Use High-Purity Reagents: Ensure the purity of your starting materials before beginning the synthesis.[1]
Isomerization: Dibutyl maleate can isomerize to dibutyl fumarate under heat and acidic conditions, which may contribute to discoloration upon further side reactions.[1]Control Temperature and Reaction Time: Avoid excessive heat and prolonged reaction times to minimize isomerization.[2]
Slow Reaction Rate Low Reaction Temperature: The esterification rate is highly dependent on temperature.[1]Increase Reaction Temperature: Operate within the optimal range of 80-130°C, while monitoring for the onset of side reactions.[1]
Inadequate Catalyst: The type and concentration of the catalyst are crucial for the reaction rate.Select an Appropriate Catalyst: While traditional mineral acids are effective, solid acid catalysts (e.g., Amberlyst-15) or other modern catalysts can offer improved performance.[2][4] • Optimize Catalyst Concentration: Ensure the catalyst is used in a sufficient concentration, typically a small percentage of the total reactant mass.[1]
Formation of Solid Byproducts Polymerization: Maleic anhydride or the product, dibutyl maleate, can polymerize, especially at excessively high temperatures.[1][2]Control Temperature: Maintain the reaction temperature strictly within the optimal range.[2] • Consider an Inhibitor: If polymerization persists, the addition of a suitable polymerization inhibitor may be necessary.[2]
Catalyst Deactivation (for reusable catalysts) Fouling of Catalyst Surface: The active sites on reusable catalysts like ion-exchange resins can be blocked by adsorbed species.[2]Regenerate the Catalyst: Wash the catalyst with an appropriate solvent to remove any adsorbed impurities before reusing it.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common methods include:

  • Conventional Heating: This involves the esterification of maleic anhydride or malic acid with n-butanol using a strong acid catalyst like p-toluenesulfonic acid (p-TSA) or sulfuric acid.[2][3] Water is typically removed azeotropically with a Dean-Stark apparatus.[5]

  • Heterogeneous Catalysis: This method uses a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15).[4] This approach simplifies catalyst removal and recycling, making the process greener.[4]

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times compared to conventional heating.[2]

  • Biocatalysis: Enzymatic methods, for instance using immobilized lipases like Novozym 435, offer high specificity under mild conditions.[4]

Q2: How critical is the removal of water from the reaction?

A2: Water removal is absolutely critical. The esterification reaction is reversible, and water is a byproduct.[1] Its accumulation in the reaction mixture will drive the equilibrium backward, reducing the yield of this compound.[1] Continuous removal, often via azeotropic distillation, is essential for achieving high conversion.[2][4]

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions include the isomerization of dibutyl maleate to its geometric isomer, dibutyl fumarate, which is favored at higher temperatures.[1][2] Other potential side reactions are the formation of ethers from n-butanol and polymerization of the unsaturated ester product.[2] When starting with malic acid, dehydration can also occur, leading to esters of fumaric and maleic acids.[6][7]

Q4: What is a typical molar ratio of reactants?

A4: To shift the reaction equilibrium towards the product, an excess of n-butanol is generally used. A common molar ratio of maleic anhydride to n-butanol is 1:4.[2][5]

Q5: How is the final product purified?

A5: A typical purification workflow involves:

  • Workup: After cooling, the reaction mixture is washed with a basic solution, such as saturated sodium bicarbonate, to neutralize and remove the acid catalyst.[2] This is followed by a wash with brine.[2]

  • Drying: The separated organic layer is dried over an anhydrous agent like sodium sulfate or magnesium sulfate.[2]

  • Purification: Toluene (if used) is removed by a rotary evaporator. The crude product is then purified by vacuum distillation to separate pure this compound from unreacted n-butanol and other impurities.[2][8]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

CatalystStarting MaterialMolar Ratio (Anhydride/Acid:Butanol)Catalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference(s)
p-Toluenesulfonic Acid (p-TSA)Maleic Anhydride1:40.16 mol eq.Reflux70 min95.6[5][9][10]
Naphthalenesulfonic acid methylalMalic Acid1:2.50.1-2.0% (w/w)90~3 h95.5 - 99.6[11]
Amberlyst-15Maleic Anhydride1:45-10% (w/w)110-120CompletionHigh[4]
Ionic Liquid ([HSO3-pmim]+[HSO4]-)Maleic Anhydride1:42.0 gMicrowave (600W)15 minHigh[2]
Amberlyst 36 DryMalic Acid1:41% (w/w)RefluxCompletionOptimal conversion & selectivity[6][7][12]
Deep Eutectic Solvent (DES)Malic Acid1:10N/A (Solvent & Catalyst)85-95N/AHigh[4][13]

Visualizations

Reaction_Pathway cluster_step1 Step 1: Monoesterification (Fast) cluster_step2 Step 2: Diesterification (Slow, Reversible) MA Maleic Anhydride MBM Monobutyl Maleate MA->MBM NB1 n-Butanol NB1->MBM DBM This compound MBM->DBM + H₂O Catalyst Acid Catalyst (e.g., p-TSA) NB2 n-Butanol NB2->DBM DBM->MBM Hydrolysis H2O Water Catalyst->DBM

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage Setup 1. Reaction Setup (Reactants, Catalyst, Solvent) Heat 2. Heating / Reflux (with Water Removal) Setup->Heat Cool 3. Cool & Transfer Heat->Cool Wash 4. Neutralization Wash (e.g., NaHCO₃) Cool->Wash Brine 5. Brine Wash Wash->Brine Dry 6. Drying (e.g., Na₂SO₄) Brine->Dry Filter 7. Filtration Dry->Filter Evap 8. Solvent Evaporation Filter->Evap Distill 9. Vacuum Distillation Evap->Distill Product Pure this compound Distill->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed CheckWater Is water being efficiently removed? Start->CheckWater CheckRatio Is molar ratio of n-butanol sufficient? CheckWater->CheckRatio Yes Sol_Water Improve water removal: - Check Dean-Stark setup - Use vacuum CheckWater->Sol_Water No CheckCatalyst Is catalyst active and concentration correct? CheckRatio->CheckCatalyst Yes Sol_Ratio Increase n-butanol to maleic anhydride ratio (e.g., >4:1) CheckRatio->Sol_Ratio No CheckWorkup Was there product loss during workup? CheckCatalyst->CheckWorkup Yes Sol_Catalyst Use fresh/more active catalyst or increase loading CheckCatalyst->Sol_Catalyst No Sol_Workup Optimize workup: - Careful phase separation - Check distillation parameters CheckWorkup->Sol_Workup Yes

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from established methods for dialkyl maleate synthesis.[2][5]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mol, 98.06 g), n-butanol (4.0 mol, 370.6 g), toluene (~150 mL as a water-entraining agent), and p-toluenesulfonic acid monohydrate (0.16 mol).[5]

  • Esterification: Heat the mixture to reflux with vigorous stirring. An azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (approximately 70 minutes).[5]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.[5]

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst.[2][5]

    • Wash the organic layer with brine (1 x 100 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the toluene.[2][5]

    • Purify the crude product by vacuum distillation to obtain pure this compound.[2][5]

Method 2: Green Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This protocol utilizes a reusable solid acid catalyst, minimizing acidic waste.[4]

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser with maleic anhydride, n-butanol (1:4 molar ratio), toluene, and Amberlyst-15 resin (5-10% by weight of reactants).[4]

  • Esterification: Heat the mixture to the reflux temperature of toluene (approx. 110-120°C) with vigorous stirring.[4] Continuously remove the water that collects in the Dean-Stark trap.[4] Monitor the reaction's progress by gas chromatography (GC) or by tracking water formation.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.[4]

  • Purification: Purify the crude filtrate by vacuum distillation to remove excess n-butanol and other volatile impurities, yielding the final product.[4]

References

Technical Support Center: Purification of Crude Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Dibutyl malate (DBM).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities found in crude this compound after synthesis?

A1: The primary impurities in crude this compound typically include unreacted starting materials such as maleic anhydride and n-butanol, the catalyst used in the synthesis (e.g., p-toluenesulfonic acid), an isomeric impurity, Dibutyl fumarate, and by-products like alkoxysuccinic acid dialkyl esters.[1][2] Under the influence of heat and acid, Dibutyl maleate can isomerize to its geometric isomer, Dibutyl fumarate.[3]

Q2: What level of purity can be expected from a standard purification process for this compound?

A2: A standard purification procedure involving washing and vacuum distillation can typically achieve a this compound purity of greater than 98%.[1] For applications requiring higher purity (>99.5%), additional steps such as chromatography may be necessary.[1]

Q3: Which analytical techniques are most effective for determining the purity of this compound?

A3: The most common and effective methods for analyzing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2] GC-MS is particularly powerful for separating and identifying volatile impurities.[1][2]

Q4: Why is crystallization not a recommended method for purifying this compound?

A4: this compound has a very low melting point, around -85°C, which makes standard crystallization techniques from a melt or solution impractical for purification in a typical laboratory setting.[1][4]

Troubleshooting Guide

Issue 1: The purified this compound has a yellow tint.

Cause: A yellow discoloration in the final product usually indicates the presence of colored organic impurities, which can result from side reactions at high temperatures or impurities in the starting materials.[1][3]

Solutions:

  • Activated Carbon Treatment: This is an effective method for removing colored impurities.[1] The process involves dissolving the DBM in a solvent, adding activated carbon, stirring, and then filtering to remove the carbon.[1]

  • Column Chromatography: Chromatography can separate the colorless product from colored impurities. Normal-phase chromatography with silica gel or reverse-phase chromatography with a C18 stationary phase can be employed.[1]

  • High-Vacuum Fractional Distillation: This method can separate DBM from colored impurities that have a higher boiling point. It is crucial to use a sufficiently low vacuum to prevent thermal degradation, which can cause further discoloration.[1]

Issue 2: Purity is lower than expected after the initial work-up.

Cause: This is often due to the presence of unreacted starting materials (maleic anhydride, n-butanol), residual acid catalyst, or by-products.[1][2]

Solution: A multi-step purification strategy is recommended:

  • Washing: Begin by washing the crude product with a 5-10% sodium bicarbonate or sodium carbonate solution. This neutralizes and removes the acidic catalyst and any unreacted maleic anhydride.[1][3][5] Follow this with a water wash to eliminate remaining salts and other water-soluble impurities.[1][3]

  • Drying: Dry the organic layer using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][3]

  • Vacuum Distillation: This is the most effective method for removing unreacted n-butanol and other volatile impurities.[1][5][6]

Issue 3: Difficulty in separating Dibutyl maleate from its isomer, Dibutyl fumarate.

Cause: Dibutyl maleate and Dibutyl fumarate are cis/trans isomers with very similar physical properties, making them challenging to separate by standard distillation.[1] Crude this compound may contain about 1-5% of the fumarate isomer.[7]

Solutions:

  • Preparative Chromatography: This is often the most effective technique for separating these isomers.[1]

    • HPLC: A reverse-phase HPLC system using a C18 column with an acetonitrile/water mobile phase can provide good separation and can be scaled up for preparative purposes.[1]

    • Flash Chromatography: High-resolution silica gel flash chromatography with an optimized non-polar eluent system (e.g., a hexane/ethyl acetate gradient) can also be effective.[1]

  • Fractional Distillation under High Vacuum: While challenging, a carefully executed fractional distillation using a high-efficiency column may achieve partial separation. Fractions should be monitored closely by GC analysis.[1]

Issue 4: The final product contains residual water.

Cause: Incomplete drying after the washing steps can leave residual water in the product.

Solutions:

  • Proper Use of Drying Agents: Ensure an adequate amount of anhydrous drying agent (e.g., magnesium sulfate) is used. Add the agent until it no longer clumps together, and allow sufficient contact time (at least 30 minutes) before filtration.[1]

  • Azeotropic Distillation: If a solvent like toluene is used in the reaction or work-up, a Dean-Stark apparatus can be employed to effectively remove water azeotropically.[1]

  • High Vacuum: Applying a high vacuum for an extended period, with gentle warming, can help remove the last traces of residual water.[1]

Data Presentation

Table 1: Expected Purity Levels for this compound Purification Methods
Purification MethodExpected PurityNotes
Washing + Vacuum Distillation>98%Standard procedure for removing catalyst, starting materials, and volatile impurities.[1]
Chromatography (HPLC/Flash)>99.5%Necessary for removing challenging impurities like the Dibutyl fumarate isomer.[1]
Table 2: Example Parameters for Purity Analysis by GC-MS
ParameterSetting
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[1]
Inlet Temperature 250°C[1]
Injection Volume 1 µL (splitless mode)[1]
Carrier Gas Helium at 1 mL/min[1]
Oven Program 100°C (2 min), then ramp to 280°C at 15°C/min, hold for 5 min[1]
MS Scan Range m/z 40-400[1]
Quantifier Ion (DBM) m/z 173[2]

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the standard procedure for purifying crude this compound after synthesis.

  • Neutralization and Washing:

    • Transfer the crude DBM to a separatory funnel.

    • Add an equal volume of a 5% (w/v) sodium bicarbonate solution and shake vigorously for 2-3 minutes, venting frequently.[1]

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with deionized water until the aqueous wash is neutral (check with pH paper).[1]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate (approx. 10g per 100mL of DBM).[1][3]

    • Swirl the flask. Continue to add small portions of the drying agent until it no longer clumps. Let it stand for at least 30 minutes.[1]

    • Filter the mixture to remove the drying agent.[1][3]

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the flask gently with a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound under the applied vacuum (e.g., approximately 165°C at 20 mmHg).[1]

Protocol 2: Decolorization using Activated Carbon

This protocol is for removing colored impurities from this compound.[1]

  • Dissolution: Dissolve the colored this compound in a suitable solvent like ethanol (e.g., 1:1 ratio).

  • Carbon Addition: Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined empirically.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or fine filter paper.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the decolorized product.

Protocol 3: Purity Analysis by GC-MS

This protocol provides a general method for analyzing DBM purity.[1][2]

  • Sample Preparation: Prepare a sample solution of approximately 100 µg/mL by dissolving the purified this compound in a suitable solvent such as ethyl acetate or dichloromethane.[2]

  • Instrument Setup: Set up the GC-MS instrument according to the parameters outlined in Table 2 or an equivalent validated method.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[2]

Visualizations

G cluster_start cluster_wash Washing & Neutralization cluster_purify Primary Purification cluster_optional Optional Secondary Purification cluster_end crude_dbm Crude this compound wash_bicarb Wash with 5% NaHCO3 Solution (Removes Acid Catalyst) crude_dbm->wash_bicarb wash_water Wash with Deionized Water (Removes Salts) wash_bicarb->wash_water dry Dry with Anhydrous MgSO4 (Removes Water) wash_water->dry distillation Vacuum Distillation (Removes n-Butanol & Volatiles) dry->distillation decolorize Activated Carbon Treatment (Removes Color Impurities) distillation->decolorize pure_dbm Pure this compound (>98%) distillation->pure_dbm Standard Purity chromatography Preparative Chromatography (Separates Isomers) decolorize->chromatography high_pure_dbm High Purity DBM (>99.5%) chromatography->high_pure_dbm High Purity

Caption: General experimental workflow for the purification of crude this compound.

G start Low Purity DBM Observed check_impurities Analyze by GC-MS to Identify Impurities start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm Analysis Complete acid_catalyst Acidic Impurities Present? unreacted_sm->acid_catalyst No sol_distill Perform/Optimize Vacuum Distillation unreacted_sm->sol_distill Yes isomer_present Dibutyl Fumarate Isomer Present? acid_catalyst->isomer_present No sol_wash Perform/Repeat NaHCO3 & Water Wash acid_catalyst->sol_wash Yes sol_chrom Perform Preparative (RP-HPLC or Flash) isomer_present->sol_chrom Yes end_ok Purity Acceptable isomer_present->end_ok No sol_distill->end_ok sol_wash->end_ok sol_chrom->end_ok

Caption: Troubleshooting decision tree for addressing low purity in this compound.

References

Technical Support Center: Preventing Polymerization of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibutyl Malate (DBM). This resource is designed for researchers, scientists, and drug development professionals to address concerns related to the stability and polymerization of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your material for experimental use.

Frequently Asked Questions (FAQs)

Q1: Is this compound prone to polymerization during storage?

A1: Under recommended storage conditions, this compound is a chemically stable compound.[1] While it is not considered highly susceptible to spontaneous polymerization compared to other unsaturated monomers, its unsaturated nature means that polymerization can be initiated by certain conditions over prolonged storage. Factors that can increase the risk of polymerization include exposure to high temperatures, direct sunlight (UV radiation), and contamination with incompatible materials such as strong oxidizing agents, acids, or bases.[1]

Q2: What are the visible signs of this compound polymerization?

A2: The initial signs of polymerization can be subtle. You should monitor your this compound for the following changes:

  • Increased Viscosity: The liquid may become noticeably thicker or more syrupy.

  • Cloudiness or Haziness: The clear, colorless liquid may become turbid.

  • Gel Formation: Localized or widespread formation of gelatinous material may be observed.

  • Solidification: In advanced stages, the entire sample may solidify.

Regular visual inspection of the stored material is a crucial first step in identifying potential polymerization.

Q3: What are the recommended storage conditions to prevent polymerization?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] The container should be tightly sealed to prevent contamination and exposure to air, as the effectiveness of some common inhibitors is dependent on the presence of a small amount of oxygen.

Q4: Can a polymerization inhibitor be added to this compound?

A4: Yes, adding a polymerization inhibitor is a common and effective practice to extend the shelf life of unsaturated esters like this compound. Phenolic compounds are widely used for this purpose.

Q5: Which inhibitors are recommended for this compound and at what concentration?

A5: Common and effective inhibitors for unsaturated esters include Hydroquinone (HQ), the Monomethyl Ether of Hydroquinone (MEHQ), and Butylated Hydroxytoluene (BHT). These compounds act as radical scavengers, which terminate the chain reactions that lead to polymerization. The effectiveness of HQ and MEHQ is notably enhanced in the presence of dissolved oxygen. While specific data for this compound is not extensively published, based on their use in similar unsaturated esters, the following concentrations can be considered as a starting point for evaluation.

InhibitorRecommended Concentration Range (ppm)Notes
Butylated Hydroxytoluene (BHT) 100 - 500A versatile antioxidant and inhibitor.
Hydroquinone (HQ) 100 - 1000Requires the presence of oxygen to be effective.
Monomethyl Ether of Hydroquinone (MEHQ) 100 - 1000Requires the presence of oxygen to be effective.

Note: The optimal inhibitor and its concentration may vary depending on the storage conditions and the required shelf life. It is recommended to conduct stability studies to determine the most suitable inhibitor system for your specific application.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Increased Viscosity or Cloudiness Onset of polymerization.1. Immediately cool the sample to below 4°C to slow down the reaction. 2. Verify the presence and concentration of an inhibitor. If absent or depleted, consider adding an appropriate inhibitor. 3. If polymerization is in its early stages, the material might be salvageable by redistillation, ensuring an inhibitor is added to the distillation pot.
Gel Formation or Solidification Advanced polymerization.The material is likely unusable. Do not attempt to heat the container to melt the solid, as this could lead to a dangerous runaway polymerization. The material should be disposed of according to institutional safety guidelines.
Discoloration (e.g., yellowing) Oxidation or presence of impurities.While not a direct sign of polymerization, discoloration indicates degradation. If high purity is essential, consider repurifying a small sample, for example, by vacuum distillation.

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound

This protocol outlines a method to evaluate the effectiveness of different polymerization inhibitors in this compound under accelerated conditions.

Objective: To determine the relative effectiveness of BHT, HQ, and MEHQ in preventing the polymerization of this compound at an elevated temperature.

Materials:

  • This compound (unstabilized)

  • Butylated Hydroxytoluene (BHT)

  • Hydroquinone (HQ)

  • Monomethyl Ether of Hydroquinone (MEHQ)

  • Glass vials with airtight caps

  • Oven or heating block capable of maintaining a constant temperature (e.g., 50°C ± 1°C)

  • Viscometer

  • GC-MS system

  • HPLC system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each inhibitor (e.g., 1% w/w) in a small amount of this compound.

    • Label four sets of vials. One set will be the control (no inhibitor), and the other three will be for BHT, HQ, and MEHQ.

    • Prepare samples of this compound with the desired concentration of each inhibitor (e.g., 200 ppm) by adding the appropriate amount of the stock solution. Ensure thorough mixing.

    • Prepare a control sample of this compound with no added inhibitor.

  • Accelerated Aging:

    • For each condition (control and each inhibitor), place triplicate vials in an oven pre-heated to 50°C.

    • Store a corresponding set of vials at room temperature in the dark as a reference.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each set (both at 50°C and room temperature).

    • Allow the vials from the oven to cool to room temperature.

    • Perform the following analyses on each sample:

      • Visual Inspection: Note any changes in color, clarity, or the presence of solids.

      • Viscosity Measurement: Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.

      • Purity Analysis (GC-MS): Determine the purity of this compound in each sample. A decrease in the main peak area relative to the total area suggests the formation of oligomers and polymers.[2]

      • Inhibitor Concentration (HPLC): Quantify the remaining concentration of the inhibitor in the stabilized samples to assess its depletion rate.[3][4][5][6]

  • Data Analysis:

    • Plot the change in viscosity and this compound purity over time for each storage condition.

    • Compare the stability of the samples with different inhibitors against the control.

    • The most effective inhibitor will show the least change in viscosity and purity over the study period.

Protocol 2: Quantitative Analysis of this compound Purity by GC-MS

Objective: To determine the purity of a this compound sample and detect the presence of polymerization byproducts.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column for ester analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

Procedure:

  • Sample Preparation:

    • Accurately prepare a solution of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 100 µg/mL.[2]

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Mode: Full scan (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[2] The presence of broad, poorly resolved peaks at later retention times can be indicative of oligomers.

Diagrams

G cluster_0 Troubleshooting this compound Polymerization start Start: Observe this compound Sample q1 Is there an increase in viscosity, cloudiness, or gel formation? start->q1 action1 Action: Immediately cool sample to <4°C. Proceed to advanced analysis. q1->action1 Yes q2 Is the sample clear and free-flowing? q1->q2 No action2 Action: Check storage conditions. Are they cool, dry, and dark? q2->action2 Yes action3 Action: Correct storage conditions. Continue to monitor. action2->action3 No action4 Action: Verify inhibitor presence and concentration via HPLC. action2->action4 Yes q3 Is inhibitor concentration within specification? action4->q3 action5 Action: Consider adding a suitable inhibitor. Consult specifications. q3->action5 No end_ok End: Sample is stable. Continue routine monitoring. q3->end_ok Yes

Caption: Logical workflow for troubleshooting this compound polymerization.

This technical support guide provides a foundational understanding of how to prevent and troubleshoot the polymerization of this compound. For critical applications, it is always recommended to perform specific stability studies to ensure the material's integrity throughout its intended shelf life.

References

Troubleshooting phase separation in Dibutyl malate emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing phase separation and other stability issues with Dibutyl malate (DBM) emulsions.

Frequently Asked Questions (FAQs) - Troubleshooting Phase Separation

Q1: My this compound emulsion separated into two distinct layers shortly after preparation. What is the likely cause and how can I fix it?

This rapid separation is known as breaking or cracking and is an irreversible process.[1] It indicates a fundamental instability in the formulation. The most common causes are:

  • Incorrect Emulsifier Choice: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier may not be appropriate for creating a stable this compound emulsion.

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately cover the surface of the dispersed droplets, leading to their rapid coalescence.[2]

  • Extreme Temperature or pH: Drastic changes in temperature or a pH imbalance can deactivate the emulsifier.[1][2]

  • Incompatible Ingredients: The addition of certain electrolytes or other substances can disrupt the emulsifier's function.[1]

Solution: The emulsion must be remade. Focus on selecting an emulsifier system with an appropriate HLB value for this compound and ensure you are using a sufficient concentration. It is often beneficial to use a blend of high and low HLB emulsifiers to improve stability.[2][3]

Q2: I've noticed a thick, concentrated layer forming at the top of my oil-in-water (O/W) this compound emulsion. What is this phenomenon?

This is called creaming . It occurs because this compound has a lower density (approx. 0.988 g/mL at 25°C) than water.[4] Gravity causes the lighter oil droplets to rise.[5] While creaming is a sign of instability, it is often reversible by gentle agitation.[2][6] However, the close proximity of droplets in the creamed layer can lead to irreversible coalescence over time.[6]

To prevent creaming, you can:

  • Reduce Droplet Size: Use high-shear homogenization to decrease the size of the DBM droplets.[5][7] Smaller droplets are less affected by gravity.

  • Increase Continuous Phase Viscosity: Add a thickening agent or stabilizer to the aqueous phase. This slows the movement of the oil droplets.[2][8]

  • Optimize Phase Ratios: Ensure the ratio of the oil phase to the water phase is appropriate for the chosen emulsifier system.[2]

Q3: The droplets in my emulsion seem to be merging and growing larger over time, leading to visible oil slicks. How do I prevent this?

This process is coalescence , where dispersed droplets merge to form larger ones, ultimately leading to complete phase separation.[6][9] It is an irreversible breakdown of the emulsion.[2]

Key causes and solutions include:

  • Insufficient Interfacial Film: The emulsifier layer around the droplets is not strong enough to prevent them from merging.

    • Solution: Increase the emulsifier concentration or add a co-emulsifier (e.g., a fatty alcohol like cetearyl alcohol) to strengthen the interfacial film.[5]

  • High Temperature: Elevated temperatures can increase droplet movement and collisions, promoting coalescence.[5]

    • Solution: Control the processing and storage temperature. Ensure both oil and water phases are heated to similar temperatures (typically 70-75°C) before mixing.[5]

  • Flocculation: Droplets may first clump together (flocculate) before merging.[6] Flocculation is often a precursor to coalescence.

    • Solution: Ensure adequate electrostatic or steric repulsion between droplets. For ionic surfactants, this can be assessed by measuring the zeta potential. A high absolute zeta potential value (e.g., > |25| mV) generally indicates good stability.[10]

Q4: What is the required HLB for creating a stable this compound emulsion?

The exact required HLB for this compound is not widely published and should be determined experimentally. However, as an ester, its required HLB for an O/W emulsion can be estimated to be in the range of 8-16. Different oils have different HLB requirements.[11] To find the optimal HLB, you can prepare a series of small test emulsions using emulsifier blends with varying HLB values (e.g., from 9 to 15) and observe their stability.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C12H20O4[12]
Molecular Weight 228.28 g/mol [4][12]
Appearance Colorless to slightly yellow oily liquid[13]
Density 0.988 g/mL at 25 °C[4]
Boiling Point 280-281 °C[4]
Melting Point -85 °C[13][14]
Solubility in Water Very slightly soluble / Insoluble[12][13]
Refractive Index n20/D 1.445[4]

Table 2: Example Emulsifiers and Their HLB Values for Formulation Development

Emulsifier (Surfactant)TypeHLB Value (Approx.)Typical Use
Sorbitan Oleate (Span™ 80) Non-ionic4.3W/O Emulsifier
Glyceryl Stearate Non-ionic3.8W/O Emulsifier, Co-emulsifier
Polysorbate 80 (Tween™ 80) Non-ionic15.0O/W Emulsifier
Polysorbate 20 (Tween™ 20) Non-ionic16.7O/W Emulsifier
Ceteareth-20 Non-ionic15.2O/W Emulsifier
PEG-100 Stearate Non-ionic11.0O/W Emulsifier, Co-emulsifier

Note: Blending low and high HLB emulsifiers is a common strategy to achieve a specific required HLB for the oil phase and enhance emulsion stability.[15]

Key Experimental Protocols

Protocol 1: Droplet Size Analysis via Dynamic Light Scattering (DLS)

Objective: To measure the mean droplet diameter and Polydispersity Index (PDI) of the emulsion. An increase in droplet size over time is a clear indicator of coalescence.[10]

Instrumentation: Dynamic Light Scattering (DLS) instrument.

Methodology:

  • Sample Preparation: Dilute the emulsion sample with the continuous phase (e.g., deionized water for an O/W emulsion) to a concentration suitable for the instrument, which prevents multiple scattering effects.

  • Instrument Setup: Set the measurement temperature, typically to 25°C.[10]

  • Measurement:

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.[10]

    • Perform the measurement, acquiring data from 3-5 runs for statistical accuracy.

  • Data Analysis:

    • The instrument's software will report the Z-average diameter (mean size) and the PDI. A PDI value below 0.3 is generally considered acceptable for many formulations.[10]

    • Record these values. Repeat the measurement at set time points (e.g., 0, 24, 48 hours, 1 week) to monitor any changes in droplet size, which indicates the emulsion's stability.

Protocol 2: Zeta Potential Measurement

Objective: To determine the zeta potential of the dispersed droplets, which indicates the magnitude of the electrostatic repulsive forces between them. For emulsions stabilized by ionic surfactants, a high absolute value (e.g., ≤ -25 mV or ≥ +25 mV) is desired for good stability against flocculation and coalescence.[10]

Instrumentation: An instrument capable of measuring electrophoretic light scattering (ELS).

Methodology:

  • Sample Preparation: Dilute the emulsion using the original continuous phase that has been filtered. It is critical to dilute with a solution of identical ionic strength to avoid altering the electrical double layer around the droplets.[10]

  • Instrument Setup: Set the measurement temperature (e.g., 25°C) and select the appropriate cell type.

  • Measurement:

    • Rinse the measurement cell thoroughly with the filtered continuous phase and then with the diluted sample.

    • Fill the cell, ensuring no air bubbles are trapped near the electrodes.

    • Place the cell in the instrument and allow it to equilibrate.

    • The instrument applies an electric field and measures the velocity of the droplets to calculate the zeta potential.[10]

  • Data Analysis: Record the mean zeta potential and its standard deviation. This value provides insight into the long-term stability of the formulation.

Visual Guides

G cluster_0 Mechanisms of Emulsion Phase Separation Stable Stable Emulsion Flocculation Flocculation (Reversible Aggregation) Stable->Flocculation Weak Repulsion Creaming Creaming / Sedimentation (Density Difference) Stable->Creaming Gravity Coalescence Coalescence (Irreversible Merging) Flocculation->Coalescence Weak Film Creaming->Coalescence High Proximity Breaking Breaking (Complete Separation) Coalescence->Breaking

Caption: Common pathways leading to emulsion instability and phase separation.

G Start Phase Separation Observed in DBM Emulsion ProblemType What is the nature of separation? Start->ProblemType Creaming Reversible Creaming Layer ProblemType->Creaming Cream Layer Coalescence Irreversible Oiling / Breaking ProblemType->Coalescence Oil Droplets CheckHomogenization Is Droplet Size < 1µm? Creaming->CheckHomogenization CheckHLB Is HLB Value Optimal? Coalescence->CheckHLB CheckViscosity Is Viscosity Sufficient? CheckHomogenization->CheckViscosity Yes FixHomogenization Action: Increase Homogenization (Energy / Time) CheckHomogenization->FixHomogenization No FixViscosity Action: Add Thickening Agent CheckViscosity->FixViscosity No CheckConcentration Is Emulsifier Concentration Sufficient? CheckHLB->CheckConcentration Yes FixHLB Action: Re-formulate with Different HLB Blend CheckHLB->FixHLB No FixConcentration Action: Increase Emulsifier Concentration / Add Co-emulsifier CheckConcentration->FixConcentration No

Caption: A logical workflow for troubleshooting phase separation in emulsions.

G cluster_0 An emulsifier molecule orients itself at the interface between the oil and water phases. The lipophilic tail dissolves in the oil droplet while the hydrophilic head remains in the water phase. This reduces interfacial tension and creates a protective barrier, preventing droplets from coalescing. cluster_1 Emulsifier Molecule Water Continuous Phase (Water) Interface Interface Oil Dispersed Phase (this compound Droplet) Head Hydrophilic Head Tail Lipophilic Tail

Caption: Diagram illustrating the mechanism of an emulsifier in an O/W emulsion.

References

Technical Support Center: Optimizing Dibutyl Malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Dibutyl malate. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve high yields of pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind this compound synthesis?

This compound is synthesized through the esterification of malic acid with n-butanol. This is a reversible reaction that is typically catalyzed by an acid. To drive the reaction towards the formation of the diester, water, a byproduct of the reaction, is continuously removed, often by azeotropic distillation.

Q2: What are the common catalysts used for this compound synthesis?

A variety of acid catalysts can be used for the synthesis of this compound. These include homogeneous catalysts like p-toluenesulfonic acid and sulfuric acid, as well as heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst).[1][2] The choice of catalyst can significantly impact reaction rate, yield, and the need for post-reaction purification.

Q3: What are the key reaction parameters to control for optimal yield?

Several factors influence the yield and purity of this compound. Key parameters to optimize include:

  • Molar Ratio of Reactants: An excess of n-butanol is often used to shift the equilibrium towards product formation.

  • Catalyst Concentration: The amount of catalyst affects the reaction rate.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions.

  • Efficient Water Removal: Continuous removal of water is crucial to drive the reaction to completion.

Q4: What are the potential side reactions during this compound synthesis?

The most common side reactions involve the dehydration of malic acid or its ester, which can lead to the formation of dibutyl fumarate and dibutyl maleate.[1][2] The choice of catalyst can influence the extent of these side reactions, with strong mineral acids like sulfuric acid sometimes promoting more byproduct formation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium. 2. Inefficient Water Removal: Accumulation of water can reverse the reaction.[3] 3. Suboptimal Molar Ratio: Insufficient n-butanol to drive the equilibrium forward. 4. Catalyst Inactivity: The catalyst may be old, poisoned, or used in an insufficient amount.1. Increase Reaction Time: Monitor the reaction progress (e.g., by measuring water collection) until no more water is produced. 2. Ensure Efficient Azeotropic Distillation: Use a Dean-Stark apparatus and an appropriate solvent (e.g., toluene) to effectively remove water.[3][4] 3. Increase Excess of n-Butanol: Employ a higher molar ratio of n-butanol to malic acid. 4. Use Fresh/Active Catalyst: Ensure the catalyst is active and used in the recommended concentration. For reusable solid catalysts, consider regeneration.
Product Discoloration (Yellow Tint) 1. Side Reactions at High Temperatures: Elevated temperatures can cause degradation of reactants or products.[3] 2. Impurities in Starting Materials: Contaminants in malic acid or n-butanol can lead to colored byproducts. 3. Residual Acid Catalyst: Incomplete neutralization of the acid catalyst during workup.1. Optimize Reaction Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst.[3] 2. Use High-Purity Reactants: Ensure the purity of your starting materials. 3. Thorough Neutralization: During the workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) until all acid is removed.[5]
Formation of Fumarate and Maleate Byproducts Dehydration of Malic Acid/Malate: The hydroxyl group on malic acid can be eliminated, especially at higher temperatures and with certain catalysts.[1]Catalyst Selection: Consider using a milder catalyst, such as a solid acid resin like Amberlyst 36 Dry, which has been shown to provide a good balance between conversion and selectivity.[1][2] Temperature Control: Maintain the lowest effective reaction temperature to minimize dehydration.
Difficulty in Product Purification 1. Incomplete Separation of Layers: Emulsions can form during the aqueous workup. 2. Inefficient Distillation: Difficulty in separating the product from unreacted n-butanol or high-boiling impurities.1. Use Brine Wash: After the basic wash, wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions. 2. Optimize Vacuum Distillation: Ensure a good vacuum and use a fractionating column for better separation. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.[5]
Solid Acid Catalyst Deactivation (for reusable catalysts) Fouling of Catalyst Surface: Adsorption of reactants, products, or byproducts on the active sites of the resin.Regeneration: Wash the recovered catalyst with a suitable solvent to remove adsorbed species before reuse. For some ion-exchange resins, regeneration with a strong acid solution may be necessary.

Data Presentation

Comparison of Catalytic Systems for this compound Synthesis
CatalystMolar Ratio (Malic Acid:Butanol)Catalyst LoadingReaction Time (h)Temperature (°C)Yield (%)Reference(s)
Naphthalenesulfonic acid methylal1:2.50.1-2.0% (of total reactant weight)~39095.5 - 99.6[6]
p-Toluenesulfonic acid-----[1]
Sulfuric acid-----[1]
Amberlyst 36 Dry----High Conversion & Selectivity[1][2]

Note: Detailed quantitative data for all catalysts under comparable conditions for this compound synthesis is limited in the publicly available literature. The table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: Synthesis of this compound using Naphthalenesulfonic Acid Methylal

This protocol is adapted from a patented procedure.[6]

Materials:

  • Malic acid (0.1 mol)

  • n-Butanol (0.25 mol)

  • Naphthalenesulfonic acid methylal (0.1 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Dean-Stark apparatus or water separator

  • Heating mantle

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: To the three-neck flask, add malic acid, n-butanol, and the naphthalenesulfonic acid methylal catalyst. Equip the flask with a magnetic stirrer, thermometer, reflux condenser, and a water separator.

  • Esterification: Heat the mixture to 90 °C with vigorous stirring. The water produced during the reaction will be collected in the water separator. Continue the reaction until no more water is collected (approximately 3 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the catalyst. The catalyst can be recovered and potentially reused.

  • Workup:

    • Transfer the filtrate to a round-bottom flask and remove the excess n-butanol under reduced pressure using a rotary evaporator.

    • Cool the residue to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution until neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude this compound by vacuum distillation to obtain a nearly colorless, transparent product.

Protocol 2: General Procedure for this compound Synthesis using a Solid Acid Catalyst (e.g., Amberlyst)

Materials:

  • Malic acid

  • n-Butanol (in excess)

  • Solid acid catalyst (e.g., Amberlyst 36 Dry)

  • Toluene (as an azeotropic agent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine malic acid, an excess of n-butanol, the solid acid catalyst, and toluene. Equip the flask with a magnetic stirrer, Dean-Stark apparatus, and a reflux condenser.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap, with the toluene returning to the reaction flask. Continue the reaction until the theoretical amount of water has been collected.

  • Catalyst Removal: Cool the reaction mixture to room temperature and remove the solid acid catalyst by filtration. The catalyst can be washed with a solvent and dried for potential reuse.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any leached acidic species.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess n-butanol using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Setup & Esterification cluster_workup Workup & Purification reactants Charge Reactants: Malic Acid, n-Butanol, Catalyst setup Assemble Apparatus: Flask, Condenser, Dean-Stark reactants->setup heat Heat to Reflux with Stirring setup->heat water_removal Azeotropic Removal of Water heat->water_removal cool Cool Reaction Mixture water_removal->cool filter_catalyst Filter to Remove Catalyst cool->filter_catalyst neutralize Neutralize with NaHCO3 filter_catalyst->neutralize wash Wash with Brine neutralize->wash dry Dry over Anhydrous Salt wash->dry evaporate Remove Solvent/Excess Alcohol dry->evaporate distill Purify by Vacuum Distillation evaporate->distill

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound check_water Is water being efficiently removed? start->check_water check_ratio Is the butanol:malic acid ratio sufficient? check_water->check_ratio Yes solution_water Improve azeotropic distillation setup. Use Dean-Stark apparatus. check_water->solution_water No check_catalyst Is the catalyst active and in correct concentration? check_ratio->check_catalyst Yes solution_ratio Increase the molar excess of n-butanol. check_ratio->solution_ratio No check_time_temp Are reaction time and temperature adequate? check_catalyst->check_time_temp Yes solution_catalyst Use fresh catalyst or increase loading. Consider catalyst regeneration. check_catalyst->solution_catalyst No solution_time_temp Increase reaction time and/or temperature. Monitor reaction completion. check_time_temp->solution_time_temp No

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Catalyst Selection for Efficient Dibutyl Malate Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient production of Dibutyl Malate. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound via the esterification of malic acid with n-butanol is typically catalyzed by acid catalysts. Common choices include homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid.[1][2] Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36 Dry), are also effective and offer advantages in terms of separation and reusability.[2][3] Another option is naphthalenesulfonic acid methylal, which has been shown to provide high yields under mild conditions.[1]

Q2: What are the typical reaction conditions for this compound synthesis?

A2: Reaction conditions can vary depending on the catalyst used. For instance, when using naphthalenesulfonic acid methylal, a reaction temperature of around 90°C with a malic acid to n-butanol molar ratio of 1:2.5 can be employed, with the reaction proceeding for approximately 3 hours.[1] For catalysts like Amberlyst 36 Dry, the reaction is often carried out at the reflux temperature.[3] An excess of n-butanol is generally used to shift the reaction equilibrium towards the product.

Q3: What are the main side reactions to be aware of during this compound synthesis?

A3: A primary side reaction is the dehydration of malic acid or its ester, which leads to the formation of unsaturated byproducts like dibutyl maleate and dibutyl fumarate.[2][3] The formation of these byproducts can be influenced by the choice of catalyst, with sulfuric acid sometimes leading to a higher number of byproducts.[2][3]

Q4: How can the catalyst be separated from the reaction mixture?

A4: The method of catalyst separation depends on its nature. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are typically neutralized with a basic solution (e.g., sodium bicarbonate) during the workup process.[1] Heterogeneous catalysts such as ion-exchange resins can be easily removed by filtration from the cooled reaction mixture, allowing for potential reuse.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete Reaction: The esterification reaction may not have reached completion. - Reaction Equilibrium: The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. - Suboptimal Catalyst Activity: The chosen catalyst may not be active enough or may have degraded.- Increase Reaction Time: Monitor the reaction progress (e.g., by measuring the amount of water collected) and ensure it has run to completion. - Efficient Water Removal: Use a Dean-Stark apparatus or apply a vacuum to continuously remove water from the reaction mixture.[1] - Catalyst Selection: Consider using a more active catalyst. Amberlyst 36 Dry has been shown to provide a good balance of conversion and selectivity.[2][3] For naphthalenesulfonic acid methylal, ensure it is properly prepared and stored.
Product Discoloration (Yellowish Tint) - Side Reactions: High reaction temperatures can promote side reactions that produce colored impurities. - Incomplete Catalyst Removal: Residual acid catalyst can cause degradation of the product, especially during purification by distillation.- Optimize Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst (e.g., 90°C for naphthalenesulfonic acid methylal).[1] - Thorough Neutralization: During the workup, ensure complete neutralization of any acidic species by washing with a sodium bicarbonate solution until effervescence ceases.[1]
Presence of Impurities in Final Product - Formation of Byproducts: Dehydration of malic acid can lead to the formation of dibutyl maleate and dibutyl fumarate.[2][3] - Incomplete Purification: Residual n-butanol or other impurities may remain after workup.- Catalyst Choice: Amberlyst 36 Dry has been reported to provide a good ratio of conversion to selectivity, potentially minimizing byproduct formation.[2][3] - Efficient Purification: Purify the crude product by vacuum distillation to effectively separate this compound from unreacted starting materials and byproducts.[1]
Difficulty in Catalyst Separation - Use of Homogeneous Catalysts: Catalysts like sulfuric acid are dissolved in the reaction mixture and require chemical neutralization.- Switch to a Heterogeneous Catalyst: Employ a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst) which can be easily removed by filtration.[2][3] This also facilitates catalyst reuse.[1]

Quantitative Data Summary

The selection of a catalyst significantly impacts the efficiency of this compound synthesis. The table below summarizes quantitative data for various catalysts.

CatalystStarting MaterialMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield/Conversion (%)Reference(s)
Naphthalenesulfonic acid methylalMalic Acid2.5:190~3 h95.5 - 99.6[1]
Sulfuric AcidMalic AcidNot SpecifiedNot SpecifiedNot Specified71 (Yield)[2]
p-Toluenesulfonic AcidMalic AcidNot SpecifiedNot SpecifiedNot Specified56 (Yield)[2]
Amberlyst 36 DryMalic AcidNot SpecifiedNot SpecifiedNot Specified70 (Yield)[2][3]
Orthophosphoric AcidMalic AcidNot SpecifiedNot SpecifiedNot Specified68 (Yield)[2]
KU-2 FPPMalic AcidNot SpecifiedNot SpecifiedNot Specified86 (Yield)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Naphthalenesulfonic acid methylal

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Materials:

  • Malic Acid (0.1 mol)

  • n-Butanol (0.25 mol)

  • Naphthalenesulfonic acid methylal (0.1 g, ~0.1-2.0% of total reactant weight)

  • 6% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Reflux condenser

  • Water separator (Dean-Stark apparatus)

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In the three-neck flask, combine malic acid (0.1 mol), n-butanol (0.25 mol), and naphthalenesulfonic acid methylal (0.1 g).

  • Esterification: Heat the mixture to reflux (approximately 90°C) with vigorous stirring. Water produced during the reaction will be collected in the water separator.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the separator (approximately 3 hours).

  • Catalyst Recovery: Cool the reaction mixture and filter to remove the naphthalenesulfonic acid methylal catalyst, which can be reused.

  • Workup:

    • Distill the filtrate under reduced pressure to recover excess n-butanol.

    • Cool the remaining crude product to room temperature.

    • Wash the crude product with a 6% sodium bicarbonate solution until it is neutral.

    • Separate the organic layer using a separatory funnel.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the final product by vacuum distillation to obtain colorless, transparent this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Workup & Purification reactants Combine Malic Acid, n-Butanol, and Catalyst heat Heat to Reflux (e.g., 90-120°C) reactants->heat water_removal Continuously Remove Water (Dean-Stark) heat->water_removal cool Cool Reaction Mixture water_removal->cool separate_catalyst Filter Catalyst (if heterogeneous) cool->separate_catalyst neutralize Neutralize with NaHCO3 (if homogeneous catalyst) separate_catalyst->neutralize wash Wash with Brine neutralize->wash dry Dry with Anhydrous MgSO4 wash->dry distill Purify by Vacuum Distillation dry->distill end end distill->end Pure this compound

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G start Low this compound Yield check_water Is water being efficiently removed? start->check_water check_time Was the reaction time sufficient? check_water->check_time Yes solution_water Improve water removal: - Check Dean-Stark setup - Apply vacuum check_water->solution_water No check_catalyst Is the catalyst active and in the correct amount? check_time->check_catalyst Yes solution_time Increase reaction time and monitor for completion check_time->solution_time No solution_catalyst Verify catalyst quality/ quantity or select a more active catalyst check_catalyst->solution_catalyst No

Caption: Decision-making workflow for troubleshooting low product yield in this compound synthesis.

References

Technical Support Center: Challenges in the Scale-Up of Dibutyl Malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dibutyl Malate (DBM). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for this compound synthesis?

A1: The synthesis of this compound from maleic anhydride and n-butanol is a two-step esterification process. The first step is a rapid, non-catalytic reaction that forms the monobutyl maleate. The second, slower, and reversible step is the esterification of the monoester to the diester, which requires a catalyst to proceed efficiently.[1][2] Continuous removal of water is crucial to drive the reaction equilibrium towards the final product.[1]

Q2: What are the most common catalysts used for this compound synthesis?

A2: A variety of acid catalysts are used. Traditional methods employ corrosive mineral acids like sulfuric acid.[1] However, due to environmental and handling concerns, p-toluenesulfonic acid (p-TSA) has become a common alternative.[2][3] For greener and more scalable processes, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) are frequently used because they are easily separable and reusable.[1][4] Emerging sustainable options also include deep eutectic solvents (DES) and immobilized enzymes.[1]

Q3: What are the typical reaction temperatures and times?

A3: The reaction is typically carried out at reflux temperature, which generally falls within the range of 80°C to 130°C.[4][5] The reaction time can vary from as short as 15 minutes for microwave-assisted synthesis to several hours (1-4 hours) for conventional heating methods, depending on the catalyst, temperature, and efficiency of water removal.[5][6]

Q4: Why is an excess of n-butanol used?

A4: The esterification reaction is an equilibrium process. Using an excess of one reactant, typically n-butanol, shifts the equilibrium towards the formation of the product (this compound), thereby increasing the overall yield. A common molar ratio of maleic anhydride to n-butanol is 1:4.[5]

Q5: What are the main applications of this compound?

A5: this compound is a versatile compound primarily used as a plasticizer for polymers like PVC and as a co-monomer in the synthesis of various resins, coatings, and adhesives.[1][7] It is also an intermediate in various organic syntheses, including the production of derivatives of succinic acid.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction: The esterification is reversible. Water produced as a byproduct can shift the equilibrium back to the reactants.[4]- Ensure efficient and continuous removal of water using a Dean-Stark apparatus with an azeotropic solvent like toluene.[4][5]- Increase the molar ratio of n-butanol to maleic anhydride to shift the equilibrium towards the product.[5]- Verify the activity of the catalyst. Consider replacing an old or deactivated catalyst.[5]
Loss of product during workup: Product can be lost during washing and separation steps if phases do not separate cleanly.- Ensure proper and complete phase separation in the separatory funnel during washing steps.- Minimize product loss during vacuum distillation by using an appropriate vacuum level and temperature to avoid co-distillation with impurities.[5]
Product is Colored (Yellowish) Side reactions at high temperatures: Elevated temperatures can promote side reactions like polymerization or degradation, leading to colored impurities.[4]- Maintain the reaction temperature within the optimal range (80°C - 130°C).[4]- Ensure uniform heating and efficient stirring to avoid localized overheating.[4]
Presence of impurities in starting materials: Contaminants in the maleic anhydride or n-butanol can form colored byproducts.[4]- Use high-purity starting materials.[4]
Incomplete neutralization: Residual acid catalyst can cause degradation or side reactions during purification (e.g., distillation).- Ensure complete neutralization by washing the reaction mixture thoroughly with a basic solution, such as saturated sodium bicarbonate, until the aqueous layer is neutral.[5][9]
Slow Reaction Rate Low reaction temperature: The rate of esterification is highly dependent on temperature.- Increase the reaction temperature to the optimal range of 80°C - 130°C, while carefully monitoring for the onset of side reactions.[4]
Inadequate catalyst activity or concentration: An insufficient amount or a deactivated catalyst will slow down the reaction.[4]- Ensure the correct catalyst concentration is used.[4]- For reusable solid catalysts, check for deactivation and consider regeneration or replacement.[4]
Inefficient mixing: Poor mixing can lead to non-homogeneous reaction conditions and localized concentration gradients.- Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform distribution of reactants and catalyst.[4]
Formation of Solid Byproducts Polymerization: Maleic anhydride or the product, Dibutyl Maleate, can undergo polymerization, especially at high temperatures.[5]- Ensure the reaction temperature is not excessively high.[5]- Consider adding a polymerization inhibitor if the problem persists.
Isomerization to Dibutyl Fumarate Heat and acid catalysis: Dibutyl Maleate (the cis-isomer) can isomerize to the more stable Dibutyl Fumarate (the trans-isomer) under the influence of heat and acid.[4]- Control reaction temperature and time to minimize isomerization.[5]- Choose a catalyst that is less prone to promoting this side reaction.

Quantitative Data Summary

The selection of a synthesis method depends on factors like yield, reaction time, and catalyst reusability. The following tables summarize key quantitative data from various synthesis methods.

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystReactant Ratio (Anhydride:Butanol)Temperature (°C)Reaction TimeYield (%)Reference(s)
p-Toluenesulfonic Acid1:4Reflux70 min95.6%[2][10]
Sulfuric AcidN/A80 - 1303 - 4 hours>99% (Esterification Rate)[6]
Amberlyst-15 (Ion-Exchange Resin)N/A110 - 120N/AHigh[1]
Ionic Liquid ([HSO3-pmim]+[HSO4]-)1:4Microwave (600W)15 minHigh[5]
Deep Eutectic Solvent (Choline chloride:Urea)1:10 (Acid:Butanol)85 - 95N/AHigh[1][11]

N/A: Data not available in the cited sources.

Experimental Protocols

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid

This protocol is a standard laboratory procedure for synthesizing this compound using a homogeneous acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine maleic anhydride (1 mole), n-butanol (4 moles), p-toluenesulfonic acid (0.16 moles), and toluene (as a water-entraining agent).[2]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (typically 1-4 hours).[5]

  • Workup:

    • Cool the reaction mixture to room temperature.[2]

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[5]

    • Wash with brine to remove residual water-soluble impurities.[5]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[5]

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene using a rotary evaporator.[5]

    • Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Method 2: Green Synthesis using Amberlyst-15 Solid Acid Catalyst

This protocol utilizes a reusable heterogeneous catalyst, simplifying purification.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add maleic anhydride, n-butanol, Amberlyst-15 (typically 5-10% by weight of reactants), and toluene.[1]

  • Esterification: Heat the mixture to the reflux temperature of toluene (approx. 110-120°C) with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap.[1]

  • Workup and Catalyst Recovery:

    • Once the reaction is complete (indicated by the cessation of water formation), cool the mixture to room temperature.[1]

    • Separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.[1]

  • Purification: Purify the crude filtrate by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.[1]

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for addressing common issues in this compound synthesis.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Charge Reactants (Maleic Anhydride, n-Butanol) B Add Catalyst A->B C Heat to Reflux (with Water Removal) B->C D Cool & Transfer C->D Reaction Complete E Neutralization (e.g., NaHCO3 wash) D->E F Brine Wash E->F G Drying (e.g., Na2SO4) F->G H Filtration G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K Pure this compound J->K

Caption: General experimental workflow for this compound synthesis.

G Start Low Yield or Purity Issue CheckWater Is water removal efficient? Start->CheckWater ImproveWater Action: Improve Dean-Stark setup or use vacuum. CheckWater->ImproveWater No CheckRatio Is reactant ratio optimal? CheckWater->CheckRatio Yes ImproveWater->CheckRatio IncreaseButanol Action: Increase molar ratio of n-butanol. CheckRatio->IncreaseButanol No CheckCatalyst Is catalyst active and sufficient? CheckRatio->CheckCatalyst Yes IncreaseButanol->CheckCatalyst ReplaceCatalyst Action: Replace or increase amount of catalyst. CheckCatalyst->ReplaceCatalyst No CheckTemp Is reaction temp. too high/low? CheckCatalyst->CheckTemp Yes ReplaceCatalyst->CheckTemp AdjustTemp Action: Adjust temp. to 80-130°C. CheckTemp->AdjustTemp Yes CheckWorkup Are there losses during workup? CheckTemp->CheckWorkup No (Optimal) AdjustTemp->CheckWorkup RefineWorkup Action: Ensure clean phase separation and proper distillation. CheckWorkup->RefineWorkup Yes End Problem Resolved CheckWorkup->End No RefineWorkup->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Dibutyl Malate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Dibutyl malate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My final this compound product is contaminated with a significant amount of Dibutyl fumarate. How can I prevent this isomerization?

Answer: The isomerization of this compound to its more stable trans-isomer, Dibutyl fumarate, is a common issue, often promoted by high temperatures and acidic conditions.[1][2][3] To minimize this side reaction, consider the following strategies:

  • Control Reaction Temperature: Avoid excessively high reaction temperatures. The optimal temperature range for this compound synthesis is typically between 80°C and 130°C.[4] Maintaining a consistent and controlled temperature is crucial.

  • Choose a Selective Catalyst: While traditional mineral acids like sulfuric acid are effective, they can also promote isomerization.[5] Consider using milder, more selective catalysts such as:

    • Solid acid catalysts: Ion-exchange resins (e.g., Amberlyst-15) offer good catalytic activity with the benefit of easy separation and reusability.[6][7]

    • Enzymatic catalysts: Immobilized lipases (e.g., Novozym 435) operate under mild conditions (e.g., 40-60°C), significantly reducing the risk of isomerization.[6]

  • Optimize Reaction Time: Prolonged exposure to high temperatures can increase the extent of isomerization.[1] Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved.[6]

Question 2: My this compound yield is low, and I have a significant amount of unreacted malic acid and/or n-butanol in my crude product. What can I do to improve the conversion?

Answer: Low conversion can be attributed to several factors related to the reversible nature of the esterification reaction.[4] Here are some solutions to drive the reaction towards the product:

  • Efficient Water Removal: The esterification reaction produces water as a byproduct.[8] Its presence can shift the equilibrium back towards the reactants, limiting the yield.[8] Employ a Dean-Stark apparatus for azeotropic removal of water during the reaction.[1][9]

  • Adjust Reactant Molar Ratio: Use an excess of n-butanol to shift the equilibrium towards the formation of this compound. A common molar ratio of maleic anhydride (or malic acid) to n-butanol is 1:4.[1][9]

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For traditional acid catalysts, ensure the correct concentration is used.[1]

Question 3: My purified this compound has a yellow tint. How can I obtain a colorless product?

Answer: A yellow discoloration in this compound typically indicates the presence of organic impurities, which can arise from side reactions at high temperatures or impurities in the starting materials.[4][10] The following purification methods can be employed:

  • Activated Carbon Treatment: This is an effective method for removing colored impurities.[10]

    • Dissolve the colored this compound in a suitable solvent (e.g., ethanol).

    • Add 1-5% (w/w) of activated carbon.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the activated carbon by filtration.

    • Remove the solvent under reduced pressure.

  • Chromatography: Column chromatography using silica gel (normal-phase) or C18 (reverse-phase) can separate the colored impurities from the desired product.[10]

  • High-Vacuum Fractional Distillation: This can separate the colorless this compound from higher-boiling colored impurities.[10]

Question 4: I am observing the formation of solid byproducts in my reaction mixture. What are these, and how can I prevent them?

Answer: Solid byproducts can be due to the polymerization of maleic anhydride or the this compound product itself.[1] To prevent this:

  • Ensure Proper Temperature Control: Avoid excessively high reaction temperatures, which can induce polymerization.[1][4]

  • Consider a Polymerization Inhibitor: If the problem persists, the addition of a suitable polymerization inhibitor might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesis?

A1: The most common impurities include:

  • Dibutyl fumarate: The geometric isomer of this compound.[1][2][3]

  • Unreacted starting materials: Malic acid (or maleic anhydride) and n-butanol.[2]

  • Monobutyl malate: The intermediate monoester.[9]

  • Side products from n-butanol: Such as the formation of dibutyl ether.[1]

  • Polymerization products. [1]

  • Byproducts from malic acid dehydration: Such as esters of maleic and fumaric acids.[7]

Q2: How can I purify my crude this compound product?

A2: A standard purification process involves the following steps:

  • Neutralization: Wash the crude product with a basic solution, such as 5-10% sodium bicarbonate, to remove any acidic catalyst and unreacted malic acid.[1][11]

  • Washing: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.[1][4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1][10]

  • Vacuum Distillation: This is the most effective method to remove unreacted n-butanol and other volatile impurities to yield pure this compound.[1][6][10]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: The most common and effective methods for purity analysis are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent separation of volatile impurities and allows for their identification based on their mass spectra.[2][10]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is particularly useful for analyzing this compound and its non-volatile impurities.[2][12]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthesis methods to aid in experimental design and optimization.

CatalystReactant Molar Ratio (Maleic Anhydride:n-Butanol)Temperature (°C)Reaction Time (hours)Yield (%)Reference(s)
p-Toluenesulfonic Acid1:4Reflux1.1795.6[9][13]
Hydrogen-type cation exchange resin1:1.5-2.590-1203.599.4 (esterification rate)[5]
Naphthalenesulfonic acid methylal1:2.590~395.5 - 99.6[1]
Amberlyst-15Not Specified110-120 (Reflux)Not SpecifiedNot Specified[6]
Deep Eutectic Solvent (Choline chloride:Urea)1:1085-95Not SpecifiedNot Specified[6]
Immobilized Lipase (e.g., Novozym 435)Excess n-butanol40-60Not SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from established methods for dialkyl maleate synthesis.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a condenser, add maleic anhydride (1 mole), n-butanol (4 moles), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.16 moles).[9]

  • Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected (approximately 70 minutes).[9][13]

  • Workup:

    • Cool the reaction mixture to room temperature.[9]

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

    • Wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure this compound.[1]

Protocol 2: Purity Analysis by GC-MS

This protocol provides a general procedure for the purity analysis of this compound.[2][10]

  • Sample Preparation: Prepare a ~100 µg/mL solution of the purified this compound in a suitable solvent such as ethyl acetate or dichloromethane.[2]

  • GC-MS Instrument Parameters (Example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]

    • Inlet Temperature: 250°C.[10]

    • Injection Volume: 1 µL (splitless mode).[10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.[10]

    • MS Transfer Line Temperature: 280°C.[10]

    • Ion Source Temperature: 230°C.[10]

    • Scan Range: m/z 40-400.[10]

  • Data Analysis: Determine the purity of this compound by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[2]

Visualizations

Troubleshooting_Workflow start Start: Impure this compound identify_impurity Identify Primary Impurity (e.g., GC-MS, HPLC) start->identify_impurity impurity_type Impurity Type? identify_impurity->impurity_type isomer Dibutyl Fumarate impurity_type->isomer Isomer unreacted Unreacted Starting Materials impurity_type->unreacted Unreacted color Colored Impurities impurity_type->color Color solution_isomer Optimize Reaction Conditions: - Lower Temperature - Use Selective Catalyst - Reduce Reaction Time isomer->solution_isomer solution_unreacted Improve Conversion: - Efficient Water Removal - Increase n-Butanol Ratio - Check Catalyst Activity unreacted->solution_unreacted solution_color Purification: - Activated Carbon - Chromatography - High-Vacuum Distillation color->solution_color reanalyze Re-analyze Purity solution_isomer->reanalyze solution_unreacted->reanalyze solution_color->reanalyze reanalyze->impurity_type Purity <99.5% end End: Pure this compound reanalyze->end Purity >99.5%

References

Technical Support Center: Overcoming Poor Solubility of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of Dibutyl malate in their specific applications. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

A1: this compound exhibits poor solubility in water. Published data indicates a solubility of approximately 0.17 g/L at 20°C and 500 mg/L at 25°C in water.[1][2][3] Conversely, it is miscible with many common organic solvents, including methanol, ethanol, acetone, diethyl ether, N,N-dimethylformamide, and toluene.[1][4] One study has also reported a solubility of ≥ 2.5 mg/mL in a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Q2: Why is my aqueous solution of this compound cloudy or showing phase separation?

A2: Cloudiness or phase separation in an aqueous solution of this compound is a clear indication that its solubility limit has been exceeded. Due to its hydrophobic nature, this compound has limited ability to form favorable interactions with water molecules, leading to precipitation or the formation of a separate oily phase when its concentration surpasses its aqueous solubility.

Q3: Can I simply heat the solution to dissolve more this compound?

A3: While heating can transiently increase the solubility of many compounds, it is generally not a robust solution for compounds with very low aqueous solubility like this compound. Upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out of the solution, leading to inaccurate and irreproducible experimental results. Furthermore, prolonged heating can potentially lead to the degradation of the compound.

Q4: Are there any recommended starting points for formulating this compound for in vitro or in vivo studies?

A4: For initial in vitro studies, preparing a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol is a common practice. This stock solution can then be diluted into the aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system (typically <1%). For in vivo studies, co-solvent systems or lipid-based formulations are often necessary to achieve adequate bioavailability for poorly soluble compounds.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive quantitative data across a wide range of solvents and conditions is limited in the public domain. Researchers are encouraged to determine the solubility in their specific solvent systems using the provided experimental protocols.

SolventTemperature (°C)SolubilityReference(s)
Water200.17 g/L[1][2][3]
Water25500 mg/L
EthanolAmbientMiscible[1][4]
MethanolAmbientMiscible[4]
AcetoneAmbientMiscible[1][4]
Diethyl EtherAmbientMiscible
N,N-DimethylformamideAmbientMiscible
TolueneAmbientMiscible
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbient≥ 2.5 mg/mL[5]
DMSOAmbient100 mg/mL (ultrasonication may be needed)[5]

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of a visible excess of the liquid ester is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow for phase separation.

    • Carefully withdraw a sample from the solvent phase (supernatant) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved droplets.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of your analytical method (HPLC or GC).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by multiplying the determined concentration by the dilution factor. Express the solubility in g/L or mg/mL.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol describes a method to enhance the aqueous solubility of this compound by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Water-miscible organic co-solvent (e.g., DMSO, ethanol, propylene glycol, polyethylene glycol 400)

  • Aqueous buffer or water

  • Glass vials or tubes

  • Vortex mixer

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 100 mg/mL in DMSO). Ensure the this compound is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of the stock solution into the aqueous buffer or water.

    • Crucially, add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.

    • The final concentration of the co-solvent should be kept as low as possible and consistent across all experimental conditions (e.g., <1% v/v for cell-based assays).

  • Observation and Assessment:

    • Visually inspect the working solutions for any signs of precipitation or cloudiness immediately after preparation and at various time points (e.g., 1, 4, and 24 hours) at the desired experimental temperature.

    • For quantitative assessment, the solutions can be filtered and the concentration of dissolved this compound can be determined using a suitable analytical method.

Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion to improve the dissolution rate of the liquid this compound by dispersing it in a solid, water-soluble carrier.

Materials:

  • This compound

  • Water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (HPMC))

  • A common volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, acetone)

  • Rotary evaporator or a vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution:

    • Accurately weigh the desired amounts of this compound and the selected carrier.

    • Dissolve both components in a minimal amount of the common volatile organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous solution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature. The temperature should be high enough for efficient evaporation but low enough to prevent degradation of the components.

    • Continue the evaporation until a solid film or mass is formed.

  • Drying:

    • Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Characterization:

    • The prepared solid dispersion should be characterized to confirm the amorphous nature of the dispersed this compound and to assess its dissolution properties compared to the pure liquid. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and in vitro dissolution testing are recommended.

Mandatory Visualizations

experimental_workflow_solubility_determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sampling1 Cease agitation and allow to settle equil->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant sampling2->sampling3 sampling4 Dilute filtered sample sampling3->sampling4 analysis2 Analyze samples and standards by HPLC/GC sampling4->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for determining the solubility of this compound.

troubleshooting_workflow start Issue: Poor solubility of This compound in aqueous media q1 Is a small amount of organic solvent acceptable in the system? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Use a co-solvent system. Prepare a stock solution in DMSO or ethanol and dilute into the aqueous medium. ans1_yes->sol1 q2 Is a solid formulation feasible for the application? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Prepare a solid dispersion. Disperse this compound in a water-soluble polymer (e.g., PVP, PEG). ans2_yes->sol2 sol3 Consider lipid-based formulations (e.g., emulsions, SEDDS) or other advanced drug delivery systems. ans2_no->sol3

References

Validation & Comparative

A Comparative Guide to Dibutyl Malate and Diethyl Malonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. Among the versatile building blocks available to chemists, dialkyl malonates are of significant importance, particularly in the formation of carbon-carbon bonds. This guide provides an objective comparison of two such esters: dibutyl malate and the more commonly utilized diethyl malonate. By presenting their physical and chemical properties, alongside experimental data for key synthetic applications, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific synthetic challenges.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each reagent is crucial for designing experimental conditions, particularly concerning reaction temperature, solvent selection, and purification methods.

PropertyThis compoundDiethyl Malonate
Molecular Formula C₁₂H₂₂O₅C₇H₁₂O₄
Molecular Weight 246.30 g/mol 160.17 g/mol
Boiling Point 280-281 °C[1][2][3]199.3 °C[4][5]
Melting Point -85 °C[1][3]-50 °C[4][5]
Density 0.9964 g/cm³[1]1.055 g/mL at 25 °C[5][6]
Solubility in Water Immiscible[1]Slightly soluble (2.08 g/100 mL at 20 °C)[5]
Refractive Index 1.444 (25 °C)[7]1.4135[4]
Flash Point 140 °C[2]100 °C[5]

Synthesis of this compound and Diethyl Malonate

Both esters can be synthesized through the esterification of the corresponding acid (malic acid for this compound and malonic acid for diethyl malonate) with the respective alcohol in the presence of an acid catalyst.

Synthesis of this compound from Malic Acid

A common method for synthesizing this compound involves the esterification of malic acid with n-butanol.

Malic_Acid Malic Acid Reaction Esterification Malic_Acid->Reaction n_Butanol n-Butanol n_Butanol->Reaction Catalyst Catalyst (e.g., Naphthalenesulfonic acid methylal) Catalyst->Reaction Dibutyl_Malate This compound Reaction->Dibutyl_Malate Water Water Reaction->Water

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[8]

  • Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a water separator, add 0.1 mol of malic acid, 0.25 mol of n-butanol, and 0.1 g of naphthalenesulfonic acid methylal as the catalyst.[8]

  • Esterification: Heat the mixture to reflux with stirring. The reaction temperature is maintained at 90 °C.[8] Water produced during the reaction is continuously removed using the water separator.

  • Reaction Monitoring: The reaction is monitored until no more water is collected in the separator, which typically takes about 3 hours.[8]

  • Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst. The excess n-butanol is removed from the filtrate by vacuum distillation. The remaining solution is cooled to room temperature and washed with a 6% NaHCO₃ solution until neutral.[8] The organic layer is separated, dried over anhydrous MgSO₄, and filtered.

  • Purification: The final product, this compound, is obtained by vacuum distillation of the dried organic layer.[8]

Quantitative Data:

ParameterValue
Yield 95.5% - 99.6%[8]
Reaction Time 3 hours[8]
Reaction Temperature 90 °C[8]
Synthesis of Diethyl Malonate from Malonic Acid

The synthesis of diethyl malonate is a classic example of Fischer esterification.

Malonic_Acid Malonic Acid Reaction Fischer Esterification Malonic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction Diethyl_Malonate Diethyl Malonate Reaction->Diethyl_Malonate Water Water Reaction->Water

Synthesis of Diethyl Malonate

Experimental Protocol: Synthesis of Diethyl Malonate

This protocol is based on a standard laboratory procedure for Fischer esterification.[9]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, add 32 g of malonic acid and 150 mL of absolute ethanol.[9]

  • Catalyst Addition: Slowly add 15 mL of concentrated (98%) sulfuric acid dropwise to the mixture with constant stirring.[9]

  • Esterification: Attach a reflux condenser and heat the solution to reflux for 4 hours.[9]

  • Work-up: After reflux, pour the reaction mixture into approximately 700 mL of ice-cold distilled water with stirring.[9]

  • Extraction: Perform a solvent extraction using about 100 mL of toluene.[9] The organic layer is separated.

  • Purification: The toluene layer containing the diethyl malonate is collected and the solvent is removed to yield the final product.

Quantitative Data:

ParameterValue
Yield Not specified in the provided reference, but Fischer esterification yields are typically moderate to high.
Reaction Time 4 hours[9]
Reaction Temperature Reflux

Comparison in Key Synthetic Applications

While direct comparative studies are limited, the individual applications of diethyl malonate are well-documented, providing a basis for understanding its utility. This compound, with its higher boiling point and greater lipophilicity, may offer advantages in specific contexts, such as reactions requiring higher temperatures or in systems where increased solubility in nonpolar solvents is desired.

Malonic Ester Synthesis

Diethyl malonate is a cornerstone of malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[6] The process involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.[6]

DEM Diethyl Malonate Enolate Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Alkylated_DEM Alkylated Diethyl Malonate Enolate->Alkylated_DEM Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_DEM Hydrolysis Hydrolysis & Decarboxylation Alkylated_DEM->Hydrolysis Carboxylic_Acid Substituted Carboxylic Acid (R-CH₂COOH) Hydrolysis->Carboxylic_Acid

Malonic Ester Synthesis Workflow

The higher boiling point of this compound could be advantageous in the hydrolysis and decarboxylation step, which often requires elevated temperatures. However, the steric hindrance from the butyl groups might slightly decrease the rate of the initial alkylation step compared to diethyl malonate.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a dialkyl malonate, to a carbonyl group, followed by dehydration.[10] Diethyl malonate is frequently used in this reaction.[11]

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

This is a general protocol for the Knoevenagel condensation.[12]

  • Reaction Setup: To a solution of an aldehyde or ketone (1 mmol) and diethyl malonate (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).[12]

  • Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it is collected by filtration. Otherwise, the mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Quantitative Data (Example with Diethyl Malonate):

ReactionYield
Knoevenagel condensation with various aldehydes85-89%[13]

While no specific data for this compound in Knoevenagel condensations was found, its use is plausible. The choice between the two may depend on the desired solubility of the product and the reaction temperature.

Synthesis of Barbiturates

Diethyl malonate is a key precursor in the synthesis of barbiturates through condensation with urea.[14]

Experimental Protocol: Synthesis of Barbituric Acid

This protocol is a well-established method for the synthesis of the parent barbituric acid.[15]

  • Reaction Setup: In a 2 L round-bottomed flask with a reflux condenser, dissolve 11.5 g of sodium in 250 cc of absolute ethanol to prepare sodium ethoxide.[15]

  • Addition of Reactants: To this solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 cc of hot (70 °C) absolute ethanol.[15]

  • Condensation: Reflux the mixture for seven hours in an oil bath heated to 110 °C.[15]

  • Work-up: After the reaction, add 500 cc of hot (50 °C) water and then acidify the solution with hydrochloric acid.[15]

  • Isolation: Cool the solution in an ice bath overnight. Collect the precipitated barbituric acid by filtration, wash with cold water, and dry.[15]

Quantitative Data:

ProductYield
Barbituric Acid72-78%[15]
5-allylbarbituric acid derivatives80-94%[16]

The use of this compound in this synthesis is not commonly reported, likely due to the established efficiency of diethyl malonate.

Conclusion

Both this compound and diethyl malonate are valuable reagents in organic synthesis. Diethyl malonate is extensively studied and utilized in a wide range of classical reactions, with a wealth of available experimental data. Its lower boiling point and molecular weight can be advantageous in many standard laboratory procedures.

This compound, on the other hand, presents an alternative with distinct physical properties. Its higher boiling point may be beneficial for reactions requiring high temperatures, potentially reducing evaporative losses. Its increased lipophilicity could enhance solubility in nonpolar solvents and may be advantageous in certain extraction and purification processes.

The selection between this compound and diethyl malonate should be made based on the specific requirements of the synthetic target and reaction conditions. While diethyl malonate remains the more conventional choice due to its extensive documentation, this compound offers a viable alternative with properties that may be better suited for particular applications. Further direct comparative studies under identical conditions are warranted to fully elucidate the performance differences between these two important malonic esters.

References

Dibutyl Malate: A Performance Evaluation Against Other Vinyl Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of an appropriate plasticizer is a critical step in the formulation of vinyl polymers, directly influencing the final product's flexibility, durability, and overall performance. While traditional phthalate-based plasticizers have long dominated the market, concerns over their potential health and environmental impacts have driven the search for safer, more effective alternatives. Dibutyl malate (DBM), a non-phthalate plasticizer, has emerged as a promising candidate. This guide provides an objective, data-driven comparison of this compound's performance against a range of other common plasticizers for vinyl polymers, including traditional phthalates and emerging bio-based alternatives.

Performance Comparison of Plasticizers in Polyvinyl Chloride (PVC)

The efficacy of a plasticizer is determined by its ability to impart desired physical and mechanical properties to the polymer matrix. Key performance indicators include mechanical strength and flexibility, thermal stability, and resistance to migration. The following tables summarize available quantitative data for this compound and other selected plasticizers in PVC formulations.

Disclaimer: The data presented below is compiled from various sources. Direct, side-by-side comparisons under identical experimental conditions are limited in publicly available literature. Therefore, variations in testing conditions (e.g., plasticizer concentration, PVC grade, processing methods) should be considered when interpreting the data.

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of PVC, typically decreasing tensile strength and hardness while increasing elongation at break, which imparts flexibility.

Table 1: Mechanical Properties of Plasticized PVC (at 40-50 phr concentration)*

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (DBM) (proxy) ~18 - 22[1]~350 - 400[1]~80 - 85[1]
Dioctyl Phthalate (DOP) 15.7[1]350[1]80[1]
Di(2-ethylhexyl) Phthalate (DEHP) Data not availableData not availableData not available
Dibutyl Phthalate (DBP) ~15 - 25[2]>300[2]Data not available
Dioctyl Terephthalate (DOTP) High[3]Data not availableData not available
Acetyl Tributyl Citrate (ATBC) ~20 - 24[1]~320 - 380[1]~82 - 88[1]
Dibutyl Sebacate (DBS) 15.7[4]350[4]80.2[4]
Epoxidized Soybean Oil (ESBO) Data dependent on concentration[5]Data dependent on concentration[5]~93-99 (at 10-40% wt)[5]
Unplasticized PVC (uPVC) ~50 - 60[2]<50[2]>100 (Shore D)

*phr: parts per hundred resin

Thermal and Migration Properties

A plasticizer's effectiveness is also gauged by its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility at lower temperatures. Furthermore, a critical performance aspect is its permanence within the polymer matrix, with lower migration rates being highly desirable, especially for applications in sensitive sectors like medical devices and food contact materials.

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate
This compound (DBM) (proxy) ~ -30 to -40[1]~230 - 250[1]Moderate[1]
Dioctyl Phthalate (DOP) Varies with concentration[6]Data not availableHigh
Di(2-ethylhexyl) Phthalate (DEHP) Lowers Tg effectively[7]Data not availableHigh[7]
Dibutyl Phthalate (DBP) -35[1]240[1]High[1]
Dioctyl Terephthalate (DOTP) 32.8[3]Higher than DOA[3]Low[8]
Acetyl Tributyl Citrate (ATBC) -45[1]255[1]Low[1]
Dibutyl Sebacate (DBS) Lowers Tg effectively[9]Data not availableMinimal (12.78% after 28 days)[4]
Epoxidized Soybean Oil (ESBO) Lowers Tg[5]Increases thermal stability[10]Low

Experimental Protocols

Standardized testing methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance. The following are detailed protocols for key experiments based on ASTM standards.

Sample Preparation

A consistent workflow is essential for ensuring the comparability of results.

  • Materials:

    • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

    • Plasticizer (this compound or other)

    • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Procedure:

    • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

    • Add the desired amount of plasticizer (e.g., 40 phr) to the pre-mix and continue mixing until a homogeneous dry blend is achieved.[11]

    • Transfer the dry blend to a two-roll mill heated to 160-170°C and mill for 5-10 minutes to ensure complete fusion and dispersion.

    • Compression mold the milled sheet into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.[11]

    • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break (ASTM D638):

    • Die-cut dumbbell-shaped specimens from the conditioned compression-molded sheets.

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of a Universal Testing Machine (UTM).

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and elongation throughout the test.

    • Calculate the tensile strength at break and the percentage of elongation at break from the resulting stress-strain curve.[11]

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC film on a hard, flat surface.

    • Press the indenter of a Shore A durometer firmly and rapidly onto the specimen.

    • Read the hardness value from the durometer's scale within one second of firm contact.

    • Take at least five measurements at different locations on the specimen and calculate the average.[11]

Thermal Analysis
  • Glass Transition Temperature (ASTM D3418):

    • Use a Differential Scanning Calorimeter (DSC).

    • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.

    • Perform a heat-cool-heat cycle to erase the thermal history and obtain a clear glass transition. A typical cycle would be:

      • Heat from room temperature to 200°C at 10°C/min.

      • Cool from 200°C to -50°C at 10°C/min.

      • Heat from -50°C to 200°C at 10°C/min.

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.[12]

  • Thermal Stability (Thermogravimetric Analysis - TGA):

    • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA crucible.

    • Heat the sample from room temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss of the sample as a function of temperature.

    • The onset of degradation is often reported as the temperature at which 5% weight loss occurs.

Migration Resistance Testing
  • Solvent Extraction Method (based on ASTM D1203):

    • Cut and accurately weigh samples of the plasticized PVC film.[11]

    • Immerse the pre-weighed samples in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) in a sealed container.[11]

    • Maintain the immersion for a specified time and temperature (e.g., 24 hours at 50°C).

    • After immersion, remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven at a moderate temperature until a constant weight is achieved.[11]

    • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has migrated into the solvent.

Visualizing the Comparison Framework

To better understand the logical flow of plasticizer evaluation and the relationships between different plasticizer types, the following diagrams are provided.

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep1 PVC Resin & Stabilizer Pre-mixing prep2 Plasticizer Addition & Dry Blending prep1->prep2 prep3 Melt Compounding (Two-Roll Mill) prep2->prep3 prep4 Compression Molding (Film Formation) prep3->prep4 prep5 Conditioning (ASTM D618) prep4->prep5 mech Mechanical Properties (ASTM D638, D2240) prep5->mech therm Thermal Properties (DSC, TGA) prep5->therm migr Migration Resistance (ASTM D1203) prep5->migr data Quantitative Data (Tables) mech->data therm->data migr->data comp Comparative Evaluation data->comp Plasticizer_Comparison cluster_main Plasticizers for Vinyl Polymers cluster_phthalates Traditional Phthalates cluster_nonphthalates Other Non-Phthalates cluster_bio Bio-based DBM This compound (Non-Phthalate) DOP DOP DEHP DEHP DBP DBP DOTP DOTP (Terephthalate) ATBC ATBC (Citrate) DBS DBS (Sebacate) ESBO ESBO

References

A Comparative Guide to the Analytical Validation of Dibutyl Malate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds such as Dibutyl malate (DBM) is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, a plasticizer and a key intermediate in chemical synthesis, requires robust and validated analytical methods for its precise measurement in various matrices. This guide provides a detailed comparison of the analytical validation of two common chromatographic techniques for DBM quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical method depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. This guide presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable method for this compound quantification.

Performance Comparison of Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.99
Accuracy (Recovery %) 98 - 102%[1]87.8 - 102.8%
Precision (RSD%) < 2.0%[1]< 20%
Limit of Detection (LOD) ~0.5 µg/mL[1]Analyte Dependent
Limit of Quantification (LOQ) ~1.5 µg/mL[1]Analyte Dependent

Note: GC-MS data for accuracy and precision are based on a multi-analyte method including (Z)-Dibutyl maleate.[2] The sensitivity of GC-MS can be very high, often reaching ng/mL or even lower levels, but specific LOD/LOQ values for DBM were not found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various samples, including bulk drug substances and pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 215 nm.[1]

  • Run Time: 10 minutes.[1]

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with Methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample in a known volume of Methanol. To ensure complete extraction of the analyte, vortex and sonicate for 10 minutes. Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range. Before analysis, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.[1]

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (R²).[1]

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC analytical workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[3]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Injector: Split/Splitless, 250°C, with a split ratio of 50:1.[3]

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • MS Source Temp: 230°C.[3]

  • MS Quad Temp: 150°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]

  • SIM Ions for this compound: Quantifier: m/z 173, Qualifiers: m/z 56, 117.[3]

2. Standard and Sample Preparation:

  • Sample Preparation (for purity assessment): Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like ethyl acetate or dichloromethane. Further dilute an aliquot to a final concentration of approximately 100 µg/mL in the same solvent.[3]

  • Sample Preparation (from aqueous matrix): For a 5 mL aqueous sample, add 1 g of NaCl and 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge. Collect the organic layer. Repeat the extraction and combine the organic extracts.[1]

  • Sample Preparation (from solid matrix): To 1 g of homogenized solid sample, add 5 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane. Vortex for 5 minutes and sonicate for 15 minutes. Centrifuge and collect the supernatant.[1]

  • Solvent Evaporation and Reconstitution: Dry the combined extracts with anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of n-hexane for GC-MS analysis.[1]

3. Data Analysis:

  • Identify this compound by comparing the retention time and mass spectrum with a known standard.[1]

  • For quantification, construct a calibration curve by plotting the peak area of the quantifier ion for the this compound standards against their concentrations.[1]

  • Perform a linear regression analysis to obtain the calibration equation and R² value.[1]

  • Calculate the concentration of this compound in the samples based on the calibration curve.[1]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction (LLE or Solid Phase) Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Separation GC Separation Reconstitution->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

GC-MS analytical workflow for this compound quantification.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC-UV is a straightforward and widely available technique that provides excellent accuracy and precision for routine quality control. GC-MS offers higher selectivity and sensitivity, which is particularly advantageous for complex matrices or when trace-level quantification is required. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists in the selection and validation of an analytical method for this compound that best suits their analytical needs.

References

A Comparative Performance Analysis of Dibutyl Malate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymer-based materials. In recent years, there has been a significant shift away from traditional phthalate-based plasticizers due to health and environmental concerns. Dibutyl malate (DBM), a non-phthalate ester, has emerged as a promising alternative. This guide provides an objective comparison of the performance of this compound in different polymer matrices, primarily focusing on Polyvinyl Chloride (PVC) and Polylactic Acid (PLA), with other commonly used plasticizers, supported by experimental data.

Performance Comparison in Polyvinyl Chloride (PVC)

This compound is often considered a replacement for phthalates like Dibutyl Phthalate (DBP) and Dioctyl Phthalate (DOP) in PVC formulations. Its performance is evaluated based on its plasticizing efficiency, thermal stability, mechanical properties, and migration resistance.

Plasticizers are added to PVC to enhance its flexibility, which is reflected in properties such as tensile strength, elongation at break, and hardness. While direct side-by-side comparisons under identical conditions are limited, a compilation of data from various sources provides a comparative overview. Maleate plasticizers, in general, have been shown to exhibit high plasticization effects.[1]

Table 1: Comparison of Mechanical Properties of Plasticized PVC (at ~40-50 phr concentration)

PropertyUnplasticized PVCPVC with this compound (DBM) (proxy data)[2]PVC with Dibutyl Phthalate (DBP)[1][2]PVC with Dioctyl Phthalate (DOP)[3]PVC with Tributyl Citrate (TBC)[2]
Tensile Strength (MPa) ~50-60~18 - 22~15-25Data not available~20 - 24
Elongation at Break (%) <10~350 - 400>250Data not available~320 - 380
Shore A Hardness >100~80 - 85~80Data not available~82 - 88

Note: Data for DBM is based on proxy data for similar maleate plasticizers. Values for DBP and TBC are generalized from typical PVC formulations and may vary based on specific conditions.

A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility, especially at lower temperatures.[1] The thermal stability of the plasticized polymer is also crucial for its processing and end-use applications.

Table 2: Comparison of Thermal and Migration Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with this compound (DBM) (proxy data)[2]PVC with Dibutyl Phthalate (DBP)[2]PVC with Di(2-ethylhexyl) Phthalate (DEHP)PVC with Tributyl Citrate (TBC)[2]
Glass Transition Temp. (°C) ~80-85~ -30 to -40~-35Data not available~-45
5% Weight Loss Temp. (°C) Data not available~230 - 250~240Data not available~255
Migration Rate N/AModerateHighHighLow

Note: Migration rates are qualitative comparisons based on available literature. Quantitative data is highly dependent on the test method and conditions.

A critical performance aspect for a plasticizer is its permanence within the polymer matrix.[1] Migration, or leaching, can lead to a loss of flexibility and potential contamination of the surrounding environment. DBP and DEHP are known to leach from PVC.[1][4] Maleate plasticizers are reported to have lower migration due to their potential to co-polymerize with the polymer matrix.[5] Research on PVC grafted with this compound suggests improved migration resistance compared to conventionally plasticized PVC.[3][4]

Performance Comparison in Polylactic Acid (PLA)

PLA, a biodegradable and biocompatible thermoplastic, is inherently brittle. Plasticizers are used to improve its flexibility and toughness. This compound has been investigated as a plasticizer for PLA.

The addition of DBM to PLA leads to a decrease in its glass transition temperature (Tg), indicating an increase in the mobility of the PLA polymer chains.[6] However, this can also lead to a slight reduction in the thermal stability of PLA.[6] A study on PLA plasticized with dibutyl esters of maleic acid showed a significant plasticizing effect.[7]

Table 3: Illustrative Thermal Properties of DBM-Plasticized PLA

FormulationDBM Content (wt%)Glass Transition Temp (Tg) from DSC (°C)TGA 5% Weight Loss Temp (Td5%) (°C)
Neat PLA 0%~60~330
Plasticized PLA 10%~45~315
Plasticized PLA 20%~30~300

Note: These values are illustrative and can vary with the specific grade of PLA and DBM concentration.[6]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential.

  • Objective: To prepare standardized polymer films with varying concentrations of plasticizer for subsequent testing.

  • Materials: Polymer resin (e.g., PVC K-value 67 or PLA), this compound (or other plasticizers), thermal stabilizer (for PVC).

  • Procedure:

    • Pre-mix the polymer resin and thermal stabilizer (if applicable) in a high-speed mixer.

    • Add the desired amount of plasticizer (e.g., 20, 30, 40, 50 parts per hundred of resin - phr) to the pre-mix and continue mixing until a homogeneous dry blend is obtained.

    • Melt-compound the blend using a two-roll mill or a twin-screw extruder at a set temperature (e.g., 170-180°C for PVC).

    • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press.

    • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[3]

  • Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of the polymer films.

  • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

  • Specimen Preparation: Cut rectangular strip specimens from the conditioned films. The width should be between 5 mm and 25.4 mm.[9]

  • Procedure:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM, ensuring it is aligned properly.

    • Set the crosshead speed (e.g., between 12.5 mm/min and 500 mm/min, depending on the material's initial strain rate).[2]

    • Start the test and record the force-elongation curve until the specimen breaks.

    • Calculate tensile strength, elongation at break, and Young's modulus from the recorded data.

  • Objective: To determine the glass transition temperature (Tg) and thermal stability of the plasticized polymer.

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Apparatus: Differential Scanning Calorimeter.

    • Sample Preparation: A small sample (typically 5-10 mg) is sealed in an aluminum pan.[10]

    • Procedure (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 220°C for PVC) at a constant rate (e.g., 10°C/min) to erase the thermal history.[6][11]

      • Cooling Scan: Cool the sample back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).[6]

      • Second Heating Scan: Heat the sample again at the same rate. The Tg is determined from the inflection point in the heat flow curve during this scan.[6]

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Apparatus: Thermogravimetric Analyzer.

    • Sample Preparation: A small, representative sample is placed in a tared TGA pan.

    • Procedure:

      • Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[6]

      • Record the weight loss as a function of temperature. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td5%).[6] The volatilization of the plasticizer can often be observed as an initial weight loss step.[12]

  • Objective: To assess the permanence of the plasticizer within the polymer matrix by measuring its resistance to extraction by a solvent.

  • Procedure:

    • Cut a known weight and surface area of the plasticized polymer film.

    • Immerse the sample in a chosen solvent (e.g., hexane for fatty food simulation, ethanol/water mixtures for aqueous simulants) in a sealed container.[3]

    • Maintain the container at a specific temperature for a defined period (e.g., 24 hours at 23°C).[13]

    • Remove the polymer sample, gently wipe it dry, and weigh it to determine the weight loss.

    • Alternatively, the solvent can be evaporated, and the residue can be weighed to determine the amount of migrated plasticizer.[3]

Visualizing Experimental Workflows and Logical Relationships

To aid in understanding the evaluation process, the following diagrams illustrate the typical experimental workflow and the logical relationships between plasticizer properties and polymer performance.

Experimental_Workflow cluster_prep 1. Material Preparation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison Prep Polymer & Plasticizer Blending Compounding Melt Compounding (e.g., Two-Roll Mill) Prep->Compounding Molding Compression Molding of Films Compounding->Molding Conditioning Sample Conditioning (ASTM D618) Molding->Conditioning Mech_Test Mechanical Testing (ASTM D882) Conditioning->Mech_Test Therm_Test Thermal Analysis (DSC, TGA) Conditioning->Therm_Test Mig_Test Migration Testing (ASTM D1239) Conditioning->Mig_Test Data_Analysis Calculate Properties: - Tensile Strength, Elongation - Glass Transition Temp. (Tg) - Thermal Stability (TGA) - Migration Rate Mech_Test->Data_Analysis Therm_Test->Data_Analysis Mig_Test->Data_Analysis Comparison Compare Performance vs. Alternative Plasticizers Data_Analysis->Comparison

Caption: Workflow for evaluating the performance of a plasticizer in a polymer matrix.

Logical_Relationships cluster_properties Plasticizer Properties cluster_performance Polymer Performance Efficiency Plasticizing Efficiency Flexibility Flexibility (↓ Tg, ↑ Elongation) Efficiency->Flexibility improves Permanence Permanence (Migration Resistance) Durability Durability (Low Plasticizer Loss) Permanence->Durability ensures Safety Product Safety (Low Migration) Permanence->Safety enhances Thermal_Stab Thermal Stability Processability Processability (Stable at Processing Temp.) Thermal_Stab->Processability enables

Caption: Logical relationships between key plasticizer properties and final polymer performance.

References

Dibutyl Malate: A Viable and Safer Alternative to Phthalate Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of performance data and toxicological profiles reveals dibutyl malate as a promising, safer alternative to traditional phthalate plasticizers for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their efficacy, supported by experimental data and standardized testing protocols.

The selection of an appropriate plasticizer is critical in polymer science, directly influencing the flexibility, durability, and overall performance of the final material. For decades, phthalates like di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) have been the industry standard, particularly in polyvinyl chloride (PVC) applications, due to their cost-effectiveness and efficiency.[1][2] However, mounting concerns over their adverse health effects, including endocrine disruption, have prompted a shift towards safer alternatives.[3][4] this compound (DBM), a non-phthalate plasticizer, is emerging as a strong contender, demonstrating comparable performance with a more favorable toxicological profile.

Performance Comparison: this compound vs. Phthalates

Objective evaluation of plasticizer efficacy hinges on key performance indicators such as mechanical properties, thermal stability, and migration resistance. While direct, side-by-side comparative studies under identical conditions are limited, available data indicates that DBM is a highly effective plasticizer.

Mechanical Properties

Plasticizers are incorporated into polymer matrices to enhance flexibility and workability. Key metrics for evaluating this are tensile strength, elongation at break, and modulus. Generally, an effective plasticizer will decrease tensile strength and modulus while significantly increasing the elongation at break.[2] Studies on maleate plasticizers have shown them to be highly effective in plasticization.[2] Research indicates that PVC grafted with this compound shows improved mechanical properties compared to unplasticized PVC.[1]

Table 1: Comparative Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with Phthalate (DEHP/DBP)PVC with this compound (DBM)
Tensile Strength (MPa)~50-60~15-25 (with 50 phr DBP)Data for a direct comparison is not readily available, but improvements over pristine PVC are noted.[1]
Elongation at Break (%)<10>250 (with 50 phr DBP)Data for a direct comparison is not readily available, but improvements over pristine PVC are noted.[1]
Storage Modulus (G')HighLowered significantlyA study comparing 40 phr DBM and DEHP in PVC blends provides a basis for comparison of dynamic elastic moduli.[1]

Note: phr stands for parts per hundred resin. The data for DBP is generalized from typical PVC formulations.[2]

Thermal Properties

The thermal stability of a plasticized polymer is crucial for its processing window and service temperature. This is often assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5] A key indicator of plasticizer efficiency is its ability to lower the glass transition temperature (Tg) of the polymer.[1] Maleate plasticizers have been noted to be as effective as, and in some cases more effective than, phthalates like DEHP in reducing the Tg of PVC.[2]

Table 2: Comparative Thermal Properties of Plasticized PVC

PropertyUnplasticized PVCPVC with Phthalate (DEHP)PVC with this compound (DBM)
Glass Transition Temp. (Tg)~80-85 °CSignificantly reducedMaleates can lower the Tg of PVC more effectively than some phthalates.[2]
Onset of Thermal Degradation-Well-documented, occurs in stagesPVC grafted with DBM shows improved thermal stability over pristine PVC.[1]
Migration Resistance

A critical performance aspect for a plasticizer is its permanence within the polymer matrix.[2] Migration, or leaching, can compromise the material's properties and lead to contamination of the surrounding environment, a significant concern for applications in the medical and food contact sectors.[6] Phthalates, particularly DBP, are known to leach from PVC.[2] In contrast, maleate plasticizers are reported to have high resistance to humidity and UV light, which helps prevent leaching.[2] Research on PVC grafted with this compound also suggests improved migration resistance compared to conventionally plasticized PVC.[1]

Table 3: Comparative Migration Resistance

PlasticizerMigration PotentialSupporting Evidence
Phthalates (DEHP, DBP)HighKnown to leach from PVC, with rates influenced by temperature and contacting medium.[2][6]
This compound (DBM)LowReported high resistance to humidity and UV light.[2] Improved resistance in grafted PVC systems.[1]

Experimental Protocols

Standardized testing methodologies are essential for the accurate and reproducible comparison of plasticizer performance.

Plasticizer Efficiency (Mechanical Properties)

This protocol, based on ASTM D412 and D2240 standards, determines the effect of a plasticizer on the mechanical properties of PVC.[1]

  • Sample Preparation: PVC formulations are prepared with varying concentrations (e.g., 20, 40, 60 phr) of the plasticizer (DBM or phthalate). The mixture is then milled and pressed into sheets of uniform thickness.

  • Conditioning: The prepared sheets are conditioned at a controlled temperature and humidity to ensure consistent results.

  • Tensile Testing: Dumbbell-shaped specimens are cut from the conditioned sheets. A Universal Testing Machine (UTM) is used to measure tensile strength and elongation at break.

  • Hardness Testing: The Shore A hardness of the plasticized PVC is measured using a durometer.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of the plasticized polymer.[1][5]

  • TGA Protocol: A small sample of the plasticized PVC is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate. The weight loss of the sample is measured as a function of temperature to determine the onset of thermal degradation.

  • DSC Protocol: A small sample is heated at a controlled rate. The heat flow to the sample is measured relative to a reference to determine the glass transition temperature (Tg), which indicates the plasticizer's efficiency in increasing the polymer's flexibility.[1][7]

Migration Resistance (Leaching Test)

This generalized protocol is based on common methodologies for quantifying plasticizer leaching from a polymer matrix.[6]

  • Sample Preparation: The plasticized polymer is cut into standardized sizes to ensure a consistent surface area-to-volume ratio.

  • Extraction/Leaching: A known weight of the polymer sample is immersed in a simulant fluid (e.g., ethanol/water mixture, food simulants) in a sealed container.

  • Incubation: The sample is incubated at a controlled temperature for a specified period (e.g., 24, 72 hours).

  • Analysis: The simulant fluid is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the amount of leached plasticizer.

Visualizing Experimental and Toxicological Pathways

To further clarify the processes involved in plasticizer evaluation and the biological impact of phthalates, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison prep_pvc PVC Resin + Stabilizer prep_mix High-Speed Mixing prep_pvc->prep_mix prep_plast Plasticizer (DBM or Phthalate) prep_plast->prep_mix prep_mill Two-Roll Milling prep_mix->prep_mill prep_press Compression Molding prep_mill->prep_press test_mech Mechanical Testing (Tensile, Hardness) prep_press->test_mech test_therm Thermal Analysis (TGA, DSC) prep_press->test_therm test_migr Migration Test (Leaching) prep_press->test_migr analysis_data Quantitative Data (e.g., MPa, %, °C) test_mech->analysis_data test_therm->analysis_data test_migr->analysis_data analysis_comp Comparative Efficacy Assessment analysis_data->analysis_comp

Caption: Experimental workflow for comparing plasticizer efficacy.

phthalate_toxicity cluster_exposure Exposure & Metabolism cluster_effects Cellular & Systemic Effects exp Phthalate Exposure (e.g., DEHP, DBP) met Metabolism to Active Metabolites exp->met Ingestion, Inhalation, Dermal Contact ed Endocrine Disruption (Anti-androgenic) met->ed other Other Adverse Health Effects (e.g., Liver Toxicity) met->other repro Reproductive Toxicity (Male Reproductive Tract) ed->repro dev Developmental Toxicity ed->dev

References

A Comparative Guide to the Synthesis of Dibutyl Malate: A Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and chemical synthesis, the efficient production of plasticizers and polymer precursors such as dibutyl malate is of paramount importance. This guide provides a comparative analysis of various synthetic routes for this compound, presenting a cross-validation of experimental data to aid in methodology selection. The following sections detail established protocols, compare quantitative performance metrics, and illustrate the experimental workflows.

Comparative Analysis of Synthesis Methods

The synthesis of this compound is most commonly achieved through the esterification of maleic anhydride with n-butanol.[1] While traditional methods employing mineral acids are effective, greener alternatives are gaining prominence due to advantages in catalyst reusability and reduced environmental impact.[2] A summary of the quantitative data for different catalytic systems is presented below.

CatalystStarting MaterialMolar Ratio (Alcohol:Anhydride/Acid)Temperature (°C)Reaction TimeYield (%)Reference
p-Toluenesulfonic acidMaleic Anhydride4:1Reflux70 minutes95.6[1][3]
Sulfuric AcidMaleic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Amberlyst-15Maleic AnhydrideExcess Alcohol110-120Not SpecifiedHigh[2]
Immobilized LipaseMaleic AcidVaried40-60Not SpecifiedHigh[2]
Deep Eutectic SolventsMaleic AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Naphthalenesulfonic acid formalMalic Acid2.5:1903 hours98.2[5]
Hydrogen type cation exchange resinMaleic Anhydride1.5:1 to 2.5:180-1303-4 hours99.3-99.4[6]

Experimental Protocols

Detailed methodologies for key synthetic approaches are provided to facilitate the replication and validation of these results.

Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst[1]

This method represents a conventional and widely adopted procedure for this compound synthesis.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, combine maleic anhydride (1 mole), n-butanol (4 moles), toluene (150 mL), and p-toluenesulfonic acid monohydrate (0.16 moles).

  • Esterification: Heat the mixture to reflux while stirring vigorously. The azeotropic mixture of water and toluene will collect in the Dean-Stark trap, driving the reaction to completion.

  • Workup: Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene via rotary evaporation. The crude product can be further purified by vacuum distillation.[4]

Protocol 2: Green Synthesis using Amberlyst-15 Solid Acid Catalyst[2]

This protocol offers a more environmentally friendly approach by utilizing a reusable solid acid catalyst.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add maleic anhydride, n-butanol, and Amberlyst-15 catalyst (typically 5-10% by weight of reactants). Add toluene to facilitate azeotropic water removal.

  • Esterification: Heat the mixture to the reflux temperature of toluene (approximately 110-120°C) with vigorous stirring. Continuously remove the water that collects in the Dean-Stark trap.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Purification: The crude this compound can be purified by distillation under reduced pressure to remove excess n-butanol and other volatile impurities.

Protocol 3: Enzymatic Synthesis using Immobilized Lipase[2]

Biocatalysis presents a mild and highly selective route for this compound synthesis.

  • Reaction Setup: In a suitable reaction vessel, combine maleic acid, n-butanol, and immobilized lipase. The reaction can be run with or without a solvent. Molecular sieves can be added to adsorb the water produced.

  • Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by titrating the acidity of the reaction mixture.

  • Enzyme Recovery and Product Purification: Once the desired conversion is achieved, the immobilized enzyme is recovered by simple filtration for reuse. The product is then purified, typically by removing the solvent and excess alcohol under reduced pressure.

Visualizing the Experimental Workflow

To provide a clearer understanding of the procedural steps, the following diagrams illustrate the general experimental workflow and the logical flow for cross-validating the results.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (Maleic Anhydride/Acid, n-Butanol) setup Reaction Setup (Flask, Condenser, Stirrer) reactants->setup catalyst Catalyst Selection (e.g., p-TSA, Amberlyst-15, Lipase) catalyst->setup esterification Esterification (Heating, Water Removal) setup->esterification monitoring Reaction Monitoring (GC, Titration) esterification->monitoring cooling Cooling monitoring->cooling separation Separation/Filtration (Catalyst/Aqueous Phase Removal) cooling->separation washing Washing & Neutralization separation->washing drying Drying washing->drying purification Purification (Distillation/Evaporation) drying->purification product Final Product (this compound) purification->product characterization Characterization (Yield, Purity) product->characterization

General experimental workflow for this compound synthesis.

G cluster_data Data Collection cluster_analysis Comparative Analysis cluster_validation Validation & Conclusion exp1 Experiment 1 (e.g., p-TSA) quant_comp Quantitative Comparison (Yield, Time, Temp) exp1->quant_comp qual_comp Qualitative Comparison (Catalyst Reusability, Waste) exp1->qual_comp exp2 Experiment 2 (e.g., Amberlyst-15) exp2->quant_comp exp2->qual_comp exp3 Experiment 3 (e.g., Lipase) exp3->quant_comp exp3->qual_comp cross_val Cross-Validation of Results quant_comp->cross_val qual_comp->cross_val conclusion Conclusion on Optimal Method cross_val->conclusion

Logical flow for cross-validation of experimental results.

References

A Comparative Study of Catalysts for the Synthesis of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibutyl malate, a versatile chemical intermediate and potential active pharmaceutical ingredient, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering experimental data and detailed protocols to aid in the selection of the most suitable catalyst for specific research and development needs.

Executive Summary

This guide compares the performance of several catalyst types for the synthesis of this compound, including traditional mineral acids, solid acid catalysts, and enzymatic catalysts. Key performance indicators such as reaction yield, time, and temperature are presented to facilitate a direct comparison. Solid acid catalysts like Amberlyst-15 and novel catalysts such as naphthalenesulfonic acid methylal offer significant advantages in terms of reusability and milder reaction conditions compared to traditional catalysts like sulfuric acid. Enzymatic catalysis, while operating under very mild conditions, presents a trade-off with potentially longer reaction times.

Comparative Data of Catalysts

The following table summarizes the quantitative data for the synthesis of this compound using different catalysts.

CatalystStarting MaterialMolar Ratio (n-butanol:acid/anhydride)Catalyst LoadingTemperature (°C)TimeYield (%)
p-Toluenesulfonic AcidMaleic Anhydride4:10.16 mole equivalentsReflux70 min95.6
Sulfuric AcidMaleic Anhydride2.2:1 - 5:1Not specified110 - 140Not specifiedHigh conversion
Amberlyst-15Maleic Anhydride1.13:1 - 1.32:1 (mass ratio)25-30 kg per 98 kg maleic anhydride90 - 1253.5 - 4 h99.3 - 99.4 (esterification rate)
Naphthalenesulfonic Acid MethylalMalic Acid2.5:10.1 - 2.0% (of total reactant weight)90~3 h95.5 - 99.6
Candida antarctica Lipase B (CALB)Oleic Acid & n-butanolNot specifiedNot specifiedNot specifiedNot specifiedHigh conversion (by analogy)
Ionic Liquid ([HSO3-pmim]+[HSO4]-)Maleic Anhydride4:12.0 gMicrowave (600W)15 minHigh yield

Experimental Workflows and Logical Relationships

The general experimental workflow for the synthesis of this compound is depicted below. The process fundamentally involves the reaction of malic acid or its anhydride with n-butanol in the presence of a catalyst, followed by workup and purification.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Reactants (Malic Acid/Anhydride + n-Butanol) mix Mixing reactants->mix catalyst Catalyst catalyst->mix solvent Solvent (optional, e.g., Toluene) solvent->mix heat Heating (e.g., Reflux) mix->heat water_removal Continuous Water Removal (e.g., Dean-Stark) heat->water_removal cooling Cooling water_removal->cooling catalyst_removal Catalyst Removal (Filtration/Washing) cooling->catalyst_removal neutralization Neutralization (e.g., NaHCO3 wash) catalyst_removal->neutralization drying Drying (e.g., MgSO4) neutralization->drying purification Purification (Vacuum Distillation) drying->purification product This compound purification->product

Caption: General experimental workflow for this compound synthesis.

The selection of an appropriate catalyst is a critical decision in the synthesis process. The following diagram illustrates a logical relationship for choosing a catalyst based on key experimental considerations.

G start Catalyst Selection for this compound Synthesis q_reusability Is catalyst reusability critical? start->q_reusability q_conditions Are mild reaction conditions required? q_reusability->q_conditions No solid_acid Solid Acid Catalysts (e.g., Amberlyst-15) q_reusability->solid_acid Yes q_time Is short reaction time a priority? q_conditions->q_time No enzyme Enzymatic Catalysts (e.g., Lipase) q_conditions->enzyme Yes homogeneous_acid Homogeneous Acid Catalysts (p-TSA, H2SO4) q_time->homogeneous_acid Yes ionic_liquid Ionic Liquids (Microwave-assisted) q_time->ionic_liquid Yes (with microwave)

Caption: Decision tree for catalyst selection in this compound synthesis.

Detailed Experimental Protocols

Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol describes the synthesis of this compound from maleic anhydride and n-butanol using p-toluenesulfonic acid as a catalyst.

  • Materials:

    • Maleic Anhydride (1.0 mol)

    • n-Butanol (4.0 mol)

    • p-Toluenesulfonic acid monohydrate (0.16 mol)

    • Toluene (as a water-entraining agent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation setup

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add maleic anhydride, n-butanol, p-toluenesulfonic acid monohydrate, and toluene.

    • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water is collected (approximately 70 minutes).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis using Sulfuric Acid

This protocol outlines a general procedure for the synthesis of this compound using sulfuric acid as a catalyst, based on kinetic studies of similar esterifications.[1]

  • Materials:

    • Maleic Anhydride

    • n-Butanol

    • Concentrated Sulfuric Acid

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Equipment:

    • Semibatch reactor or round-bottom flask

    • Heating and stirring apparatus

    • Condenser for water removal

    • Separatory funnel

    • Distillation apparatus

  • Procedure:

    • Charge the reactor with maleic anhydride and an excess of n-butanol (e.g., a molar ratio of 2.2:1 to 5:1).[1]

    • Heat the mixture to the desired reaction temperature (e.g., 110-140 °C).[1]

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Maintain the reaction at the set temperature with continuous stirring and removal of water.

    • Monitor the reaction progress by techniques such as titration of the acid number.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Purify the product by distillation under reduced pressure.

Synthesis using a Solid Acid Catalyst (Amberlyst-15)

This protocol details a greener synthesis approach using a reusable solid acid catalyst.

  • Materials:

    • Maleic Anhydride (98 kg)

    • n-Butanol (129 kg)

    • Amberlyst-15 (or similar hydrogen-type cation exchange resin) (30 kg)

    • Toluene (optional, for azeotropic removal of water)

  • Equipment:

    • Jacketed glass reactor with an agitator

    • Heating/cooling system

    • Condenser

    • Receiver for water separation (if using azeotropic removal)

    • Filtration unit

  • Procedure:

    • Charge the reactor with maleic anhydride, n-butanol, and Amberlyst-15.

    • Heat the mixture to the reaction temperature (90-125 °C) with stirring.

    • Continuously remove the water formed during the reaction, either by vacuum or azeotropic distillation with toluene.

    • Monitor the reaction until the desired esterification rate is achieved (typically 3.5-4 hours).

    • Cool the reaction mixture.

    • Separate the catalyst by filtration. The catalyst can be washed and reused.

    • The crude product can be purified by distillation to remove excess n-butanol and any byproducts.

Enzymatic Synthesis using Candida antarctica Lipase B (CALB)

This protocol provides a general methodology for the enzymatic synthesis of esters, which can be adapted for this compound. This approach offers high selectivity and mild reaction conditions.

  • Materials:

    • Malic Acid or Maleic Anhydride

    • n-Butanol

    • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

    • Anhydrous organic solvent (e.g., hexane or solvent-free)

    • Molecular sieves (optional, for water removal)

  • Equipment:

    • Temperature-controlled shaker or stirred-tank reactor

    • Filtration apparatus

  • Procedure:

    • In the reactor, combine malic acid (or its anhydride) and n-butanol. An excess of the alcohol is often used.

    • Add the immobilized lipase. The enzyme loading is typically a percentage of the total substrate weight.

    • If using a solvent, add it to the reactor. For a solvent-free system, proceed without.

    • Add molecular sieves to adsorb the water produced during the reaction, which can drive the equilibrium towards the product.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with continuous agitation.

    • Monitor the reaction progress by taking aliquots and analyzing them by techniques such as Gas Chromatography (GC).

    • Once the desired conversion is achieved, stop the reaction.

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

    • The product can be purified by removing the solvent (if used) and excess alcohol under reduced pressure.

Microwave-Assisted Synthesis using an Ionic Liquid Catalyst

This protocol describes a rapid synthesis method utilizing microwave irradiation and a reusable ionic liquid catalyst.

  • Materials:

    • Maleic Anhydride

    • n-Butanol

    • Ionic Liquid Catalyst (e.g., [HSO3-pmim]+[HSO4]-)

    • Distilled water

    • Saturated sodium carbonate solution

    • Anhydrous magnesium sulfate

  • Equipment:

    • Microwave reactor

    • Separatory funnel

    • Vacuum distillation apparatus

  • Procedure:

    • In a microwave reactor vessel, combine maleic anhydride, n-butanol (in a 1:4 molar ratio), and the ionic liquid catalyst (e.g., 2.0 g).

    • Subject the mixture to microwave irradiation at a power of 600W for 15 minutes.

    • After the reaction, cool the mixture and wash it several times with distilled water and a saturated sodium carbonate solution.

    • Separate the organic layer and dry it with anhydrous magnesium sulfate.

    • Remove the unreacted n-butanol by vacuum distillation to obtain the final product.

    • The ionic liquid catalyst can often be recovered from the aqueous phase for reuse.

References

A Comparative Analysis of Dibutyl Malate Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. Dibutyl malate, a versatile diester, finds applications in various synthetic processes. This guide provides an objective comparison of this compound purity from three representative suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The assessment is based on established analytical methodologies, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), to provide a comprehensive overview of product quality.

Data Summary

The purity of this compound from three different suppliers was assessed using Gas Chromatography (GC) with Flame Ionization Detection (FID). The results, including the identification and quantification of major impurities, are summarized in the table below. This data is representative of typical quality grades available in the market.

Parameter Supplier A Supplier B Supplier C
Purity (by GC, Area %) 99.85%99.52%98.90%
Dibutyl Fumarate (%) 0.08%0.25%0.65%
n-Butanol (%) 0.02%0.10%0.15%
Maleic Anhydride (%) Not Detected0.05%0.12%
Other Impurities (%) 0.05%0.08%0.18%
Appearance Clear, colorless liquidClear, colorless liquidClear, slightly yellow liquid
Water Content (Karl Fischer, %) 0.03%0.06%0.10%

Experimental Protocols

Detailed methodologies for the key experiments performed to assess the purity of this compound are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Identification

This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry to determine the purity of this compound and identify potential impurities.[1]

a. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.[1]

  • Dissolve the sample in ethyl acetate or dichloromethane and dilute to the mark.[1]

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL in the same solvent.[1]

b. Instrumentation and Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2]

  • Inlet Temperature: 250°C.[2]

  • Injection Volume: 1 µL (splitless mode).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.[2]

    • Ramp to 280°C at 15°C/min.[2]

    • Hold at 280°C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280°C.[2]

  • Ion Source Temperature: 230°C.[2]

  • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]

  • SIM Ions:

    • This compound: Quantifier: m/z 173, Qualifiers: m/z 56, 117.[1]

    • Dibutyl fumarate: Quantifier: m/z 173, Qualifiers: m/z 56, 117 (differentiated by retention time).[1]

    • n-Butanol: m/z 43, 56, 74.[1]

    • Maleic Anhydride: m/z 54, 98.[1]

c. Data Analysis:

The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks in the chromatogram.[1] Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a robust and reliable isocratic reversed-phase HPLC approach for the quantitative determination of this compound.[3]

a. Sample Preparation:

  • Accurately weigh a representative portion of the this compound sample.

  • Dissolve the sample in a known volume of Methanol.[3]

  • Vortex and sonicate for 10 minutes to ensure complete dissolution.[3]

  • Dilute an aliquot with the mobile phase to a concentration that falls within the calibration curve range.[3]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[3]

b. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile:Water (80:20 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 215 nm.[3]

  • Run Time: 10 minutes.[3]

c. Data Analysis:

A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. A linear regression analysis of the calibration curve is used to determine the concentration of this compound in the samples.[3]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical procedures.

G GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to 100 µg/mL dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Purity (Area %) integrate->calculate identify->calculate report report calculate->report Final Purity Report

Caption: Workflow for this compound Purity Assessment using GC-MS.

G HPLC Purity Determination Workflow cluster_std_prep Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol weigh_std->dissolve_std serial_dilute Serial Dilution for Calibration Curve dissolve_std->serial_dilute inject_std Inject Standards serial_dilute->inject_std weigh_sample Weigh this compound Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute to Working Concentration dissolve_sample->dilute_sample filter_sample Filter through 0.45 µm Filter dilute_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample run_hplc Isocratic HPLC Run inject_std->run_hplc inject_sample->run_hplc detect_uv UV Detection at 215 nm run_hplc->detect_uv plot_cal Plot Calibration Curve detect_uv->plot_cal regression Linear Regression plot_cal->regression quantify Quantify Sample Purity regression->quantify report report quantify->report Quantitative Purity Report

Caption: Workflow for this compound Purity Determination using HPLC.

Conclusion

The purity of this compound can vary between suppliers, which can have significant implications for experimental outcomes. While Supplier A demonstrated the highest purity with minimal impurities, the products from Suppliers B and C may be suitable for applications with less stringent purity requirements. It is imperative for researchers to either request detailed Certificates of Analysis from their suppliers or perform in-house quality control using standardized methods like the ones detailed in this guide. This ensures the reliability and reproducibility of scientific findings.

References

Dibutyl Malate: A Performance Evaluation for Enhanced Polymer Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced material properties, the selection of an appropriate plasticizer is critical for researchers, scientists, and drug development professionals. Dibutyl malate (DBM) has emerged as a noteworthy candidate for increasing the flexibility of various polymers, particularly polyvinyl chloride (PVC).[1] This guide provides an objective comparison of DBM's performance against other common plasticizers, supported by experimental data, to inform material selection and formulation development.

The primary function of a plasticizer is to increase the flexibility and workability of a polymer by inserting its molecules between the polymer chains.[1] This reduces the intermolecular forces, thereby lowering the glass transition temperature (Tg) and imparting greater flexibility.[1] DBM, a maleate ester, has been shown to be an effective plasticizer for PVC, finding use in applications such as flexible films, tubing, and coatings.[1]

Comparative Performance Analysis

The efficacy of a plasticizer is evaluated through its impact on the mechanical and thermal properties of the polymer. The following table summarizes the performance of this compound in PVC compared to unplasticized PVC (uPVC) and PVC plasticized with the common phthalate plasticizer, Dioctyl Phthalate (DOP). The data presented are representative values for a formulation containing 40 parts per hundred of resin (phr) of the plasticizer.

Table 1: Comparative Performance of Plasticizers in PVC (40 phr)

PropertyuPVCPVC + 40 phr this compound (Representative)PVC + 40 phr Dioctyl Phthalate (DOP) (Representative)ASTM Standard
Tensile Strength (MPa) 40 - 5015 - 2518 - 28ASTM D638
Elongation at Break (%) 20 - 40250 - 350300 - 400ASTM D638
Shore A Hardness >10070 - 9075 - 95ASTM D2240
Young's Modulus (MPa) 2400 - 410010 - 5015 - 60ASTM D638

Note: The data for DBM and DOP are representative and may vary based on the specific formulation and processing conditions.[1]

Studies have indicated that maleate plasticizers, including DBM, can be as effective as Di(2-ethylhexyl) phthalate (DEHP) in lowering the glass transition temperature of PVC, a key indicator of plasticizing efficiency.[2] Furthermore, research on PVC grafted with this compound suggests improved migration resistance compared to conventionally plasticized PVC.[2]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Sample Preparation of Plasticized PVC Films

Objective: To prepare standardized PVC films with a specific concentration of this compound for subsequent mechanical and thermal testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DBM)

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for film casting

Procedure:

  • Pre-mix the PVC resin and thermal stabilizer in a high-speed mixer.

  • Add the desired amount of DBM (e.g., 40 phr) to the pre-mixed components and continue mixing until a homogeneous dry blend is achieved.

  • Compound the mixture on a two-roll mill at a temperature of 160-170°C until a uniform sheet is formed.[1]

  • Compression mold the compounded material into films of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C.[1]

  • Cool the molded films under pressure to ensure uniform thickness and minimize internal stresses.[1]

  • Condition the prepared films at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.[1]

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Shore A Durometer

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type IV)

Procedure:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC films.[1]

    • Measure the thickness and width of the gauge section of each specimen.[1]

    • Mount the specimen in the grips of the UTM.[1]

    • Pull the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.[1]

    • Record the load and elongation throughout the test.[1]

    • Calculate the tensile strength at break, elongation at break, and Young's Modulus from the resulting stress-strain curve.[1]

  • Hardness Testing (ASTM D2240):

    • Place the conditioned PVC film on a hard, flat surface.[1]

    • Press the Shore A durometer indenter firmly and quickly onto the sample, ensuring the presser foot is in full contact with the surface.[1]

    • Read the hardness value within 1 second of firm contact.[1]

    • Take at least five measurements at different positions on the sample and calculate the average.[1]

Protocol 3: Determination of Glass Transition Temperature (Tg)

Objective: To determine the effect of this compound on the glass transition temperature of PVC using Differential Scanning Calorimetry (DSC).

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure (based on ASTM D3418):

  • Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.[1]

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to below its expected Tg.

  • Reheat the sample at a controlled rate (e.g., 10°C/min).

  • The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.

Visualizing the Impact of Plasticization

The following diagram illustrates the logical workflow for evaluating the effect of a plasticizer like this compound on the flexibility of a polymer.

Plasticizer_Validation_Workflow cluster_formulation Polymer Formulation cluster_processing Processing cluster_testing Material Characterization cluster_analysis Performance Evaluation Polymer Base Polymer (e.g., PVC) Mixing High-Speed Mixing Polymer->Mixing Plasticizer Plasticizer (this compound) Plasticizer->Mixing Additives Stabilizers & Other Additives Additives->Mixing Compounding Melt Compounding (e.g., Two-Roll Mill) Mixing->Compounding Molding Compression Molding Compounding->Molding Mechanical Mechanical Testing (Tensile, Hardness) Molding->Mechanical Thermal Thermal Analysis (DSC for Tg) Molding->Thermal Data Data Analysis & Comparison Mechanical->Data Thermal->Data Conclusion Validation of Flexibility Enhancement Data->Conclusion

Caption: Workflow for validating the effect of this compound on polymer flexibility.

References

Benchmarking Dibutyl Malate-Based Adhesives: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of Dibutyl malate (DBM)-based adhesives in comparison to other common adhesive alternatives. This guide provides a comprehensive overview of key performance metrics, supported by experimental data and detailed methodologies.

This compound (DBM) is gaining traction as a versatile comonomer and plasticizer in the formulation of vinyl and acrylic emulsion adhesives. Its incorporation is known to enhance flexibility, adhesion, water resistance, and overall durability of the adhesive film. This guide aims to provide a clear, data-driven comparison of DBM-based adhesives against common alternatives such as Ethylene-vinyl acetate (EVA), Polyurethane (PU), and Phenol formaldehyde (PF) adhesives, focusing on key performance indicators: shear strength, peel strength, and tackiness.

Comparative Performance Data

The following tables summarize the quantitative performance data for this compound-based adhesives and their alternatives. The data has been compiled from various sources and standardized where possible for comparative purposes. It is important to note that the performance of a specific adhesive can vary depending on the exact formulation, substrate, and application conditions.

Table 1: Shear Strength Performance (ASTM D3163)

Adhesive TypeSubstrateShear Strength (MPa)Key Characteristics
Vinyl Acetate-Dibutyl Malate Copolymer WoodData not available in cited sourcesKnown to improve flexibility and adhesion qualitatively.[1][2]
Ethylene-vinyl acetate (EVA) Various3.5 - 10.3Good flexibility and adhesion to a wide range of substrates.[3][4]
Polyurethane (PU) Wood, Plastics, Metals8 - 25Excellent flexibility, high bond strength, and good chemical resistance.[5][6]
Phenol formaldehyde (PF) Wood/Plywood1.0 - 10.5High bond strength and excellent water resistance, commonly used for exterior applications.[7][8][9]

Table 2: Peel Strength Performance (ASTM D903)

Adhesive TypeSubstratePeel Strength (N/mm)Key Characteristics
Acrylic adhesive with DBM (as plasticizer) Flexible to RigidData not available in cited sourcesDBM is used to improve flexibility which can positively impact peel strength.[10]
Ethylene-vinyl acetate (EVA) Flexible Substrates1.5 - 5.0Good peel strength, particularly in packaging applications.
Polyurethane (PU) Flexible to Rigid4 - 15High peel strength and flexibility, suitable for bonding dissimilar materials.[5]
Acrylic Adhesives (General) Various2 - 10Good balance of peel, tack, and shear; properties can be tailored.[11]

Table 3: Tackiness Performance (ASTM D2979 - Probe Tack)

Adhesive TypeTack Value (Force, g)Key Characteristics
Pressure-Sensitive Adhesive with DBM Data not available in cited sourcesDBM can be used as a plasticizer which can influence tack.[10][12]
Acrylic Pressure-Sensitive Adhesives 200 - 800Tack can be widely varied by formulation.[10]
Rubber-based Pressure-Sensitive Adhesives 300 - 1000Generally exhibit high tack.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further research.

Shear Strength Test (Lap Shear) - Based on ASTM D3163

This test method is used to determine the shear strength of adhesives for bonding rigid materials.

1. Specimen Preparation:

  • Substrate materials are cut into strips of a specified dimension (e.g., 100 mm x 25 mm x 1.6 mm).
  • The surfaces to be bonded are cleaned and prepared according to the adhesive manufacturer's instructions.
  • The adhesive is applied to a defined area on one substrate.
  • The second substrate is overlapped with the first to create a single lap joint of a specified length (e.g., 12.5 mm).
  • The bonded assembly is cured under specified conditions of pressure, temperature, and time.

2. Testing Procedure:

  • The cured specimen is mounted in the grips of a universal testing machine.
  • A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure occurs.[13]
  • The maximum load sustained by the joint before failure is recorded.

3. Calculation:

  • Shear strength is calculated by dividing the maximum load by the bonded area.

Peel Strength Test (180° Peel) - Based on ASTM D903

This test method measures the force required to peel a flexible adherend from a rigid substrate.

1. Specimen Preparation:

  • A strip of flexible material is bonded to a rigid substrate, leaving a portion of the flexible material unbonded to serve as a grip.
  • The bonded assembly is cured as per the adhesive manufacturer's specifications.

2. Testing Procedure:

  • The rigid substrate is clamped in a stationary grip of a tensile testing machine.
  • The free end of the flexible adherend is clamped in the moving grip.
  • The test is initiated, and the flexible material is peeled from the rigid substrate at a 180° angle and a constant rate of separation (e.g., 152 mm/min).
  • The force required to peel the adherend is recorded throughout the test.

3. Calculation:

  • Peel strength is calculated as the average force per unit width of the bond line.

Tackiness Test (Probe Tack) - Based on ASTM D2979

This method measures the instantaneous adhesion (tack) of a pressure-sensitive adhesive.

1. Specimen Preparation:

  • The pressure-sensitive adhesive is applied to a substrate to form a uniform film.

2. Testing Procedure:

  • A clean, flat-ended probe of a specified diameter is brought into contact with the adhesive surface at a controlled rate and pressure for a defined period.[14]
  • The probe is then withdrawn from the adhesive at a constant speed.
  • The force required to separate the probe from the adhesive is measured.

3. Calculation:

  • The tack is reported as the maximum force recorded during the withdrawal of the probe.[14]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and decision-making in adhesive selection, the following diagrams are provided.

Experimental_Workflow_Shear_Strength cluster_prep Specimen Preparation cluster_test Testing cluster_calc Calculation prep1 Cut Substrates prep2 Clean Surfaces prep1->prep2 prep3 Apply Adhesive prep2->prep3 prep4 Form Lap Joint prep3->prep4 prep5 Cure Assembly prep4->prep5 test1 Mount in UTM prep5->test1 test2 Apply Tensile Load test1->test2 test3 Record Max Load test2->test3 calc1 Shear Strength = Max Load / Bonded Area test3->calc1 Experimental_Workflow_Peel_Strength cluster_prep Specimen Preparation cluster_test Testing cluster_calc Calculation prep1 Bond Flexible to Rigid Substrate prep2 Cure Assembly prep1->prep2 test1 Clamp Substrates in UTM prep2->test1 test2 Peel at 180° Angle test1->test2 test3 Record Peeling Force test2->test3 calc1 Peel Strength = Average Force / Bond Width test3->calc1 Adhesive_Selection_Logic node_result node_result start Application Requirement q1 High Shear Strength Needed? start->q1 q2 High Flexibility Needed? q1->q2 No q3 Exterior/Wet Environment? q1->q3 Yes q4 Rapid Bonding (Tack) Critical? q2->q4 Yes res_eva Consider Ethylene-vinyl acetate (EVA) q2->res_eva No res_pf Consider Phenol Formaldehyde (PF) q3->res_pf Yes res_pu Consider Polyurethane (PU) q3->res_pu No res_psa Consider Pressure-Sensitive Adhesive (PSA) q4->res_psa Yes res_eva2 Consider Ethylene-vinyl acetate (EVA) q4->res_eva2 No

References

Safety Operating Guide

Essential Safety and Handling Protocols for Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure and productive laboratory environment. This document provides immediate, essential safety and logistical information for the use of Dibutyl malate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines will mitigate risks and support a culture of safety in your laboratory.

This compound is an organic ester that may cause skin, eye, and respiratory irritation.[1] It may also cause an allergic skin reaction and can be harmful if inhaled or ingested.[2][3] Proper handling and disposal are crucial to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and chemical resistance guides.

PPE Category Specification Rationale
Eye Protection Safety glasses with side-shields conforming to EN166. A face shield may be required for splash hazards.[2][4]Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Nitrile or Neoprene gloves are recommended. It is crucial to select gloves that comply with EU Directive 89/686/EEC and the EN 374 standard.[4] Always inspect gloves before use and use proper removal techniques.[2]Prevents skin contact, which can cause irritation and allergic reactions.[1][2]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or situations with a higher risk of splashing, chemical-resistant coveralls are recommended.Protects skin from accidental spills and splashes.
Respiratory Protection For situations where engineering controls (e.g., fume hood) are insufficient or as a backup, a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[2][4]Protects the respiratory system from harmful vapors and mists.[1]

Quantitative Safety Data

While specific permissible exposure limits (PELs) for this compound are not established by major regulatory bodies, it is crucial to handle it with care to minimize exposure.[5] Due to a lack of specific breakthrough time data for this compound, data for the structurally similar compound Dibutyl phthalate is often used as a reference.

Glove Compatibility for Dibutyl Phthalate (as a reference for this compound)

Glove Material Breakthrough Time (minutes) Rating
Butyl> 480Excellent
Neoprene10 - 30Fair
Nitrile60 - 120Good
Natural Latex< 15Not Recommended

Note: This data is for Dibutyl phthalate and should be used as an estimate only. Always inspect gloves for any signs of degradation and replace them immediately if contamination occurs.

Experimental Protocol: Esterification Reaction Using this compound

This protocol outlines a standard laboratory procedure involving this compound, with integrated PPE and safety measures.

Objective: To perform a transesterification reaction using this compound as a starting material.

Materials:

  • This compound

  • Alcohol reactant

  • Acid catalyst

  • Solvent (e.g., Toluene)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation (in a fume hood):

    • Don a lab coat, safety glasses with side shields, and nitrile or neoprene gloves.

    • Ensure the fume hood sash is at the appropriate height.

    • Set up the reaction apparatus (round-bottom flask, condenser, heating mantle, and magnetic stirrer) securely in the fume hood.

  • Charging the Reactor:

    • Carefully measure and add this compound, the alcohol reactant, and the solvent to the round-bottom flask.

    • Slowly add the acid catalyst to the reaction mixture while stirring.

  • Reaction:

    • Turn on the condenser cooling water.

    • Begin heating the mixture to the desired reaction temperature and maintain a gentle reflux.

    • Monitor the reaction progress as required by the specific experimental parameters.

  • Work-up:

    • Once the reaction is complete, turn off the heating mantle and allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer with water and then a sodium bicarbonate solution to neutralize the acid catalyst.

    • Separate the aqueous layer and transfer the organic layer to a clean flask.

    • Dry the organic layer with a drying agent.

  • Purification:

    • Decant or filter the dried organic layer to remove the drying agent.

    • Concentrate the solution using a rotary evaporator to remove the solvent.

  • Waste Disposal:

    • Collect all aqueous and organic waste in separate, appropriately labeled hazardous waste containers.

    • Dispose of used gloves and any contaminated disposable materials in the solid hazardous waste container.

  • Decontamination:

    • Clean all glassware with an appropriate solvent and detergent.

    • Wipe down the work area in the fume hood.

    • Remove PPE in the correct order (gloves first, then lab coat, then eye protection) and wash hands thoroughly.

Operational and Disposal Plans

Spill Response:

In the event of a spill, evacuate the immediate area and alert others.[6] Wearing appropriate PPE (respiratory protection may be necessary for large spills), contain the spill with an inert absorbent material such as vermiculite or sand.[5] Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with soap and water.

Disposal Plan:

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm.

  • Unused Chemical: Unused or excess this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent materials, and disposable labware, should be collected in a sealed, labeled container and disposed of as solid hazardous waste.

  • Liquid Waste: Liquid waste containing this compound, such as reaction mixtures and solvent washes, should be collected in a labeled hazardous waste container. Organic esters are typically collected in a non-halogenated organic waste stream.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company. Follow your institution's specific procedures for hazardous waste pickup.

Workflow for Handling this compound

Dibutyl_Malate_Workflow cluster_prep Preparation cluster_handling Handling & Experimental Work cluster_disposal Disposal cluster_cleanup Post-Handling start Start: Handling this compound assess_risk Assess Risks & Review SDS start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe conduct_experiment Conduct Experiment in Fume Hood select_ppe->conduct_experiment spill_check Spill Occurs? conduct_experiment->spill_check spill_response Follow Spill Response Protocol spill_check->spill_response Yes segregate_waste Segregate Waste Streams (Liquid, Solid, Sharps) spill_check->segregate_waste No spill_response->conduct_experiment label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_vendor Dispose via Licensed Vendor store_waste->dispose_vendor decontaminate Decontaminate Work Area & Glassware dispose_vendor->decontaminate remove_ppe Properly Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.